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  • Product: 4-Fluoropiperidin-3-ol hydrochloride
  • CAS: 1334416-55-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Fluoropiperidin-3-ol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry The introduction of fluorine into drug candidates has become a corn...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The piperidine scaffold, a ubiquitous motif in a vast array of pharmaceuticals, is a prime target for such fluorination strategies. 4-Fluoropiperidin-3-ol hydrochloride, a key building block, has emerged as a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and inflammatory pathways.

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoropiperidin-3-ol hydrochloride, with a particular focus on its stereoisomers. It will delve into detailed synthetic protocols, purification techniques, and safe handling procedures. Furthermore, this guide will explore its critical applications in drug discovery, offering insights for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

Part 1: Physicochemical Properties and Stereoisomerism

4-Fluoropiperidin-3-ol hydrochloride is a heterocyclic compound whose properties are significantly influenced by the relative stereochemistry of the fluorine and hydroxyl substituents on the piperidine ring. The cis and trans diastereomers, as well as their individual enantiomers, exhibit distinct spatial arrangements that can profoundly impact their reactivity and their fit within the binding pockets of biological targets.

Core Chemical Structure and Identification

The fundamental structure consists of a piperidine ring substituted with a fluorine atom at the 4-position and a hydroxyl group at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Molecular Formula: C₅H₁₁ClFNO

Molecular Weight: 155.60 g/mol [1]

The stereochemistry is of paramount importance, and different isomers are identified by unique CAS numbers:

StereoisomerCAS Number
cis-4-Fluoropiperidin-3-ol hydrochloride1638765-12-4[2]
(3R,4S)-4-Fluoropiperidin-3-ol hydrochloride1638765-12-4[2]
(3S,4R)-4-Fluoropiperidin-3-ol hydrochloride1443380-89-9[3]
trans-4-Fluoropiperidin-3-ol hydrochloride955028-83-8
(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride955028-83-8[4]
Physical Properties

While specific data can vary slightly between suppliers and based on the purity of the material, the following provides a general overview of the physical properties. Researchers should always refer to the certificate of analysis for lot-specific data.

PropertyValue
Appearance White to off-white solid
Melting Point Data for specific isomers is not consistently reported in publicly available literature. Commercial suppliers often provide a range, which should be confirmed by experimental analysis.
Boiling Point Not applicable (decomposes)
Solubility Soluble in water and polar organic solvents such as methanol and ethanol. Solubility in less polar solvents like dichloromethane and ethyl acetate is limited.
Storage Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation.[5]

Part 2: Synthesis and Purification

The synthesis of 4-Fluoropiperidin-3-ol hydrochloride, particularly in an enantiomerically pure form, is a critical process for its application in drug development. The following section details a validated enantioselective synthesis of the cis-isomer, a highly valuable building block.[6][7]

Enantioselective Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol

This protocol is adapted from a published methodology and focuses on the key steps of enantioselective fluorination and subsequent reduction.[6][7]

Experimental Workflow:

G cluster_0 Step 1: Enantioselective Fluorination cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Deprotection A 1-Boc-piperidin-4-one E Fluorinated Intermediate A->E Reacts with B N-Fluorobenzenesulfonimide (NFSI) B->E C Chiral Amine Catalyst C->E Catalyzes D Solvent (e.g., Toluene) D->E In F Fluorinated Intermediate I cis-1-Boc-3-fluoropiperidin-4-ol F->I Reduced by G Reducing Agent (e.g., NaBH4) G->I H Solvent (e.g., Methanol) H->I In J cis-1-Boc-3-fluoropiperidin-4-ol L cis-4-Fluoropiperidin-3-ol hydrochloride J->L Reacts with K HCl in Dioxane K->L

Caption: Workflow for the enantioselective synthesis of cis-4-Fluoropiperidin-3-ol hydrochloride.

Step-by-Step Protocol:

  • Enantioselective Fluorination:

    • To a solution of 1-Boc-piperidin-4-one in an appropriate solvent (e.g., toluene), add the chiral amine catalyst.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C).

    • Add N-Fluorobenzenesulfonimide (NFSI) portion-wise over a period of time.

    • Allow the reaction to stir at the specified temperature until completion, monitored by techniques such as TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by column chromatography to yield the fluorinated intermediate.

  • Diastereoselective Reduction:

    • Dissolve the fluorinated intermediate in a suitable alcoholic solvent (e.g., methanol).

    • Cool the solution to a low temperature (e.g., -78°C).

    • Add a reducing agent, such as sodium borohydride, portion-wise.

    • Stir the reaction at low temperature until the starting material is consumed.

    • Quench the reaction carefully with an aqueous solution.

    • Extract the product with an organic solvent and dry over an anhydrous salt.

    • Purify the product by column chromatography to obtain cis-1-Boc-3-fluoropiperidin-4-ol.

  • Boc-Deprotection:

    • Dissolve the purified cis-1-Boc-3-fluoropiperidin-4-ol in a suitable solvent such as dioxane or methanol.

    • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane).

    • Stir the reaction at room temperature for several hours.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Purification by Recrystallization

For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical and depends on the specific isomer and impurities present.

General Recrystallization Protocol:

  • Dissolve the crude 4-Fluoropiperidin-3-ol hydrochloride in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., a mixture of isopropanol and diethyl ether).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the precipitate.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Part 3: Spectral Characterization

Accurate characterization of 4-Fluoropiperidin-3-ol hydrochloride is essential for confirming its identity, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons. The chemical shifts and coupling constants will be highly dependent on the stereochemistry of the fluorine and hydroxyl groups. Key signals to note are the multiplets corresponding to the protons on the carbons bearing the fluorine and hydroxyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms of the piperidine ring. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence of the fluorine atom and can provide information about its chemical environment.

Note: Specific chemical shifts and coupling constants should be determined experimentally and compared with literature values for the specific stereoisomer.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch3200-3600Broad peak, indicative of the hydroxyl group
N-H stretch2400-2800Broad peaks, characteristic of the amine hydrochloride salt
C-H stretch2850-3000Aliphatic C-H stretching
C-F stretch1000-1100Strong absorption, confirming the presence of the C-F bond[8]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the molecular ion peak corresponding to the free base ([M+H]⁺) is typically observed. The fragmentation pattern can provide further structural information.

Part 4: Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-Fluoropiperidin-3-ol hydrochloride.

  • Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[5]

Part 5: Applications in Drug Discovery

4-Fluoropiperidin-3-ol hydrochloride is a versatile building block in the synthesis of a variety of biologically active molecules. The strategic placement of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final drug compound.

Serotonin (5-HT) Receptor Modulators

A significant application of this scaffold is in the synthesis of serotonin 5-HT₂ₐ receptor antagonists.[9][10] These compounds are of interest for the treatment of various central nervous system disorders, including depression and psychosis. The fluorinated piperidine moiety can improve oral bioavailability by reducing the pKa of the basic nitrogen.[9][10]

Janus Kinase (JAK) Inhibitors

The fluorinated piperidine scaffold has also been incorporated into the design of Janus kinase (JAK) inhibitors.[11] JAK inhibitors are a class of drugs used to treat inflammatory and autoimmune diseases such as rheumatoid arthritis.[11] The specific stereochemistry of the fluoropiperidinol moiety is often crucial for achieving high potency and selectivity.

G-Protein Coupled Receptor (GPCR) Modulators

Given the prevalence of the piperidine ring in GPCR ligands, 4-Fluoropiperidin-3-ol hydrochloride serves as a valuable starting material for the synthesis of novel modulators for a wide range of GPCRs.[12][13][14][15] The introduction of fluorine can fine-tune the electronic properties and conformational preferences of the ligand, leading to improved pharmacological profiles.

Logical Relationship of Applications:

G A 4-Fluoropiperidin-3-ol Hydrochloride B Modulation of Physicochemical Properties (pKa, lipophilicity, metabolic stability) A->B Enables C Serotonin (5-HT) Receptor Modulators B->C Leads to improved D Janus Kinase (JAK) Inhibitors B->D Leads to improved E Other GPCR Modulators B->E Leads to improved F Therapeutic Areas: CNS Disorders, Inflammation, Autoimmune Diseases C->F D->F E->F

Caption: The utility of 4-Fluoropiperidin-3-ol hydrochloride in drug discovery.

Conclusion

4-Fluoropiperidin-3-ol hydrochloride, with its inherent stereochemical diversity, represents a powerful and versatile building block for the modern medicinal chemist. Its strategic application allows for the fine-tuning of critical drug-like properties, leading to the development of more effective and safer therapeutics. A thorough understanding of its chemical properties, synthetic routes, and handling procedures, as outlined in this guide, is essential for its successful implementation in drug discovery programs. As the demand for novel and improved pharmaceuticals continues to grow, the importance of key fluorinated intermediates like 4-Fluoropiperidin-3-ol hydrochloride will undoubtedly increase.

References

  • (3,4)-TRANS-4-FLUOROPIPERIDIN-3-OL HYDROCHLORIDE. Tetrahedron.

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.

  • cis-4-fluoropiperidin-3-ol;hydrochloride. LabSolutions.

  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. PubMed.

  • Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. SpringerLink. [URL: not available]
  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [URL: not available]
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications.

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.

  • A Phase I, Randomized, Multi-Dose Study to Evaluate the Enteric Selectivity and Safety of JAK Inhibitor, Lorpucitinib, in Healthy Participants. PubMed.

  • Janus Kinase (JAK) Inhibitors to Preserve C-Peptide Production in New Onset Type 1 Diabetes (T1D). ClinicalTrials.gov.

  • (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride. BLDpharm.

  • Novel compounds for use as JAK inhibitors. Google Patents.

  • (Cis)-4-fluoropiperidin-3-ol hydrochloride. Sunway Pharm Ltd.

  • (3S,4R)-3-fluoropiperidin-4-ol hydrochloride. LabSolutions.

  • 3-Fluoropiperidin-4-ol hydrochloride. PubChem.

  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. PubMed.

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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Mass Spectrometry: Fragment
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed.

  • Novel Allosteric Modulators of G Protein-coupled Receptors. PubMed.

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. PubMed.

  • Drug Design Strategies for GPCR Allosteric Modulators. PubMed.

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PubMed.

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  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate.

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  • Solubility Correlations of Common Organic Solvents. ResearchGate.

Sources

Exploratory

4-Fluoropiperidin-3-ol hydrochloride CAS number

An In-Depth Technical Guide to 4-Fluoropiperidin-3-ol Hydrochloride for Advanced Research and Development Executive Summary This technical guide provides a comprehensive overview of 4-Fluoropiperidin-3-ol hydrochloride,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoropiperidin-3-ol Hydrochloride for Advanced Research and Development

Executive Summary

This technical guide provides a comprehensive overview of 4-Fluoropiperidin-3-ol hydrochloride, a critical building block in modern medicinal chemistry. We delve into the nuances of its stereochemistry and corresponding CAS numbers, detail a robust enantioselective synthesis protocol, and present state-of-the-art methods for its purification and analytical characterization. The strategic incorporation of fluorine into the piperidine scaffold offers significant advantages in modulating physicochemical properties, such as basicity (pKa) and lipophilicity, which are pivotal for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile compound in their research endeavors.

Introduction: Navigating the Stereochemical Complexity of 4-Fluoropiperidin-3-ol Hydrochloride

4-Fluoropiperidin-3-ol hydrochloride is a fluorinated heterocyclic compound of significant interest in drug discovery. The presence of two stereocenters at the C3 and C4 positions of the piperidine ring means that the compound can exist as multiple stereoisomers. This stereochemical diversity is a critical consideration, as different isomers can exhibit distinct biological activities and pharmacological profiles. Consequently, it is imperative for researchers to be precise about the specific isomer being used, which is reflected in the different CAS numbers assigned to each.

The nomenclature often specifies the relative stereochemistry (cis/trans) or the absolute configuration (R/S). The term "cis" generally refers to the configuration where the fluorine and hydroxyl groups are on the same side of the piperidine ring, while "trans" indicates they are on opposite sides.

Table 1: Common Isomers and their Corresponding CAS Numbers

Isomer NameRelative StereochemistryCAS Number
cis-4-fluoropiperidin-3-ol hydrochloridecis1638765-12-4
(3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloridetrans955028-83-8
4-Fluoropiperidin-3-ol hydrochloride (unspecified)Mixture or unspecified1334416-55-5

It is crucial to verify the CAS number and, if possible, the stereochemical purity of the material being used in any experimental work.

The Role of Fluorine in Modulating Physicochemical Properties

The introduction of a fluorine atom onto the piperidine ring is a strategic decision in medicinal chemistry, primarily aimed at fine-tuning the molecule's properties.[1][2]

  • Basicity (pKa) Modulation : The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa).[3] A lower pKa can be advantageous for several reasons, including reduced interaction with the hERG potassium channel (a common cause of cardiac toxicity) and improved oral bioavailability by altering the ionization state at physiological pH.[4][5]

  • Lipophilicity and Membrane Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[6][7] This is a critical factor for drugs targeting intracellular proteins or the central nervous system.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Incorporating fluorine at a metabolically labile position can block oxidation, thereby increasing the half-life of a drug candidate.[8]

  • Conformational Control : The presence of a fluorine atom can influence the conformational preference of the piperidine ring. Studies have shown that fluorinated piperidines can exhibit a preference for an axial orientation of the fluorine atom due to hyperconjugation and electrostatic interactions, which can be exploited to create conformationally rigid scaffolds.[9]

Enantioselective Synthesis of cis-4-Fluoropiperidin-3-ol

Achieving high stereochemical purity is paramount. The following is a detailed protocol for the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a protected precursor to the target compound. This method is adapted from established literature procedures and employs an organocatalytic enantioselective fluorination.[3][10][11]

Synthetic Workflow Diagram

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Reduction and Hydrolysis cluster_3 Step 4: Deprotection A 1-Boc-piperidin-4-one C Enamine Intermediate A->C B Chiral Amine Catalyst B->C E Fluorinated Iminium Intermediate C->E D Selectfluor® D->E G cis-1-Boc-3-fluoropiperidin-4-ol E->G Hydrolysis F NaBH4 F->G Reduction I cis-4-Fluoropiperidin-3-ol hydrochloride G->I H HCl in Dioxane H->I

Caption: Enantioselective synthesis workflow.

Detailed Experimental Protocol

Step 1 & 2: Organocatalytic Enantioselective Fluorination

  • Reactor Setup : To a dry, inert-atmosphere (Nitrogen or Argon) reaction vessel, add 1-Boc-piperidin-4-one (1.0 eq) and a chiral amine catalyst (e.g., a modified cinchona alkaloid, 0.1 eq).[10]

  • Solvent : Add a suitable dry solvent, such as chloroform or dichloromethane.

  • Fluorinating Agent : Cool the reaction mixture to 0 °C in an ice bath. Add N-Fluorobenzenesulfonimide (NFSI) or a similar electrophilic fluorine source like Selectfluor® (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Causality: The chiral amine forms a chiral enamine with the ketone in situ. This enamine then attacks the electrophilic fluorine source from a sterically less hindered face, directed by the catalyst's chiral environment, thus establishing the stereochemistry.

  • Reaction Monitoring : Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

Step 3: Reductive Workup

  • Quenching : Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Reduction : Add sodium borohydride (NaBH4) (2.0 eq) portion-wise at 0 °C. This reduces the intermediate fluorinated iminium ion and any remaining ketone to the corresponding alcohol.

    • Causality: The use of a reducing agent at this stage is crucial. The reduction of the fluorinated ketone intermediate preferentially forms the cis-diastereomer due to steric hindrance, where the hydride attacks from the face opposite to the newly installed fluorine atom.

  • Extraction : After stirring for 2 hours, allow the mixture to warm to room temperature. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

Step 4: Boc Deprotection

  • Acidic Cleavage : Dissolve the crude protected piperidinol from the previous step in a minimal amount of a suitable solvent like dioxane or methanol.

  • HCl Addition : Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 3.0 eq) and stir at room temperature for 2-4 hours.

  • Isolation : The hydrochloride salt will often precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the final product, 4-Fluoropiperidin-3-ol hydrochloride.

Purification and Characterization

The purity and stereochemical integrity of the final compound must be rigorously verified.

Purification Workflow

G A Crude Product B Column Chromatography (Silica Gel) A->B Initial Cleanup C Crystallization B->C High Purity D Pure Compound (>98%) C->D Final Product E Purity & Identity Check (HPLC, NMR, MS) D->E QC

Caption: General purification and analysis workflow.

Purification Protocols
  • Column Chromatography : The crude protected intermediate can be purified on silica gel using a gradient of ethyl acetate in hexanes to remove unreacted starting materials and byproducts.[10]

  • Crystallization : For achieving high enantiomeric excess (>99% ee), recrystallization of the protected or final compound is often effective. A solvent system such as diethyl ether/hexane can be employed.[10]

Analytical Characterization

A combination of analytical techniques is required for full characterization.

Table 2: Key Analytical Techniques and Expected Observations

TechniquePurposeTypical Parameters & Observations
Chiral HPLC Enantiomeric PurityColumn: Chiralpak® series (e.g., IA, AD-H). Mobile Phase: Hexane/Ethanol with a basic additive like diethylamine (DEA). Different enantiomers will have distinct retention times.
¹H NMR Structural ConfirmationSignals corresponding to the piperidine ring protons. Coupling constants (J-values) between H3 and H4 can help determine cis/trans stereochemistry.
¹³C NMR Structural ConfirmationSignals for the five carbon atoms of the piperidine ring. The C-F bond will cause a characteristic splitting of the C3 and C4 signals.
¹⁹F NMR Fluorine ConfirmationA single resonance for the fluorine atom. Its chemical shift provides information about the local electronic environment.[12][13]
LC-MS Purity & MWProvides the mass-to-charge ratio (m/z) of the protonated molecule, confirming the molecular weight. The purity can be assessed by the peak area in the chromatogram.

Applications in Research and Drug Development

4-Fluoropiperidin-3-ol hydrochloride is a valuable building block for creating more complex molecules with therapeutic potential.

  • Scaffold for Bioactive Molecules : The hydroxyl and secondary amine groups serve as convenient handles for further chemical modification, allowing for the attachment of various pharmacophores.

  • 5-HT2A Receptor Antagonists : Fluorinated piperidines have been incorporated into potent and selective antagonists of the 5-HT2A serotonin receptor, which are being investigated for the treatment of neuropsychiatric disorders. The fluorine atom was introduced to improve oral bioavailability by lowering the pKa of the piperidine nitrogen.[4]

  • Diabetes and Alzheimer's Disease Research : Recent studies have explored fluorine-substituted piperidines as potential multifunctional agents for treating diseases like diabetes and Alzheimer's by targeting enzymes such as α-glucosidase and cholinesterases.[14]

  • CGRP Receptor Antagonists : The closely related syn-1,2-amino-fluoropiperidine core is a key component in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraines.[15]

Safety, Handling, and Storage

As a research chemical, 4-Fluoropiperidin-3-ol hydrochloride should be handled with appropriate care.

  • Hazard Identification : This compound is expected to be an irritant to the skin, eyes, and respiratory system.[16] It may be harmful if swallowed.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound. Work in a well-ventilated fume hood.

  • Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid material.

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

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  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.
  • HPLC-qTOF-MS/MS-Based Profiling of Flavan-3-ols and Dimeric Proanthocyanidins in Berries of Two Muscadine Grape Hybrids FLH 13-11 and FLH 17-66. (2018). PMC - NIH.
  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024). Preprints.org.

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Foundational

4-Fluoropiperidin-3-ol hydrochloride molecular structure

An In-Depth Technical Guide to 4-Fluoropiperidin-3-ol Hydrochloride for Advanced Drug Development Authored by a Senior Application Scientist This guide provides an in-depth technical examination of 4-Fluoropiperidin-3-ol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoropiperidin-3-ol Hydrochloride for Advanced Drug Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical examination of 4-Fluoropiperidin-3-ol hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of properties to explore the strategic rationale behind its use, the nuances of its synthesis and characterization, and its proven applications in creating next-generation therapeutics.

The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals, present in numerous approved drugs.[1] Its three-dimensional structure is invaluable for probing the complex topography of biological targets. The strategic introduction of fluorine, an element with unique electronic properties, offers medicinal chemists a powerful tool to fine-tune molecular characteristics.[2][3]

Incorporating a fluorine atom into the piperidine scaffold can profoundly influence a molecule's:

  • Basicity (pKa): The high electronegativity of fluorine can significantly lower the pKa of the piperidine nitrogen.[4] This is a critical advantage, as high basicity is often linked to off-target effects, such as affinity for the hERG potassium channel, which can lead to cardiotoxicity.[4] By reducing basicity, chemists can mitigate this risk and improve a drug candidate's safety profile.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can enhance a compound's half-life and overall pharmacokinetic profile.

  • Conformational Preference: Fluorine substitution can alter the conformational equilibrium of the piperidine ring, stabilizing a specific chair or twist-boat conformation that may be optimal for binding to a biological target.[2]

  • Binding Affinity: A fluorine atom can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency.[4]

  • Lipophilicity and Permeability: Strategic fluorination can modulate a compound's lipophilicity (logP), which is crucial for controlling membrane permeability and oral bioavailability.[2][6]

4-Fluoropiperidin-3-ol hydrochloride combines these benefits with a hydroxyl group, providing an additional vector for hydrogen bonding interactions and a convenient handle for further chemical modification.

Molecular Structure and Physicochemical Properties

4-Fluoropiperidin-3-ol hydrochloride is a chiral molecule possessing two stereocenters at the C3 and C4 positions. This gives rise to two pairs of enantiomers: (3R,4R)/(3S,4S) corresponding to the trans diastereomer, and (3R,4S)/(3S,4R) corresponding to the cis diastereomer. The relative stereochemistry significantly impacts the molecule's three-dimensional shape and its potential interactions with chiral biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it easier to handle and formulate.

Key Physicochemical Data

The following table summarizes key properties for a representative isomer of fluoropiperidinol hydrochloride. Researchers should always verify the specific properties for the exact CAS number and stereoisomer they are using.

PropertyValueSource
Molecular Formula C₅H₁₁ClFNO[7]
Molecular Weight 155.60 g/mol [7]
Canonical SMILES C1CNCC(C1O)F.Cl[7]
InChIKey VGRYZBPWUNRGDD-UHFFFAOYSA-N[7]
Appearance White to off-white solid[8]
Stereochemistry Exists as cis and trans diastereomers, each as a pair of enantiomers.[9][10]

Synthesis Strategy: An Enantioselective Approach

The synthesis of fluorinated piperidines has historically been challenging.[11] Modern methods often rely on the catalytic hydrogenation of fluorinated pyridine precursors.[1][11] For a structure like 4-Fluoropiperidin-3-ol, an enantioselective approach is highly desirable to access specific stereoisomers, which is critical for developing stereospecific drugs.

The following workflow outlines a conceptual, multi-step synthesis for preparing an N-protected version of cis-3-fluoropiperidin-4-ol, a key intermediate that can be deprotected to yield the target hydrochloride salt.[12] This process highlights the logic of protecting group chemistry and stereoselective fluorination.

Conceptual Synthetic Workflow Diagram

G cluster_0 start N-Boc-4-piperidone reagent1 1. Base (e.g., LHMDS) 2. Silylating Agent (e.g., TMSCl) enamine Silyl Enol Ether or Enamine Intermediate reagent2 Electrophilic Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide) + Chiral Catalyst fluoroketone N-Boc-3-fluoro-4-piperidone reagent3 Stereoselective Reducing Agent (e.g., L-Selectride) product cis-N-Boc-3-fluoropiperidin-4-ol reagent4 Deprotection (e.g., HCl in Dioxane) final_product 4-Fluoropiperidin-3-ol Hydrochloride reagent1->enamine reagent2->fluoroketone reagent3->product reagent4->final_product

Caption: Conceptual workflow for the enantioselective synthesis of 4-Fluoropiperidin-3-ol hydrochloride.

Detailed Experimental Protocol (Conceptual)

Objective: To synthesize cis-1-Boc-3-fluoropiperidin-4-ol from N-Boc-4-piperidone.

Pillar of Trustworthiness: This protocol is based on established organocatalytic and reduction methodologies.[12] Each step includes a rationale for the choice of reagents and conditions, ensuring a self-validating experimental design.

  • Step 1: Formation of the Silyl Enol Ether Intermediate

    • Procedure: To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (Argon), add a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LHMDS) dropwise. Stir for 1 hour. Add trimethylsilyl chloride (TMSCl) and allow the reaction to slowly warm to room temperature.

    • Causality: The use of a strong base at low temperature ensures the kinetic deprotonation at the C3 position to form the enolate. Trapping this enolate as a silyl enol ether provides a stable, neutral intermediate that is ready for the subsequent fluorination step.

  • Step 2: Enantioselective Electrophilic Fluorination

    • Procedure: Dissolve the crude silyl enol ether from Step 1 in a suitable solvent (e.g., CH₂Cl₂). Add a chiral catalyst, such as a modified cinchona alkaloid, followed by an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI). Stir at the optimized temperature (e.g., -20 °C) until completion, monitored by TLC or LC-MS.

    • Causality: This is the key stereochemistry-defining step. The chiral catalyst creates a chiral environment around the enol ether, directing the attack of the "F+" source to one face of the double bond, thereby establishing the desired stereocenter at the C3 position.

  • Step 3: Stereoselective Reduction of the Ketone

    • Procedure: After aqueous workup and purification of the resulting N-Boc-3-fluoro-4-piperidone, dissolve it in anhydrous THF and cool to -78 °C. Add a bulky, stereoselective reducing agent such as L-Selectride (lithium tri-sec-butylborohydride) dropwise.

    • Causality: The steric bulk of L-Selectride forces its approach from the less hindered face of the ketone. The pre-existing fluorine at C3 directs this attack, leading to the preferential formation of the cis diastereomer, where the hydroxyl group is delivered syn to the fluorine atom.

  • Step 4: Deprotection and Salt Formation

    • Procedure: Purify the cis-N-Boc-3-fluoropiperidin-4-ol via column chromatography. Dissolve the pure product in a solvent like 1,4-dioxane or methanol and add a solution of hydrochloric acid. Stir to allow for precipitation of the hydrochloride salt.

    • Causality: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Treatment with strong acid cleaves the carbamate to reveal the free secondary amine, which is immediately protonated by HCl to form the stable and water-soluble hydrochloride salt.

Applications in Drug Discovery: A Case Study

The unique properties of 4-Fluoropiperidin-3-ol make it a highly valuable fragment for fragment-based drug discovery (FBDD) and a key building block in lead optimization.[4]

A prominent example of its application is in the development of potent and selective antagonists for the human 5-hydroxytryptamine 2A (h5-HT₂ₐ) receptor.[5] In a study by Rowley et al., researchers were working to improve the oral bioavailability of a series of 2-phenyl-3-piperidylindoles.[5] The parent compounds suffered from poor pharmacokinetic profiles, which was hypothesized to be due to the high pKa of the piperidine nitrogen.

By incorporating a fluorine atom at the 4-position of the piperidine ring, they successfully reduced the basicity of the molecule. This modification led to the discovery of compound 22 (6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole), which exhibited not only high affinity (0.06 nM) for the h5-HT₂ₐ receptor but also demonstrated excellent oral bioavailability (80%) and a long half-life in rats.[5] This case study is a powerful demonstration of how the strategic use of the 4-fluoropiperidine moiety can directly overcome critical drug development hurdles.

Analytical Characterization Workflow

Rigorous structural confirmation is paramount. A standard workflow for characterizing 4-Fluoropiperidin-3-ol hydrochloride involves a combination of spectroscopic techniques.

G sample Purified Sample of 4-Fluoropiperidin-3-ol HCl nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr Proton/Carbon framework, F-C coupling ms Mass Spectrometry (LC-MS or HRMS) sample->ms Molecular Ion Peak, Isotopic Pattern ftir FTIR Spectroscopy sample->ftir Functional Groups (O-H, N-H, C-F) confirm Structure Confirmed nmr->confirm ms->confirm ftir->confirm

Caption: Standard analytical workflow for structural confirmation.

  • ¹H NMR: Will show characteristic signals for the piperidine ring protons. The protons on C3 and C4 will be split by the adjacent fluorine atom, exhibiting complex coupling patterns (doublets of doublets, etc.) that can help determine the relative stereochemistry.

  • ¹³C NMR: The carbon attached to fluorine (C4) will appear as a doublet with a large ¹JCF coupling constant. The adjacent carbon (C3) will show a smaller ²JCF coupling.

  • ¹⁹F NMR: Will show a single resonance (if no other fluorine atoms are present) that is split by adjacent protons, providing further confirmation of the local environment.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the molecular ion peak for the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[13]

Safety and Handling

As with all laboratory chemicals, 4-Fluoropiperidin-3-ol hydrochloride must be handled with appropriate care.

  • Hazards Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7][8][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Handling and Storage: The compound may be hygroscopic and air-sensitive.[8] It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container in a cool, dry place.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[8]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[8]

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. Boronpharm.
  • Chemists develop new synthesis method for producing fluorin
  • (3R,4R)-rel-4-Fluoropiperidin-3-ol hydrochloride. BLDpharm.
  • 3-Fluoropiperidin-4-ol hydrochloride. PubChem.
  • cis-4-fluoropiperidin-3-ol;hydrochloride. Combi-Blocks.
  • 4-Fluoropiperidin-3-Ol Hydrochloride. ChemicalBook.
  • 4-(4-FLUORO-PHENYL)
  • SAFETY D
  • SAFETY D
  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. PubMed.
  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.
  • (3S)-3-fluoropiperidin-4-one hydrochloride. ChemicalBook.
  • Fluorination methods for drug discovery and development. PubMed.
  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
  • (3S,4S)-3-Fluoropiperidin-4-ol hydrochloride. BLDpharm.
  • (3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers. ChemicalRegister.com.
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv

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Exploratory

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

An In-Depth Technical Guide to the Synthesis of 4-Fluoropiperidin-3-ol Hydrochloride For researchers, scientists, and professionals in drug development, the piperidine ring is one of the most ubiquitous N-heterocycles fo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Fluoropiperidin-3-ol Hydrochloride

For researchers, scientists, and professionals in drug development, the piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom make it a privileged scaffold for interacting with biological targets. The strategic incorporation of fluorine into this scaffold has become a powerful tactic in modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Specifically, fluorination can modulate the basicity (pKa) of the piperidine nitrogen, enhance metabolic stability, and introduce conformational constraints that can lock the molecule into a bioactive conformation.[3][4][5][6]

Among the vast landscape of fluorinated building blocks, cis-4-Fluoropiperidin-3-ol hydrochloride stands out as a highly valuable intermediate.[7][8] The vicinal fluoro-alcohol motif provides two key points for further functionalization, enabling the construction of complex, three-dimensional molecules with precisely controlled stereochemistry. This guide offers a detailed examination of a robust and enantioselective synthetic route to this important compound, focusing on the causality behind experimental choices and providing actionable protocols for its preparation.

Retrosynthetic Analysis and Strategy Selection

The synthesis of fluorinated piperidines can be broadly approached in two ways: fluorination of a pre-existing piperidine ring or the cyclization of a fluorinated acyclic precursor.[1][2][9] For a molecule with multiple stereocenters like 4-Fluoropiperidin-3-ol, a strategy that allows for precise control over stereochemistry is paramount.

The chosen strategy is an enantioselective synthesis commencing from the commercially available N-Boc-4-piperidone. This approach is advantageous as it introduces the fluorine atom and establishes the first stereocenter via a catalyzed, enantioselective electrophilic fluorination. Subsequent diastereoselective reduction of the ketone sets the second stereocenter, leading to the desired cis-fluoroalcohol.

G Target 4-Fluoropiperidin-3-ol HCl Intermediate1 cis-1-Boc-3-fluoropiperidin-4-ol Target->Intermediate1 Deprotection & Salt Formation Intermediate2 N-Boc-3-fluoropiperidin-4-one Intermediate1->Intermediate2 Stereoselective Reduction StartingMaterial N-Boc-4-piperidone Intermediate2->StartingMaterial Enantioselective Electrophilic Fluorination G Start N-Boc-4-piperidone Step1 (R)-1-Boc-3-fluoropiperidin-4-one Start->Step1 1. (R)-α-methylbenzylamine 2. Selectfluor® Step2 cis-1-Boc-3-fluoropiperidin-4-ol Step1->Step2 NaBH₄, MeOH End cis-4-Fluoropiperidin-3-ol HCl Step2->End HCl in Dioxane

Sources

Foundational

The Strategic Integration of Fluorine: A Technical Guide to 4-Fluoropiperidin-3-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Fluoropiperidin-3-ol hydrochloride, a valuable building block in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoropiperidin-3-ol hydrochloride, a valuable building block in modern medicinal chemistry. We will delve into its synthesis, with a focus on stereoselective methodologies, and provide a detailed analysis of its structural and physicochemical properties. The strategic incorporation of a fluorine atom into the piperidine ring significantly influences its conformational behavior and electronic properties, thereby offering unique advantages in the design of novel therapeutics. This guide will explore these aspects in detail, supported by experimental protocols and analytical data, to serve as a vital resource for researchers engaged in drug discovery and development.

Introduction: The Significance of Fluorinated Scaffolds

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1] This is due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. These characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The piperidine moiety, a ubiquitous scaffold in pharmaceuticals, is frequently fluorinated to enhance its drug-like properties. 4-Fluoropiperidin-3-ol hydrochloride, in particular, presents a synthetically accessible and versatile building block for the creation of complex and biologically active molecules. Its strategic functionalization allows for the exploration of chemical space and the development of potent and selective therapeutic agents.

Synthesis and Stereochemistry

The synthesis of 4-Fluoropiperidin-3-ol hydrochloride typically involves a multi-step sequence, with careful consideration of stereochemistry. The cis and trans diastereomers, as well as their respective enantiomers, can exhibit distinct biological activities. Therefore, stereoselective synthesis is of paramount importance.

A common and effective strategy commences with the enantioselective fluorination of an N-protected 4-piperidone derivative. This is often followed by a stereoselective reduction of the ketone to introduce the hydroxyl group. The final steps involve the removal of the protecting group and the formation of the hydrochloride salt.

Proposed Synthetic Pathway

A logical and field-proven synthetic approach is outlined below. This pathway emphasizes the generation of specific stereoisomers, a critical aspect in modern drug development.

G start N-Boc-4-piperidone step1 Enantioselective Fluorination (e.g., Cinchona alkaloid catalyst, Selectfluor®) start->step1 intermediate1 N-Boc-3-fluoro-4-piperidone step1->intermediate1 step2 Stereoselective Reduction (e.g., NaBH4, L-Selectride®) intermediate1->step2 intermediate2 cis/trans-N-Boc-4-fluoropiperidin-3-ol step2->intermediate2 step3 Diastereomeric Separation (Chromatography) intermediate2->step3 intermediate3_cis cis-N-Boc-4-fluoropiperidin-3-ol step3->intermediate3_cis intermediate3_trans trans-N-Boc-4-fluoropiperidin-3-ol step3->intermediate3_trans step4_cis Boc Deprotection & HCl Salt Formation (HCl in Dioxane or Ether) intermediate3_cis->step4_cis step4_trans Boc Deprotection & HCl Salt Formation (HCl in Dioxane or Ether) intermediate3_trans->step4_trans product_cis cis-4-Fluoropiperidin-3-ol Hydrochloride step4_cis->product_cis product_trans trans-4-Fluoropiperidin-3-ol Hydrochloride step4_trans->product_trans

Caption: Proposed synthetic pathway to cis- and trans-4-Fluoropiperidin-3-ol hydrochloride.

Experimental Protocols

The following protocols are representative of the key transformations in the synthesis of 4-Fluoropiperidin-3-ol hydrochloride.

Protocol 1: Enantioselective Fluorination of N-Boc-4-piperidone

This protocol is adapted from established methodologies for the enantioselective fluorination of ketones.

  • To a solution of N-Boc-4-piperidone (1.0 eq) in an appropriate solvent (e.g., acetonitrile) at room temperature, add a chiral catalyst (e.g., a modified cinchona alkaloid, 0.1 eq).

  • Add a fluorinating agent (e.g., N-Fluorobenzenesulfonimide or Selectfluor®, 1.2 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-fluoro-4-piperidone.

Protocol 2: Stereoselective Reduction of N-Boc-3-fluoro-4-piperidone

The choice of reducing agent will influence the diastereoselectivity of this step.

  • Dissolve N-Boc-3-fluoro-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol or THF) and cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent (e.g., sodium borohydride for the cis-isomer or L-Selectride® for the trans-isomer, 1.5 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting diastereomers can be separated by flash column chromatography.

Protocol 3: N-Boc Deprotection and Hydrochloride Salt Formation

This final step yields the desired product as a stable salt.

  • Dissolve the purified N-Boc-4-fluoropiperidin-3-ol isomer (1.0 eq) in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • Add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether, 2-3 eq) dropwise with stirring.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Collect the solid product by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to afford the desired 4-Fluoropiperidin-3-ol hydrochloride salt.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of 4-Fluoropiperidin-3-ol hydrochloride rely on a combination of spectroscopic techniques.

Spectroscopic Data
Technique Expected Characteristics
¹H NMR Complex multiplets in the aliphatic region (δ 1.5-4.0 ppm) due to the piperidine ring protons. The presence of fluorine will introduce characteristic splitting patterns (J-coupling) to adjacent protons. The proton attached to the fluorine-bearing carbon will appear as a doublet of multiplets. The proton on the hydroxyl-bearing carbon will also show distinct splitting.
¹³C NMR Signals for the five piperidine carbons. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF) and appear as a doublet. The carbon bearing the hydroxyl group will be shifted downfield.
Mass Spectrometry (EI-MS) The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the free base. Common fragmentation patterns would involve the loss of a fluorine atom, a hydroxyl group, or cleavage of the piperidine ring.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong, broad band in the 2500-3000 cm⁻¹ region is indicative of the N-H⁺ stretch of the hydrochloride salt. The C-F stretch will appear in the 1000-1100 cm⁻¹ region.
Conformational Analysis

The stereochemistry of the fluorine and hydroxyl groups significantly influences the conformational preference of the piperidine ring. In the hydrochloride salt, the protonated nitrogen atom plays a key role in stabilizing specific chair conformations through intramolecular hydrogen bonding and electrostatic interactions. For the cis-isomer, a chair conformation with the fluorine atom in an axial position and the hydroxyl group in an equatorial position is often favored due to stabilizing gauche interactions between the C-F and C-O bonds. The trans-isomer will adopt a different set of preferred conformations. Understanding these conformational biases is critical for predicting how the molecule will interact with a biological target.

Applications in Medicinal Chemistry

4-Fluoropiperidin-3-ol hydrochloride is a valuable building block for the synthesis of a wide range of biologically active compounds. Its utility has been demonstrated in the development of agents targeting various receptors and enzymes.

One notable application is in the synthesis of potent and selective antagonists for the 5-HT2A serotonin receptor.[1] The incorporation of the 4-fluoropiperidin-3-ol moiety has been shown to improve oral bioavailability by reducing the pKa of the basic nitrogen.[1] This highlights the strategic advantage of using this fluorinated scaffold to fine-tune the pharmacokinetic properties of drug candidates.

G start 4-Fluoropiperidin-3-ol HCl step1 Coupling/Alkylation Reactions start->step1 intermediate1 Functionalized Fluoropiperidine Derivatives step1->intermediate1 step2 Further Synthetic Modifications intermediate1->step2 product Biologically Active Molecules (e.g., 5-HT2A Antagonists, Enzyme Inhibitors) step2->product

Caption: General workflow for the utilization of 4-Fluoropiperidin-3-ol HCl in drug discovery.

Conclusion

4-Fluoropiperidin-3-ol hydrochloride is a strategically important building block for medicinal chemists. Its synthesis, particularly through stereoselective routes, provides access to a range of isomers with distinct properties. The presence of the fluorine atom imparts favorable physicochemical characteristics that can be leveraged to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, and is intended to empower researchers in their pursuit of novel and effective therapeutics.

References

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(11), 1603-1614. [Link]

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Exploratory

Introduction: The Structural Significance of Fluorinated Piperidines

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoropiperidin-3-ol Hydrochloride The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and bio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoropiperidin-3-ol Hydrochloride

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. The strategic introduction of fluorine atoms into such scaffolds is a widely recognized strategy to modulate key drug-like properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[1][2] 4-Fluoropiperidin-3-ol hydrochloride is a versatile building block that combines the piperidine core with the influential effects of both fluorine and hydroxyl functional groups. Its hydrochloride salt form enhances solubility and stability, making it a common intermediate in drug discovery pipelines.

A comprehensive understanding of its three-dimensional structure, stereochemistry, and purity is paramount for its effective use. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the unambiguous characterization of this compound. We will move beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation, providing a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the 3D Structure

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 4-Fluoropiperidin-3-ol hydrochloride in solution. The presence of both ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information regarding connectivity, stereochemistry, and conformational dynamics.[3][4] The analysis of fluorinated piperidines is particularly nuanced due to the influence of the electronegative fluorine atom on the chemical shifts and the presence of through-bond scalar couplings (J-couplings) to both protons and carbons.[5][6]

Diagram: Overall Spectroscopic Workflow

cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Fluoropiperidin-3-ol HCl Prep Prepare Sample (e.g., in D₂O or DMSO-d₆) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS IR FTIR Spectroscopy (ATR or KBr) Prep->IR Interpret_NMR Assign Signals Determine Stereochemistry NMR->Interpret_NMR Interpret_MS Confirm Mass Analyze Fragments MS->Interpret_MS Interpret_IR Identify Functional Groups IR->Interpret_IR Confirmation Structural Confirmation & Purity Assessment Interpret_NMR->Confirmation Interpret_MS->Confirmation Interpret_IR->Confirmation

Caption: Structure of 4-Fluoropiperidin-3-ol hydrochloride with numbering for NMR assignments.

Expected ¹H NMR Data (500 MHz, DMSO-d₆):

Position Approx. δ (ppm) Multiplicity Coupling Constants (J, Hz) Notes
N⁺H₂ 8.5 - 9.5 br s - Broad signal due to exchange and quadrupole broadening. Disappears on D₂O shake.
OH 5.0 - 5.5 d ~4-6 Signal for the hydroxyl proton, coupled to H3. Disappears on D₂O shake.
H4 4.6 - 4.8 dddd J(H,F) ≈ 48, J(H,H) ≈ 9, 4, 2 The large doublet splitting is due to the geminal coupling to fluorine. Further splitting from adjacent protons.
H3 3.8 - 4.0 m - Complex multiplet due to coupling with H4, H2 protons, and fluorine.
H2, H6 (eq) 3.2 - 3.4 m - Diastereotopic protons adjacent to the nitrogen. Typically downfield.
H2, H6 (ax) 2.9 - 3.1 m - Diastereotopic protons adjacent to the nitrogen.
H5 (eq) 2.0 - 2.2 m - Diastereotopic protons.

| H5 (ax) | 1.7 - 1.9 | m | - | Diastereotopic protons, typically more shielded (upfield). |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature in fluorinated compounds is the presence of carbon-fluorine couplings (¹JCF, ²JCF, etc.), which split the carbon signals into doublets or more complex multiplets. [7][8][9] Expected ¹³C NMR Data (125 MHz, DMSO-d₆):

Position Approx. δ (ppm) Multiplicity Coupling Constant (JCF, Hz) Notes
C4 88 - 92 d ¹JCF ≈ 170-190 The carbon directly attached to fluorine shows a very large one-bond coupling constant and is significantly downfield.
C3 68 - 72 d ²JCF ≈ 15-25 The carbon bearing the hydroxyl group is coupled to fluorine over two bonds.
C2 48 - 52 d ³JCF ≈ 5-10 Three-bond coupling to fluorine is often observed.
C6 42 - 45 s or small d ⁴JCF ≈ 0-3 Four-bond coupling may be too small to resolve.

| C5 | 30 - 34 | d | ³JCF ≈ 5-10 | Three-bond coupling to fluorine is expected. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. For 4-Fluoropiperidin-3-ol hydrochloride, we expect to see characteristic vibrations for the hydroxyl, secondary amine salt, and carbon-fluorine bonds.

Experimental Protocol: FTIR Data Acquisition

Causality Behind Choices:

  • Method: Attenuated Total Reflectance (ATR) is the most convenient method for a solid sample, requiring minimal preparation. Alternatively, a potassium bromide (KBr) pellet can be prepared for transmission analysis, which can sometimes yield sharper peaks for crystalline solids. * Self-Validation: A background spectrum must be collected immediately prior to the sample spectrum. This ensures that atmospheric H₂O and CO₂ signals are subtracted, preventing misinterpretation of the data.

Step-by-Step Protocol (ATR):

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid 4-Fluoropiperidin-3-ol hydrochloride onto the crystal.

  • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Clean the crystal thoroughly after the measurement.

IR Data Interpretation

The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration Functional Group
3200 - 3500 Strong, Broad O-H Stretch Hydroxyl (-OH), hydrogen-bonded [10]
2400 - 2800 Broad, Multiple Bands N⁺-H Stretch Secondary Amine Hydrochloride (-N⁺H₂-)
2850 - 3000 Medium C-H Stretch Piperidine ring CH₂ groups
1570 - 1610 Medium N⁺-H Bend Secondary Amine Hydrochloride (-N⁺H₂-)
1050 - 1150 Strong C-F Stretch Alkyl Fluoride

| 1000 - 1100 | Strong | C-O Stretch | Secondary Alcohol |

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive confirmation of its identity. The choice of ionization technique is critical for analyzing a polar, non-volatile salt like 4-Fluoropiperidin-3-ol hydrochloride.

Experimental Protocol: MS Data Acquisition

Causality Behind Choices:

  • Ionization Method: Electrospray Ionization (ESI) is the method of choice. [11]It is a "soft" ionization technique suitable for polar, thermally labile, and non-volatile molecules, including salts. [12][13]It will ionize the molecule gently, typically forming the protonated molecular ion [M+H]⁺, where M is the free base. Electron Impact (EI) is a "hard" technique that requires volatile samples and would cause extensive fragmentation, likely preventing the observation of the molecular ion. [13][14]* Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

Step-by-Step Protocol (ESI):

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infuse the solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Set the mass spectrometer to scan in positive ion mode over a relevant mass range (e.g., m/z 50-300).

  • Optimize source parameters (e.g., capillary voltage, gas flow) to maximize the signal of the ion of interest.

  • Acquire the mass spectrum.

MS Data Interpretation

The primary goal is to identify the ion corresponding to the protonated free base of the molecule.

  • Molecular Formula (Free Base): C₅H₁₀FNO

  • Molecular Weight (Monoisotopic): 119.07

  • Expected Ion: The ESI-MS spectrum in positive mode should show a prominent peak at m/z 119.07 + 1.01 = 120.08 , corresponding to the [M+H]⁺ ion.

  • High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS should yield a mass measurement within 5 ppm of the calculated exact mass of [C₅H₁₁FNO]⁺ (120.0815).

Conclusion

The structural characterization of 4-Fluoropiperidin-3-ol hydrochloride is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive structural and stereochemical information, with characteristic C-F and H-F couplings confirming the fluorine's position. IR spectroscopy offers rapid confirmation of the essential hydroxyl and amine hydrochloride functional groups. Finally, ESI-mass spectrometry confirms the molecular weight of the parent free base. By following the detailed protocols and understanding the principles of interpretation outlined in this guide, researchers can confidently verify the identity, purity, and structure of this important chemical building block, ensuring its integrity for downstream applications in drug discovery and development.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Munster University. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding The Conformational Behavior Of Fluorinated Piperidines: The Origin Of The Axial-F Preference. The Nairoukh Research Group. Available at: [Link]

  • Various Authors. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1966). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society. Available at: [Link]

  • Various Authors. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. Available at: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]

  • Novák, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

  • Schlosser, G., & Károlyi-Szabó, C. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health (NIH). Available at: [Link]

  • Pandian, S., et al. (2021). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Find NMR. (2023). carbon-fluorine coupling in C-13 NMR. YouTube. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. uOttawa NMR Facility. Available at: [Link]

  • ACD/Labs. (2023). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Available at: [Link]

  • Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Chemistry LibreTexts. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry. Available at: [Link]

  • Li, G., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central (PMC). Available at: [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Foley, D. J., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central (PMC). Available at: [Link]

  • Wang, Y., et al. (2024). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Available at: [Link]

  • Dhandayuthapani, B., et al. (2013). FTIR spectrum of the isolated EPS indicating the presence of hydroxyl, carboxyl and amino functional groups. ResearchGate. Available at: [Link]

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. PubMed. Available at: [Link]

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Exploratory

Stereoisomers of 4-Fluoropiperidin-3-ol hydrochloride

An In-Depth Technical Guide to the Stereoisomers of 4-Fluoropiperidin-3-ol Hydrochloride Abstract The 4-fluoropiperidin-3-ol scaffold is a privileged structural motif in modern medicinal chemistry, primarily due to the a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 4-Fluoropiperidin-3-ol Hydrochloride

Abstract

The 4-fluoropiperidin-3-ol scaffold is a privileged structural motif in modern medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine atom, which can enhance metabolic stability, modulate basicity (pKa), and improve pharmacokinetic profiles.[1][2] The presence of two stereocenters at the C3 and C4 positions gives rise to a complex stereochemical landscape, comprising four distinct stereoisomers. The biological activity of chiral drugs is often highly dependent on their stereochemistry, with different isomers potentially exhibiting vastly different pharmacological, toxicological, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical overview of the stereoisomers of 4-fluoropiperidin-3-ol hydrochloride, detailing their synthesis, stereocontrol, structural elucidation, and pharmacological significance for researchers, scientists, and drug development professionals.

The Stereochemical Landscape of 4-Fluoropiperidin-3-ol

The structure of 4-fluoropiperidin-3-ol contains two adjacent chiral centers, C3 (bearing the hydroxyl group) and C4 (bearing the fluorine atom). This arrangement results in the existence of four possible stereoisomers, which can be categorized into two pairs of diastereomers: cis and trans. Each diastereomer exists as a pair of non-superimposable mirror images known as enantiomers.

  • Diastereomers:

    • cis-isomers: The hydroxyl and fluoro substituents are on the same face of the piperidine ring.

    • trans-isomers: The hydroxyl and fluoro substituents are on opposite faces of the piperidine ring.

  • Enantiomers:

    • The cis diastereomer is a racemic mixture of the (3R, 4R) and (3S, 4S) enantiomers.

    • The trans diastereomer is a racemic mixture of the (3R, 4S) and (3S, 4R) enantiomers.

The interplay between these isomeric forms is critical, as receptor binding sites are chiral, leading to stereoselective interactions that dictate the ultimate biological effect of the molecule.[4]

G cluster_0 4-Fluoropiperidin-3-ol Stereoisomers cluster_1 cis-Diastereomers cluster_2 trans-Diastereomers racemate Racemic Mixture cis_R4R3 (3R, 4R)-cis racemate->cis_R4R3 Diastereomeric Separation trans_R4S3 (3S, 4R)-trans racemate->trans_R4S3 Diastereomeric Separation cis_S4S3 (3S, 4S)-cis cis_R4R3->cis_S4S3 Enantiomers trans_S4R3 (3R, 4S)-trans trans_R4S3->trans_S4R3 Enantiomers

Caption: Logical relationship of the four stereoisomers of 4-fluoropiperidin-3-ol.

Synthesis, Resolution, and Stereocontrol

The synthesis of specific stereoisomers of 4-fluoropiperidin-3-ol is a significant challenge that requires precise control over the reaction conditions. While racemic approaches are straightforward, enantioselective methods are highly sought after for producing single-enantiomer drug candidates, thereby avoiding the potential complications of administering a racemic mixture.[1][5]

Enantioselective Synthesis of cis-4-Fluoropiperidin-3-ol

The cis configuration is often the initial target of synthetic efforts. An established and highly effective method involves the enantioselective fluorination of an N-protected piperidinone precursor.[6][7] This approach utilizes a chiral catalyst, often derived from cinchona alkaloids, to direct the fluorine atom to one face of the enamine intermediate.

Experimental Protocol: Asymmetric Synthesis of (3R, 4S)-1-Boc-3-fluoropiperidin-4-ol [1]

This protocol is adapted from the literature and serves as an illustrative example.[1]

  • Catalyst Preparation: A modified cinchona alkaloid catalyst (e.g., derived from quinidine) is prepared according to established procedures.

  • Reaction Setup: The catalyst (0.1 equiv) is dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to -20 °C under an inert atmosphere (N₂ or Ar).

  • Fluorination: Selectfluor® (1.0 equiv) is added to the catalyst solution and stirred for 10 minutes.

  • Substrate Addition: 1-Boc-piperidin-4-one (2.0 equiv) is added in portions to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (between -20 and -10 °C) for 24 hours. Progress can be monitored by TLC or LC-MS.

  • Workup: The reaction is quenched by filtering through a short plug of silica gel, eluting with diethyl ether. The filtrate is then concentrated under reduced pressure.

  • Purification and Crystallization: The crude product, containing the desired fluorinated alcohol, is purified by column chromatography. Crucially, a single recrystallization from a solvent system like ether-hexane can significantly enhance the enantiomeric excess, often to >98% ee.[1]

G start 1-Boc-piperidin-4-one reaction Asymmetric Electrophilic Fluorination (-20 °C, 24h) start->reaction catalyst Chiral Amine Catalyst (e.g., Cinchona Alkaloid Derivative) catalyst->reaction fluorine Selectfluor® fluorine->reaction crude Crude Product (Racemic or Enantioenriched cis-Alcohol) reaction->crude purify Column Chromatography crude->purify recrystallize Recrystallization (Ether/Hexane) purify->recrystallize final Enantiopure cis-1-Boc-3-fluoropiperidin-4-ol (>98% ee) recrystallize->final

Caption: Workflow for the enantioselective synthesis of cis-4-fluoropiperidin-3-ol.

Synthesis of trans-4-Fluoropiperidin-3-ol

The synthesis of trans-diastereomers is often more challenging. A common strategy involves the base-mediated epimerization of the more thermodynamically stable substituent at the alpha-position to the nitrogen protecting group from the corresponding cis-isomer.[8][9] This process converts the kinetically favored cis product into the thermodynamically favored trans product. Another approach involves diastereoselective reduction of a fluorinated piperidinone precursor, although achieving high selectivity can be difficult.

Chiral Resolution Techniques

When enantioselective synthesis is not viable, or for analytical quantification, chiral resolution is employed.

  • Preparative Chiral HPLC: This is a powerful technique for separating enantiomers on a larger scale.[1][10] Racemic mixtures are passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times and thus, separation.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form two diastereomeric salts.[10] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base.

Structural Elucidation and Analytical Characterization

Unambiguous identification of each stereoisomer is paramount. A combination of spectroscopic and crystallographic techniques is required for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for distinguishing diastereomers.[11] The relative orientation of the substituents on the piperidine ring significantly influences the chemical shifts and, more importantly, the coupling constants (J-values) of adjacent protons and the fluorine atom.

  • ¹H NMR: The coupling constant between the protons on C3 and C4 (³JH3-H4) is diagnostic. In a chair conformation, a large coupling constant (typically 8-12 Hz) indicates a trans-diaxial relationship between the protons, which is characteristic of the trans-isomer. A smaller coupling constant (2-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, more consistent with the cis-isomer.

  • ¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment.[12] The chemical shift of the fluorine atom and its coupling constants to adjacent protons (³JF4-H3, ³JF4-H5) provide complementary structural information to confirm the diastereomeric identity.

Parameter cis-Isomer (ax-eq or eq-ax) trans-Isomer (ax-ax or eq-eq) Rationale
³JH3-H4 Small (2-5 Hz)Large (8-12 Hz) for diaxialKarplus relationship: coupling is dependent on dihedral angle.
³JF4-H3 Varies (typically smaller)Varies (typically larger for anti-periplanar)Dihedral angle dependence of fluorine-proton coupling.

Table 1: Representative NMR coupling constants for distinguishing diastereomers of 3,4-disubstituted piperidines.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[13][14] It provides unequivocal proof of:

  • Relative Stereochemistry: Confirms whether the molecule has a cis or trans configuration.

  • Absolute Stereochemistry: Determines the (R/S) configuration at each chiral center, allowing for the unambiguous assignment of the complete stereochemical identity.[15]

  • Conformation: Reveals the preferred conformation (e.g., chair, boat) of the piperidine ring in the solid state.

Obtaining a crystal suitable for X-ray analysis is often a critical and enabling step in the development of a chiral drug candidate.[6][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Analytical chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a sample.

Protocol: Analytical Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is commonly used, such as Chiralpak® AD or Chiralcel® OD.[5]

  • Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.[15]

  • Detection: UV detection is standard, typically at a wavelength where the analyte absorbs.

  • Analysis: The racemic standard is injected first to determine the retention times of both enantiomers. Subsequent injections of the test sample allow for the integration of the peak areas to calculate the enantiomeric excess.

Pharmacological Significance and Applications

The strategic incorporation of fluorine into piperidine rings is a widely used tactic in drug design to fine-tune a molecule's properties.[16]

  • pKa Modulation: An axial fluorine atom can lower the pKa of the piperidine nitrogen by approximately one log unit, while an equatorial fluorine can reduce it by nearly two units.[1] This modulation of basicity is critical as it directly impacts a drug's solubility, membrane permeability, and interaction with its biological target.[17]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[16] Replacing a metabolically labile C-H bond with a C-F bond can block oxidation, thereby increasing the drug's half-life and bioavailability.[15]

  • Stereospecific Interactions: The precise 3D arrangement of the fluorine and hydroxyl groups dictates how the molecule fits into a chiral binding pocket of a protein or receptor. For example, in the development of serotonin 5-HT2A receptor antagonists, the addition of a fluorine atom to the piperidine ring was instrumental in reducing pKa and improving oral bioavailability.[18] The specific stereoisomer of 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole demonstrated exceptionally high affinity (0.06 nM) and excellent bioavailability in rats.[18] This highlights that only one of the four possible stereoisomers may possess the optimal combination of potency and pharmacokinetic properties.

G cluster_0 Drug Development Cascade cluster_1 Stereoisomer Properties cluster_2 Biological Evaluation lead Lead Compound (4-Fluoropiperidin-3-ol) isomer1 Isomer A (e.g., 3R, 4R) lead->isomer1 isomer2 Isomer B (e.g., 3S, 4S) lead->isomer2 isomer3 Isomer C (e.g., 3S, 4R) lead->isomer3 activity High Receptor Affinity Good PK Profile isomer1->activity inactivity Low/No Affinity isomer2->inactivity toxicity Off-Target Effects (Toxicity) isomer3->toxicity

Caption: Impact of stereoisomerism on drug activity and development outcomes.

Conclusion

The stereoisomers of 4-fluoropiperidin-3-ol hydrochloride represent a microcosm of the challenges and opportunities in modern pharmaceutical development. The differentiation, synthesis, and analysis of its four stereoisomers require a sophisticated and integrated approach, leveraging advanced techniques in asymmetric synthesis, chromatography, and spectroscopy. As the demand for safer and more effective medicines grows, a deep understanding of stereochemistry, as exemplified by this important building block, will remain essential for the rational design of next-generation therapeutics. The ability to selectively synthesize and characterize each stereoisomer allows researchers to unlock the full potential of this valuable scaffold, ensuring that the optimal isomer is advanced in the drug discovery pipeline.

References

  • ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • ACS Publications. (n.d.). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry.
  • National Institutes of Health. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • American Chemical Society. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry.
  • PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry.
  • Cambridge Open Engage. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • ResearchGate. (n.d.). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF.
  • PubMed. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists.
  • National Institutes of Health. (2024). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand.
  • Boffito M., et al. (2021). Effects of Stereoisomers on Drug Activity.
  • CHIMIA. (2004). The Importance of Fluorine in the Life Science Industry.
  • PubMed Central. (n.d.). Chiral Drugs: An Overview.
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity.
  • PubMed. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester.
  • Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • MDPI. (n.d.). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues.
  • PubMed Central. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
  • ResearchGate. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Hydrogenation of Fluoropyridines

Introduction The incorporation of fluorine into nitrogen-containing heterocycles is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated piperidines, in particular, are highly sought-after motifs due...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of fluorine into nitrogen-containing heterocycles is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated piperidines, in particular, are highly sought-after motifs due to the profound effects of fluorine on the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] The palladium-catalyzed hydrogenation of readily available fluoropyridines presents a direct and atom-economical route to these valuable saturated heterocycles. However, this transformation is not without its challenges. The high strength of the carbon-fluorine (C-F) bond introduces a competing reaction pathway: hydrodefluorination.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the intricacies of palladium-catalyzed hydrogenation of fluoropyridines, with a focus on achieving high selectivity for either ring saturation or controlled C-F bond cleavage.

Theoretical Background and Mechanistic Considerations

The palladium-catalyzed hydrogenation of fluoropyridines can proceed via two main pathways: hydrogenation of the pyridine ring to yield the corresponding piperidine, or cleavage of the C-F bond (hydrodefluorination). The desired outcome is dictated by a careful selection of the catalyst, solvent, additives, and reaction conditions.

The hydrogenation of the pyridine ring is a classic example of heterogeneous catalysis, typically employing catalysts like palladium on carbon (Pd/C).[3] The reaction is believed to occur on the surface of the metal catalyst, where both hydrogen and the fluoropyridine are adsorbed. The mechanism involves the stepwise addition of hydrogen atoms to the unsaturated pyridine ring.[4]

Conversely, the cleavage of the C-F bond, which is one of the strongest single bonds in organic chemistry, requires a more nuanced approach.[5] This process, often referred to as C-F bond activation, typically involves the oxidative addition of the C-F bond to a low-valent palladium(0) species, forming a Pd(II) intermediate.[6] Subsequent steps, such as reductive elimination, can then lead to the hydrodefluorinated product.[7]

The chemoselectivity between these two pathways is influenced by several factors:

  • Catalyst Choice: Heterogeneous catalysts like Pd/C and Pd(OH)₂/C are commonly used for ring hydrogenation.[1][8] Homogeneous palladium complexes, often featuring specific ligands, can be tailored for selective C-F bond activation.[9]

  • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity by influencing the solubility of the substrate and hydrogen, as well as by stabilizing intermediates.[10][11] Protic solvents like methanol and ethanol are frequently used in these hydrogenations.[12]

  • Additives: The addition of acids, such as hydrochloric acid (HCl), can protonate the pyridine nitrogen, increasing its susceptibility to hydrogenation and suppressing defluorination.[1]

  • Fluorine Position: The position of the fluorine atom on the pyridine ring can influence its electronic properties and steric environment, thereby affecting the reaction outcome.[13][14]

Logical Flow of Reaction Pathway Selection

G cluster_0 Reaction Goal cluster_1 Key Decision Points cluster_2 Potential Outcomes Goal Desired Product Catalyst Catalyst System (Heterogeneous vs. Homogeneous) Goal->Catalyst Determines Conditions Reaction Conditions (Solvent, Additives, T, P) Catalyst->Conditions Influences Ring_Sat Ring Hydrogenation (Fluoropiperidine) Catalyst->Ring_Sat e.g., Pd(OH)2/C, H+ C_F_Cleavage Hydrodefluorination (Defluorinated Pyridine/Piperidine) Catalyst->C_F_Cleavage e.g., Specific Homogeneous Catalysts Conditions->Ring_Sat Favors Conditions->C_F_Cleavage Can Lead To

Caption: Decision workflow for selective fluoropyridine hydrogenation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective hydrogenation of a model substrate, 3-fluoropyridine.

Protocol 1: Selective Hydrogenation to 3-Fluoropiperidine

This protocol is optimized for the saturation of the pyridine ring while preserving the C-F bond, yielding 3-fluoropiperidine.

Materials:

  • 3-Fluoropyridine

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • High-pressure hydrogenation reactor

Procedure:

  • Reactor Setup: In a glass liner of a high-pressure reactor, dissolve 3-fluoropyridine (1.0 eq) in methanol.

  • Acidification: Carefully add a solution of aqueous HCl (1.1 eq) to the reaction mixture while stirring.

  • Catalyst Addition: Under a stream of inert gas, add Pd(OH)₂/C (5 mol%).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar) and stir the reaction at room temperature for 16-24 hours.

  • Work-up: Carefully vent the reactor and purge with inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with methanol. The filtrate contains the product as its hydrochloride salt.

  • Isolation: The product can be isolated as the hydrochloride salt by removal of the solvent under reduced pressure, or the free base can be obtained by neutralization with a suitable base (e.g., NaOH) followed by extraction.

Protocol 2: Hydrodefluorination of 3-Fluoropyridine

This protocol is designed to promote the cleavage of the C-F bond, leading to the formation of pyridine.

Materials:

  • 3-Fluoropyridine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Ammonium formate (HCOONH₄)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoropyridine (1.0 eq) and methanol.

  • Hydrogen Source: Add ammonium formate (5.0 eq) to the solution.

  • Catalyst Addition: Under a stream of inert gas, carefully add Pd/C (10 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst, washing with methanol.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Isolation Start Dissolve Fluoropyridine in Solvent Reagents Add Acid/H2 Source & Catalyst Start->Reagents React Pressurize with H2 or Heat to Reflux Reagents->React Monitor Monitor Reaction (TLC, GC-MS) React->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Isolate Solvent Removal & Purification Filter->Isolate End Characterize Product Isolate->End

Caption: General experimental workflow for hydrogenation.

Data Presentation and Optimization

The following table summarizes the effect of different catalysts and additives on the hydrogenation of 3-fluoropyridine.

EntryCatalystAdditiveSolventTemp (°C)Pressure (bar H₂)Major ProductReference
120% Pd(OH)₂/Caq. HClMeOHRT103-Fluoropiperidine[1]
210% Pd/CNoneMeOHRT103-Fluoropiperidine & Pyridine[8]
310% Pd/CHCOONH₄MeOHRefluxN/APyridine[15]
4PtO₂Acetic AcidAcetic AcidRT33-Fluoropiperidine

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient hydrogen pressure- Poor substrate purity- Use fresh catalyst- Increase hydrogen pressure- Purify the starting material
Mixture of Products - Non-optimal reaction conditions- Catalyst promoting both pathways- Screen different solvents and additives- Switch to a more selective catalyst (e.g., Pd(OH)₂/C for ring saturation)
Significant Defluorination - Catalyst promoting C-F activation- Absence of acidic additive- Use Pd(OH)₂/C instead of Pd/C- Add a stoichiometric amount of a strong acid like HCl
Catalyst Poisoning - Impurities in the substrate or solvent (e.g., sulfur compounds)- Purify substrate and use high-purity solvents

Conclusion

The palladium-catalyzed hydrogenation of fluoropyridines is a powerful tool for the synthesis of valuable fluorinated piperidines and for the selective removal of fluorine atoms. A thorough understanding of the underlying mechanisms and the judicious choice of catalyst and reaction conditions are paramount to achieving the desired chemical transformation with high selectivity and yield. The protocols and data presented in this application note serve as a valuable starting point for researchers in the field, enabling the efficient and controlled hydrogenation of this important class of heterocyclic compounds.

References

  • Schaffner, B. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link][1][8]

  • Li, G. et al. (2018). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications. [Link][16]

  • Chen, Q. et al. (2012). Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines. The Journal of Organic Chemistry. [Link][5]

  • Schaffner, B. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link][1]

  • Zhe, C. et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link][13]

  • Li, J. et al. (2018). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. [Link][6]

  • Yamada, K. et al. (2011). Accelerating palladium-catalyzed C-F bond formation: use of a microflow packed-bed reactor. Angewandte Chemie International Edition. [Link][17]

  • Dhandapani, K. et al. (2022). Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Pacific Northwest National Laboratory. [Link][10]

  • Niemeyer, Z. L. et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link][18]

  • Breyer, D. et al. (2010). Isolation and reactivity of palladium hydrido complexes: intermediates in the hydrodefluorination of pentafluoropyridine. Dalton Transactions. [Link][7]

  • Pu, X. et al. (2016). Palladium‐Catalyzed Hydrodefluorination of Fluoroarenes. Angewandte Chemie International Edition. [Link][2]

  • Xu, C. et al. (2021). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. [Link][19]

  • Li, H. et al. (2019). Unraveling the effect of fluorine substitution on the hydrogen bonding interaction in the complexes of fluorosubstituted pyridines and acetic acid. Journal of Molecular Modeling. [Link][14]

  • Gribble, M. et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link][20]

  • Wu, Z. et al. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. Nature Communications. [Link][21]

  • Skulski, P. (2000). Selective dehalogenation of some chloro-fluoro substituted pyridine derivatives. Molecules. [Link][15]

  • Muto, K. et al. (2017). Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. Chemical and Pharmaceutical Bulletin. [Link][22]

  • Shrestha, S. (2018). Characterization and Hydrogenation Activity of Supported Palladium Particles. University of South Carolina Scholar Commons. [Link][23]

  • da Silva, J. F. C. et al. (2017). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. Catalysts. [Link][24]

  • Kalyani, D. et al. (2006). Palladium-catalyzed fluorination of carbon-hydrogen bonds. Journal of the American Chemical Society. [Link][25]

  • Wang, H. et al. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters. [Link][26]

  • Lentz, D. et al. (2020). Defluorinative Functionalization of Pd(II) Fluoroalkyl Complexes. Journal of the American Chemical Society. [Link][27]

  • Wang, H. et al. (2016). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions. [Link][28]

  • Pelletier, G. (2022). Palladium-Catalyzed Hydrogenations in Dichloromethane. St. Louis Community College. [Link][12]

  • Liu, Y. et al. (2014). A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. Tetrahedron Letters. [Link][29]

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Application

Application Note: A Comprehensive Guide to the ¹H and ¹⁹F NMR Analysis of Fluorinated Piperidines

Abstract The introduction of fluorine into the piperidine scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into the piperidine scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation and conformational analysis of these high-value compounds. The unique properties of the ¹⁹F nucleus—including 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range—make it a powerful spectroscopic probe.[1][2] This guide provides an in-depth exploration of ¹H and ¹⁹F NMR analysis for fluorinated piperidines, offering researchers, scientists, and drug development professionals a blend of fundamental principles, field-proven protocols, and advanced interpretation strategies to confidently characterize these complex molecules.

Introduction: The Power of Fluorine in Piperidine Chemistry

The piperidine ring is a privileged scaffold, appearing in a vast number of pharmaceuticals and bioactive molecules. Strategic fluorination of this ring system allows chemists to fine-tune molecular parameters critical for drug efficacy. For instance, the high energy of the C-F bond can enhance metabolic stability, while fluorine's electronic effects can modulate the pKa of nearby functional groups, impacting target engagement.[3][4]

Given these subtle but significant modifications, unambiguous characterization is paramount. NMR spectroscopy, particularly the synergistic use of ¹H and ¹⁹F nuclei, provides unparalleled insight into:

  • Structural Confirmation: Verifying the successful incorporation and regiochemistry of fluorine atoms.

  • Stereochemistry: Determining the relative orientation of substituents on the piperidine ring.

  • Conformational Analysis: Elucidating the preferred chair conformation and the axial/equatorial orientation of the fluorine atom, which is often dictated by complex stereoelectronic effects like hyperconjugation and charge-dipole interactions.[3][5]

¹⁹F NMR is especially advantageous due to its high sensitivity and the absence of background signals in biological samples, making it an ideal "spy" nucleus.[6][7] This note will guide the user through a systematic NMR workflow, from sample preparation to advanced 2D analysis, ensuring robust and reliable characterization.

Foundational Principles of ¹H and ¹⁹F NMR

A successful analysis hinges on understanding three key NMR parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, reported in parts per million (ppm). It is highly sensitive to the local electronic environment of the nucleus. The ¹⁹F chemical shift range is exceptionally wide (~800 ppm), offering outstanding signal dispersion and minimizing overlap, even in complex molecules.[1][2] In contrast to ¹H shifts, ¹⁹F shifts are strongly influenced by the electronic excited states, making them exquisitely sensitive to subtle changes in the molecular environment.[2][8]

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins, transmitted through chemical bonds. This results in the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant (in Hertz, Hz) provides critical information about bond connectivity and dihedral angles, which is the basis for conformational analysis.[1][9]

  • Integration: The area under an NMR signal, which is proportional to the number of nuclei contributing to that signal. This is used to determine the relative ratios of different types of protons or fluorine atoms in a molecule.

Experimental Workflow: From Sample to Spectrum

Achieving high-quality, reproducible NMR data begins with meticulous sample preparation and a logical experimental workflow.

Diagram: General Workflow for NMR Analysis

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis A Weigh 5-20 mg of Sample B Choose Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Dissolve in ~0.6 mL Solvent B->C D Filter into 5mm NMR Tube C->D E Lock & Shim Spectrometer D->E Transfer to Spectrometer F Acquire 1D ¹H Spectrum E->F G Acquire 1D ¹⁹F Spectrum (with ¹H decoupling) F->G H Acquire 2D Spectra (COSY, HSQC, etc.) G->H I Process & Reference Spectra H->I Transfer Raw Data J Assign Signals I->J K Analyze Coupling Constants & Conformation J->K L Final Structure Elucidation K->L

Caption: Workflow from sample preparation to final structure elucidation.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is the most critical step for obtaining high-resolution spectra. A homogeneous solution free of particulate matter and paramagnetic impurities is essential for accurate shimming and preventing signal broadening.[10] The choice of solvent can also influence the conformational equilibrium of the piperidine ring.[3][4]

Materials:

  • Fluorinated piperidine sample

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • 5 mm NMR tubes of good quality

  • Volumetric pipette or syringe (0.6-0.7 mL)

  • Pipette with a cotton or glass wool plug for filtration

Procedure:

  • Weigh the Sample: Accurately weigh 5-20 mg of the purified fluorinated piperidine for ¹³C or 2D NMR. For routine ¹H NMR, 1-5 mg is often sufficient.[10]

  • Select Solvent: Choose a deuterated solvent in which the sample is fully soluble. For non-polar compounds, CDCl₃ is a common choice. For more polar or salt forms, DMSO-d₆ or D₂O may be necessary. Be aware that solvent polarity can impact conformational preferences.[3][4]

  • Dissolution: Transfer the sample to a clean, small vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate until the sample is completely dissolved. A final sample height of 4-5 cm in the NMR tube is ideal.[10]

  • Filtration and Transfer: To remove any microscopic solid impurities, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the NMR tube.

  • Referencing (for ¹⁹F NMR): While modern spectrometers can reference ¹⁹F spectra internally, for precise work, an external reference standard (e.g., CFCl₃) or a known internal standard can be used. However, be cautious as sample conditions like pH and temperature can affect ¹⁹F chemical shifts.[6]

Protocol 2: 1D NMR Data Acquisition

Rationale: 1D ¹H and ¹⁹F spectra provide the foundational data for analysis. Acquiring a proton-decoupled ¹⁹F spectrum is crucial as it simplifies complex multiplets into singlets (or simpler patterns if other fluorine atoms are present), making it easier to identify the number of unique fluorine environments and their chemical shifts.

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition:

    • Load a standard 1D proton experiment.

    • Set a spectral width appropriate for organic molecules (e.g., -2 to 12 ppm).

    • Use a 30° or 45° pulse angle for rapid acquisition.

    • Set the relaxation delay (d1) to 1-2 seconds for qualitative analysis.

    • Acquire a suitable number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • ¹⁹F {¹H Decoupled} Spectrum Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Load a standard 1D fluorine experiment with proton decoupling.

    • Set a wide spectral width to encompass all possible fluorine signals (e.g., -250 to 50 ppm).

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ for quantitative analysis.[9] For routine screening, 2-5 seconds is sufficient.

    • Acquire scans until a good signal-to-noise ratio is achieved. Due to the high sensitivity of ¹⁹F, this often requires fewer scans than a ¹H experiment.

Spectral Interpretation: Deciphering the Data

¹H NMR Spectrum

The protons on a piperidine ring typically resonate between 1.5 and 3.5 ppm. The presence of an electronegative fluorine atom will deshield nearby protons, shifting their signals downfield (to a higher ppm value). The magnitude of this effect decreases with distance.

¹⁹F NMR Spectrum

The chemical shift of the fluorine signal is highly informative. For example, fluorine attached to an sp³ carbon in an aliphatic system typically appears in the -160 to -240 ppm range, but this is highly dependent on the overall molecular structure.[2][11]

J-Coupling: The Key to Structure and Stereochemistry

The analysis of coupling constants is the most powerful aspect of NMR for characterizing fluorinated piperidines.

Coupling Type Typical Range (Hz) Structural Information Provided
²JHF (Geminal) 45 - 55 HzConfirms the F is attached to a CH group.
³JHH (Vicinal) 2 - 14 HzConformation. A large coupling (³J > 7 Hz) between two protons indicates a diaxial or trans relationship, while smaller couplings (³J < 5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[12]
³JHF (Vicinal) 5 - 45 HzStereochemistry. The magnitude is dependent on the H-C-C-F dihedral angle (Karplus relationship). A large coupling often indicates an anti-periplanar (180°) arrangement, while a smaller coupling suggests a gauche (60°) relationship. This is critical for determining the axial/equatorial position of fluorine.[3][13]
⁴JHF, ⁵JHF (Long-Range) 0 - 5 HzCan provide further connectivity information through the carbon framework.[14]
³JFF, ⁴JFF (through-bond) Varies widelyObserved in poly-fluorinated systems, confirming the proximity of fluorine atoms.[15][16]

Table of typical J-coupling constants relevant to fluorinated piperidines.

Advanced 2D NMR for Unambiguous Assignments

For complex or novel structures, 1D NMR alone may be insufficient. 2D NMR experiments reveal correlations between nuclei, allowing for the complete and confident assignment of the structure.

  • COSY (COrrelation SpectroscopY): Maps ¹H-¹H J-coupling networks. A cross-peak between two proton signals indicates that they are coupled to each other, helping to trace the proton connectivity around the piperidine ring.[17]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹JCH). This is the primary method for assigning carbon signals.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). This is essential for piecing together the molecular skeleton, connecting fragments identified by COSY, and assigning quaternary carbons.[17]

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, HOESY reveals through-space proximity. A ¹H-¹⁹F HOESY cross-peak indicates that a proton and a fluorine atom are close in space, providing powerful constraints for conformational and stereochemical analysis.[13]

Diagram: Information from 2D NMR Experiments

Caption: Visualizing correlations from key 2D NMR experiments.

Protocol 3: Basic 2D NMR Acquisition

Rationale: These experiments provide a comprehensive dataset for full structural assignment. The parameters below are starting points and should be optimized based on the sample and spectrometer.

Procedure:

  • COSY (DQF-COSY):

    • Acquire a high-quality 1D ¹H spectrum first to determine the spectral width (sw).

    • Load a standard DQF-COSY pulse program.

    • Set the number of increments in the indirect dimension (F1) to 256 or 512 for good resolution.

    • Set the number of scans per increment (typically 2, 4, or 8).

  • HSQC (Phase-Sensitive with Gradient Selection):

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsp).

    • Set the ¹H spectral width (F2) as determined previously.

    • Set the ¹³C spectral width (F1) to cover the expected range (e.g., 0-100 ppm for an aliphatic system).

    • The experiment is optimized for a one-bond coupling constant (¹JCH). A value of 145 Hz is a good starting point for sp³ carbons.

  • HMBC (Gradient Selected):

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Use the same spectral widths as the HSQC.

    • The experiment is optimized for a long-range coupling constant (ⁿJCH). A value of 8 Hz is a robust choice that will capture most 2- and 3-bond correlations.[17]

Conclusion

The structural and conformational analysis of fluorinated piperidines is a task uniquely suited to the power of multinuclear NMR spectroscopy. By combining high-quality 1D ¹H and ¹⁹F experiments with a suite of 2D techniques like COSY, HSQC, and HMBC, researchers can gain unambiguous and detailed insights into their molecules. The interpretation of ¹H-¹⁹F coupling constants, in particular, remains the gold standard for determining the stereochemical orientation of the fluorine substituent, a critical factor in molecular design and drug development. The protocols and principles outlined in this guide provide a robust framework for achieving confident and comprehensive characterization of this important class of compounds.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

  • Dalvit, C., et al. (2003). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Journal of the American Chemical Society, 125(25), 7640-7650. Available at: [Link]

  • Castañar, L., & Parella, T. (2015). Recent advances in the measurement of heteronuclear long-range proton-fluorine coupling constants. Magnetic Resonance in Chemistry, 53(5), 399-414. Available at: [Link]

  • Angulo, J., & Nieto, P. M. (2011). NMR methods for the study of protein-ligand interactions. Journal of Spectroscopy, 2011, 1-13. Available at: [Link]

  • Küchemann, S. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3466-3475. Available at: [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • Lin, M., & Shapiro, M. J. (1997). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Organic Chemistry, 62(21), 7278-7284. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
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  • University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR. Available at: [Link]

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Method

Application Notes and Protocols: Leveraging 4-Fluoropiperidin-3-ol Hydrochloride in the Synthesis of High-Affinity Receptor Antagonists

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] In the pursuit of novel therapeutics with enhanced efficacy and safety profiles, the strategic incorporation of fluorine into the piperidine core has emerged as a powerful tool for drug designers.[3][4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[3][4]

One of the most significant advantages of fluorination is the ability to modulate the basicity of the piperidine nitrogen.[5] By lowering the pKa, chemists can improve a drug candidate's oral bioavailability and reduce its affinity for off-target proteins like the hERG potassium channel, a common cause of cardiovascular toxicity.[5][6] This application note provides a detailed guide on the utilization of 4-Fluoropiperidin-3-ol hydrochloride , a versatile building block, in the synthesis of potent receptor antagonists, with a focus on a plausible synthetic route to a high-affinity 5-HT₂ₐ receptor antagonist.

Key Building Block: 4-Fluoropiperidin-3-ol Hydrochloride

4-Fluoropiperidin-3-ol hydrochloride is a valuable starting material for introducing a fluorinated piperidine moiety into a target molecule. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, allows for a variety of chemical transformations to achieve the desired final structure.

PropertyValue
Molecular Formula C₅H₁₁ClFNO
Molecular Weight 155.60 g/mol
CAS Number 144230-50-2 (for free base)
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Synthetic Strategy Overview: From Building Block to Potent Antagonist

This guide outlines a plausible and robust synthetic pathway to construct a potent 5-HT₂ₐ receptor antagonist, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole , starting from 4-Fluoropiperidin-3-ol hydrochloride. The overall workflow involves the protection of the piperidine nitrogen, functionalization of the hydroxyl group, coupling with the indole core, and final deprotection.

G A 4-Fluoropiperidin-3-ol Hydrochloride B N-Boc-4-fluoropiperidin-3-ol A->B  Step 1: N-Boc Protection C N-Boc-3-azido-4-fluoropiperidine B->C  Step 2: Mitsunobu Reaction (Azide Introduction) D N-Boc-3-amino-4-fluoropiperidine C->D  Step 3: Staudinger Reduction F N-Boc-3-(6-fluoro-2-phenyl-1H-indol-3-yl)-4-fluoropiperidin-3-amine D->F  Step 4: Buchwald-Hartwig Amination E 3-bromo-6-fluoro-2-phenyl-1H-indole E->F G 6-fluoro-3-(3-amino-4-fluoropiperidin-3-yl)-2-phenyl-1H-indole F->G  Step 5: Boc Deprotection

Caption: Proposed synthetic workflow for a 5-HT₂ₐ antagonist.

Detailed Experimental Protocols

PART 1: Preparation of the Key Piperidine Intermediate

Step 1: N-Boc Protection of 4-Fluoropiperidin-3-ol

Causality: The protection of the piperidine nitrogen as its tert-butyloxycarbonyl (Boc) carbamate is a crucial first step. This prevents the secondary amine from participating in undesired side reactions during subsequent functionalization of the hydroxyl group and the final coupling step. The Boc group is stable under a wide range of reaction conditions and can be readily removed at the end of the synthesis.

Protocol:

  • To a stirred solution of 4-Fluoropiperidin-3-ol hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (NaHCO₃) (2.5 eq) at 0 °C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-4-fluoropiperidin-3-ol .

Step 2: Introduction of the Amino Group via Mitsunobu Reaction

Causality: The Mitsunobu reaction provides a reliable method for converting the secondary alcohol into an azide with inversion of stereochemistry.[7][8][9] The azide functionality serves as a masked primary amine, which can be revealed in the subsequent reduction step. This two-step process is often more efficient and cleaner than direct amination methods.

Protocol:

  • Dissolve N-Boc-4-fluoropiperidin-3-ol (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-azido-4-fluoropiperidine .

Step 3: Reduction of the Azide to the Primary Amine

Causality: The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. It involves the treatment of the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis of the resulting aza-ylide. This method is highly chemoselective and tolerates the presence of the Boc protecting group.

Protocol:

  • Dissolve N-Boc-3-azido-4-fluoropiperidine (1.0 eq) in a 10:1 mixture of THF and water.

  • Add triphenylphosphine (PPh₃) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-3-amino-4-fluoropiperidine .

PART 2: Synthesis of the Indole Core and Final Coupling

The synthesis of the required 3-bromo-6-fluoro-2-phenyl-1H-indole can be achieved through established literature methods, such as a Fischer indole synthesis followed by bromination. For the purpose of this application note, we will assume this intermediate is available.

G A N-Boc-3-amino-4-fluoropiperidine D N-Boc-3-(6-fluoro-2-phenyl-1H-indol-3-yl)- 4-fluoropiperidin-3-amine A->D B 3-bromo-6-fluoro-2-phenyl-1H-indole B->D C Pd Catalyst Ligand Base C->D Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination for C-N bond formation.

Step 4: Buchwald-Hartwig Amination for C-N Bond Formation

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction is highly versatile and allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and depends on the specific substrates.

Protocol:

  • To an oven-dried Schlenk tube, add 3-bromo-6-fluoro-2-phenyl-1H-indole (1.0 eq), N-Boc-3-amino-4-fluoropiperidine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 5-10 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.5 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford N-Boc-3-(6-fluoro-2-phenyl-1H-indol-3-yl)-4-fluoropiperidin-3-amine .

Step 5: Final Deprotection to Yield the Target Antagonist

Causality: The final step involves the removal of the Boc protecting group to unmask the piperidine nitrogen. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane.

Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by preparative HPLC or crystallization to obtain the final product, 6-fluoro-3-(3-amino-4-fluoropiperidin-3-yl)-2-phenyl-1H-indole .

Quantitative Data and Expected Outcomes

The following table presents hypothetical data for the synthesis of a related 5-HT₂ₐ antagonist, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole , highlighting the impact of fluorination on receptor affinity.[12]

Compound5-HT₂ₐ Ki (nM)Oral Bioavailability (Rat, %)
3-(Piperidin-3-yl)-2-phenyl-1H-indole5.2<10
3-(4-Fluoropiperidin-3-yl)-2-phenyl-1H-indole1.845
6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole 0.06 80

Data is illustrative and based on findings for structurally similar compounds.[12]

Conclusion and Future Perspectives

4-Fluoropiperidin-3-ol hydrochloride is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The strategic introduction of fluorine into the piperidine scaffold offers a proven method for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols outlined in this application note provide a robust framework for researchers in drug discovery to leverage this key intermediate in the development of next-generation receptor antagonists. The continued exploration of novel fluorination methodologies and the development of new fluorinated building blocks will undoubtedly further expand the toolkit of medicinal chemists and accelerate the discovery of innovative medicines.

References

  • Myriam Le Roch, et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • Kharitonov, D. S., et al. (2023).
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. PubMed.
  • Wikipedia. (n.d.).
  • NIH. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Molinaro, C., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed.
  • NIH. (n.d.). Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode.
  • Wikipedia. (n.d.).
  • RSC Publishing. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction.
  • PubMed. (n.d.). The synthesis and SAR of calcitonin gene-related peptide (CGRP)
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Optimization of Ullmann amine coupling reaction between bromobenzene 1a....
  • NIH. (n.d.).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ACS Publications. (n.d.). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as High Affinity, Selective, and Orally Bioavailable h5-HT2A Receptor Antagonists. [Link]

  • PubMed. (n.d.).
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • ResearchGate. (n.d.). Synthetic route for the title compounds.
  • PubMed. (n.d.). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry.
  • PubMed. (n.d.). Synthesis of 4-substituted 3,3-difluoropiperidines.
  • NIH. (n.d.).
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  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
  • NIH. (n.d.).
  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • MDPI. (n.d.). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][13]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

Sources

Method

Application Notes and Protocols: Derivatization of 4-Fluoropiperidin-3-ol for Biological Screening

Introduction: The Strategic Value of 4-Fluoropiperidin-3-ol in Medicinal Chemistry The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1] Its co...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Fluoropiperidin-3-ol in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for engaging with biological targets. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tactic in modern drug design.[2] Fluorine, with its small van der Waals radius and high electronegativity, can profoundly influence a molecule's physicochemical and pharmacological properties.[3][4][5] These modifications often lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to target proteins.[2][6]

The 4-fluoropiperidin-3-ol moiety, in particular, offers a rich platform for generating diverse chemical libraries for biological screening. It possesses three key points for diversification: the secondary amine (N1), the hydroxyl group (O3), and the potential for stereoisomeric complexity. The fluorine atom at the 4-position not only imparts the aforementioned benefits but also modulates the pKa of the piperidine nitrogen and influences the reactivity of the adjacent hydroxyl group.[7] This application note provides a detailed guide for the derivatization of 4-fluoropiperidin-3-ol, outlining robust protocols for creating a library of analogs suitable for high-throughput screening (HTS) campaigns.[8]

Core Derivatization Strategies

The derivatization of 4-fluoropiperidin-3-ol can be systematically approached by targeting the nucleophilic nitrogen and oxygen centers. The primary strategies involve manipulations at the N1 position, followed by modifications of the C3-hydroxyl group. The presence of the electron-withdrawing fluorine atom can influence the nucleophilicity of the piperidine nitrogen, a factor to consider when selecting reaction conditions.

G cluster_0 Core Scaffold cluster_1 N-Derivatization cluster_2 O-Derivatization cluster_3 Screening Library Start 4-Fluoropiperidin-3-ol N_Acylation N-Acylation Start->N_Acylation N_Alkylation N-Alkylation Start->N_Alkylation N_Arylation N-Arylation Start->N_Arylation N_Sulfonylation N-Sulfonylation Start->N_Sulfonylation O_Alkylation O-Alkylation (Ethers) N_Acylation->O_Alkylation Sequential Modification O_Acylation O-Acylation (Esters) N_Alkylation->O_Acylation Sequential Modification Library Diverse Compound Library N_Arylation->Library N_Sulfonylation->Library O_Alkylation->Library O_Acylation->Library HTS_Workflow Start Synthesized Library (4-Fluoropiperidin-3-ol Derivatives) Assay_Dev Assay Development & Validation Start->Assay_Dev Primary_Screen Primary HTS (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification (Data Analysis) Primary_Screen->Hit_ID Dose_Response Dose-Response (IC₅₀/EC₅₀ Determination) Hit_ID->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Application

Application Note &amp; Protocol: A Guide to the Scale-Up Synthesis of Fluorinated Piperidine Intermediates

Abstract Fluorinated piperidines are privileged scaffolds in modern drug discovery, offering medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds.[1][2][3] T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated piperidines are privileged scaffolds in modern drug discovery, offering medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds.[1][2][3] The introduction of fluorine can enhance metabolic stability, alter basicity (pKa), and impose specific conformational preferences, all of which can lead to improved drug efficacy and safety profiles.[4][5][6] However, transitioning the synthesis of these valuable intermediates from laboratory scale to pilot or manufacturing scale presents significant challenges. This guide provides a comprehensive overview of the key considerations, a detailed, field-tested protocol for a representative scale-up synthesis, and actionable insights to ensure a safe, efficient, and reproducible process.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is one ofthe most ubiquitous N-heterocycles found in FDA-approved drugs.[1] Its three-dimensional structure allows for precise vectoral presentation of substituents, facilitating optimal interactions with biological targets. When combined with fluorine, the most electronegative element, the resulting fluorinated piperidine motifs offer unique advantages:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen. This can be crucial for tuning a drug candidate's solubility, cell permeability, and off-target activity, such as hERG channel affinity.[5]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Installing a fluorine atom at a metabolically vulnerable position can significantly extend a drug's half-life.

  • Conformational Control: Fluorine's stereoelectronic effects, including hyperconjugation and dipole interactions, can influence the conformational equilibrium of the piperidine ring, often favoring an axial orientation.[6][7] This conformational locking can pre-organize the molecule for tighter binding to its target protein.

Given these benefits, robust and scalable synthetic routes to fluorinated piperidines are of paramount importance to the pharmaceutical industry.

Synthetic Strategies: From Bench to Reactor

While numerous methods exist for synthesizing fluorinated piperidines, not all are amenable to large-scale production. The most common strategies fall into two categories:

  • Fluorination of a Pre-formed Piperidine Ring: This involves treating a piperidine derivative with a fluorinating agent. While conceptually simple, these reactions can suffer from poor regioselectivity and often require hazardous reagents (e.g., F₂, Selectfluor®) that pose significant safety and handling challenges on a large scale.[8][9]

  • Construction of the Ring from Fluorinated Precursors: This is often the preferred approach for scale-up. A particularly effective and widely used method is the hydrogenation of readily available fluoropyridines .[1][2][10][11] This strategy offers high atom economy and often proceeds with excellent diastereoselectivity.

This application note will focus on the scale-up of the hydrogenation of a fluoropyridine, as it represents a common, efficient, and industrially relevant pathway.

G cluster_prep Upstream Process cluster_core Core Synthesis (Scale-Up Focus) cluster_downstream Downstream Process FP Fluoropyridine (Starting Material) HYDRO Heterogeneous Hydrogenation FP->HYDRO H₂, Catalyst (e.g., Pd/C) FIL Catalyst Filtration HYDRO->FIL PROT In Situ Protection (e.g., Boc, Cbz) FIL->PROT Crude Piperidine PUR Purification (Distillation/Crystallization) PROT->PUR Protected Intermediate QC Final Intermediate (QC Analysis) PUR->QC G cluster_safety Pre-Operation Safety Checks cluster_ops Scale-Up Operational Logic PHA Conduct Process Hazard Analysis (PHA) EQUIP Verify Equipment Integrity & Grounding PHA->EQUIP PPE Confirm Required PPE (FRC, Goggles, etc.) EQUIP->PPE INERT Inert Reactor (Nitrogen Purge) PPE->INERT CHARGE Charge Reagents & Solvent INERT->CHARGE CAT Charge Catalyst Slurry (Inerted) CHARGE->CAT HYDRO Hydrogenation (Monitor T, P, H₂ uptake) CAT->HYDRO TEMP Temp > Setpoint + 10°C? HYDRO->TEMP STOP STOP H₂ FLOW EMERGENCY COOL TEMP->STOP Yes FIL Inerted Filtration TEMP->FIL No (Reaction Complete)

Sources

Method

Application Note: A Validated, Orthogonal Approach to the Purity Assessment of 4-Fluoropiperidin-3-ol HCl

Introduction: The Imperative for Purity 4-Fluoropiperidin-3-ol hydrochloride is a fluorinated heterocyclic compound whose structural motif is of increasing interest in the development of novel therapeutics.[1] The introd...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity

4-Fluoropiperidin-3-ol hydrochloride is a fluorinated heterocyclic compound whose structural motif is of increasing interest in the development of novel therapeutics.[1] The introduction of fluorine can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, making it a valuable tool in drug design.[2][3][4] However, the synthesis of such molecules can introduce a variety of impurities, including starting materials, by-products, reagents, and degradation products.

The purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a critical safety parameter. Impurities can possess their own pharmacological or toxicological profiles, potentially impacting the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical strategy is essential to detect, identify, and quantify these impurities. This guide outlines a multi-faceted approach, leveraging the strengths of different analytical techniques to build a comprehensive purity profile, in line with ICH Q3A(R2) guidelines for new drug substances.[5][6]

The Orthogonal Analytical Strategy

No single analytical method can be expected to separate and quantify all potential impurities. An orthogonal approach, which uses methods with different separation and detection principles, provides the highest level of assurance in a purity assessment. Our recommended strategy integrates chromatographic, spectroscopic, and other analytical techniques to control for a wide range of potential impurities.

Purity_Assessment_Workflow cluster_0 Sample Receipt & Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Physicochemical Properties cluster_3 Data Consolidation & Reporting Sample 4-Fluoropiperidin-3-ol HCl Batch Identity Identity Confirmation (1H, 19F NMR, FTIR) Sample->Identity HPLC Assay & Related Substances (RP-HPLC-UV/CAD) Identity->HPLC Chiral Enantiomeric Purity (Chiral HPLC) Identity->Chiral GC Residual Solvents (Headspace GC-FID) Identity->GC Water Water Content (Karl Fischer Titration) Identity->Water Inorganic Non-Volatile Impurities (Residue on Ignition / TGA) Identity->Inorganic Consolidate Compile Data from All Methods HPLC->Consolidate Chiral->Consolidate GC->Consolidate Water->Consolidate Inorganic->Consolidate Report Certificate of Analysis (CoA) (Purity Calculation) Consolidate->Report

Caption: High-level orthogonal workflow for purity assessment.

Chromatographic Methods: The Core of Purity Analysis

Chromatography is the cornerstone for separating the main component from structurally similar impurities.

Assay and Related Substances by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the main component (assay) and detecting non-volatile organic impurities (related substances).

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility in retaining both polar and moderately non-polar compounds, which are typical impurities in synthetic chemistry.

  • Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile is employed. The buffer controls the ionization state of the basic piperidine nitrogen, ensuring good peak shape. The gradient from low to high organic solvent concentration allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[7]

  • Detection: 4-Fluoropiperidin-3-ol HCl lacks a strong UV chromophore. Therefore, detection at a low wavelength (e.g., 210 nm) is necessary to achieve adequate sensitivity. For universal detection and more accurate quantification of impurities that may have different UV responses, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended as an orthogonal detector.

Experimental Protocol: HPLC-UV/CAD

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of 4-Fluoropiperidin-3-ol HCl into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase A (or a suitable diluent like water/acetonitrile 95:5). This yields a nominal concentration of 0.5 mg/mL.

    • Prepare a sensitivity solution by diluting the sample solution to a concentration corresponding to the reporting threshold (e.g., 0.05%).

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for related substance analysis.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffers the mobile phase for good peak shape.
Mobile Phase B AcetonitrileOrganic modifier for eluting compounds.
Gradient 5% B to 95% B over 20 minEnsures elution of a wide polarity range of impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLBalances loading capacity and peak sharpness.
UV Detector 210 nmMaximizes sensitivity for compounds with limited chromophores.
CAD Detector Standard settings (e.g., Evap. Temp 35°C)Provides universal, near-uniform response for non-volatile analytes.
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The system is deemed suitable if the criteria in the table below are met. This is a mandatory step to ensure the validity of the results, as per ICH Q2(R2).[8][9]

SST ParameterAcceptance Criteria
Tailing Factor (Main Peak) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=5) ≤ 2.0%
  • Data Analysis:

    • Calculate the percentage of each impurity using the area percent method.

    • Apply reporting, identification, and qualification thresholds as defined by ICH Q3A.[5][10]

ThresholdLimit (for max daily dose ≤ 2g/day)
Reporting Threshold 0.05%
Identification Threshold 0.10%
Qualification Threshold 0.15% or 1.0 mg/day TDI, whichever is lower

digraph "HPLC_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
A[label="Prepare Mobile Phase\n& Sample (0.5 mg/mL)"];
B[label="Equilibrate HPLC System"];
C [label="Perform System Suitability Test (SST)"];
D [label="SST Pass?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Inject Blank (Diluent)"];
F [label="Inject Sample Solution"];
G [label="Integrate Chromatogram"];
H [label="Calculate Impurity % by Area Normalization"];
I[label="Report Results vs. ICH Thresholds"];
J [label="Troubleshoot System", fillcolor="#EA4335"];

A -> B -> C -> D;
D -> E [label="Yes"];
D -> J [label="No"];
E -> F -> G -> H -> I;
J -> B;

}

Caption: Step-by-step workflow for HPLC purity analysis.

Chiral Purity by Chiral HPLC

4-Fluoropiperidin-3-ol HCl possesses two chiral centers, meaning it can exist as up to four stereoisomers. As different enantiomers can have vastly different pharmacological effects, quantifying the enantiomeric excess is a regulatory requirement.

Causality Behind Method Choices:

  • Derivatization: The target molecule is a primary/secondary amine with low UV absorptivity. Pre-column derivatization with a chromophoric agent like p-toluenesulfonyl chloride (PTSC) is often necessary to enhance detection sensitivity and improve interaction with the chiral stationary phase.[11][12]

  • Stationary Phase: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak AD-H (amylose derivative), is highly effective for separating a wide range of enantiomers, including derivatized amines.[11]

  • Mobile Phase: A polar organic mobile phase (e.g., ethanol with a small amount of an amine modifier like diethylamine) is typically used with this type of CSP to achieve separation. The amine modifier helps to improve peak shape by reducing tailing from interactions with residual silanols.

Experimental Protocol: Chiral HPLC

  • Derivatization Procedure:

    • To 1 mg of sample in a vial, add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 1.5 equivalents of a base (e.g., triethylamine).

    • Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC).

    • Allow the reaction to proceed at room temperature for 1-2 hours or until complete. Quench the reaction and dilute with the mobile phase for injection.

  • Chromatographic Conditions:

ParameterCondition
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase Ethanol / Diethylamine (99.9 / 0.1, v/v)
Flow Rate 0.5 mL/min
Column Temp. 25 °C
Injection Vol. 5 µL
UV Detector 228 nm
  • Validation & Analysis:

    • The method must be validated for specificity by analyzing a racemic or diastereomeric mixture to ensure all stereoisomers are separated.

    • The Limit of Quantitation (LOQ) for the undesired enantiomer should be determined and must be below the specification limit (e.g., ≤ 0.15%).[13]

    • Calculate the enantiomeric purity by area percent.

Residual Solvents by Headspace GC

Residual solvents are organic volatile impurities used or produced in the manufacturing process. Their control is mandated by ICH Q3C.[14] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard technique for this analysis.

Experimental Protocol: HS-GC-FID

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately.

  • GC Conditions:

ParameterCondition
Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium or Hydrogen
Oven Program 40°C (10 min), ramp at 10°C/min to 240°C (5 min)
Injector Split (10:1), 250°C
Detector FID, 260°C
Headspace Vial oven 80°C, Loop 90°C, Transfer line 100°C
  • Analysis:

    • Identify and quantify solvents against an external standard containing known solvents at their ICH Q3C limit concentrations.

Spectroscopic and Other Methods

Identity and Structural Confirmation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for identity confirmation and structural elucidation.[15] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[16][17] Quantitative NMR (qNMR) can also serve as a powerful orthogonal method for assay determination, as it relies on a different physical principle than chromatography and does not require a reference standard of the analyte itself.

Identification of Unknowns by LC-MS

For any unknown impurity detected above the identification threshold (e.g., 0.10%), structural information is required. Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. By coupling an HPLC to a mass spectrometer, one can obtain the retention time and the mass-to-charge ratio (m/z) of the impurity, which is critical for proposing its structure.[18]

Water Content by Karl Fischer Titration

Water is not a process impurity but affects the overall purity calculation. Coulometric Karl Fischer titration is the preferred method for accurately determining water content in solid samples.

Non-Volatile/Inorganic Impurities

The content of non-volatile inorganic impurities can be determined by the sulfated ash test (Residue on Ignition). This gravimetric method measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid.

Summary and Purity Calculation

The final purity of the 4-Fluoropiperidin-3-ol HCl batch is a composite value derived from multiple analyses. A mass balance approach is the most comprehensive way to express purity.

Purity (%) = 100% - (% Organic Impurities) - (% Enantiomeric Impurity) - (% Water) - (% Residual Solvents) - (% Non-volatile Residue)

This approach ensures that all aspects of the substance's composition are considered, providing a true and accurate assessment of its quality.

References

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link][14][8]

  • Rowley, M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • MDPI. (n.d.). Syntheses and Reactions of Pyrroline, Piperidine Nitroxide Phosphonates. [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

  • ResearchGate. (n.d.). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • U.S. Food & Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids. [Link]

  • NIH National Center for Biotechnology Information. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. Acta Poloniae Pharmaceutica. [Link]

  • Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals. [Link]

  • HMDB. (n.d.). Predicted GC-MS Spectrum - Piperidine. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). A Stability Indicating Validated Method for the Determination of Lercanidipine Using Reverse Phase High Performance Liquid Chromatography. [Link]

  • ElectronicsAndBooks. (n.d.). The Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives. [Link]

  • MDPI. (n.d.). Two New HPLC Methods...for Simultaneous Determination of Four Antipsychotics. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Semantic Scholar. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Volatile Fluorinated Piperidines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the unique and often complex challenges associated with the purification of volatile fluorinat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the unique and often complex challenges associated with the purification of volatile fluorinated piperidines. The introduction of fluorine into the piperidine scaffold dramatically alters its physicochemical properties, leading to issues not commonly encountered with their non-fluorinated analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, ensuring the successful isolation of your target compounds with high purity.

The Core Challenge: Volatility and Altered Basicity

The primary difficulties in purifying fluorinated piperidines stem from two key properties imparted by the fluorine atom(s):

  • Increased Volatility: Fluorination often lowers the boiling point of a molecule compared to its hydrocarbon counterpart, leading to significant product loss during standard workup procedures, especially solvent evaporation under reduced pressure.

  • Modified Basicity: The high electronegativity of fluorine reduces the pKa of the piperidine nitrogen.[1] While the nitrogen remains basic, this altered electronic character affects its interaction with stationary phases in chromatography and its solubility profile, complicating purification.

This guide is structured to address these core issues across various purification techniques.

Section 1: General Handling & Loss Prevention (FAQs)

This section addresses the most immediate challenge: preventing the loss of your volatile product during routine experimental workups.

Q1: I'm losing a significant amount of my fluorinated piperidine during solvent removal on the rotary evaporator. What can I do?

A: This is the most common issue. The volatility of unprotected fluorinated piperidines makes them prone to evaporation even under mild vacuum.[2][3][4] Several strategies can mitigate this:

  • In-Situ Protection: Before workup and purification, convert the volatile amine into a non-volatile derivative. Carbamates (like Cbz or Boc) are excellent choices as they are stable, easily purified by chromatography, and can be deprotected later.[2][3]

  • Salt Formation: Convert the basic piperidine into a salt (e.g., hydrochloride or trifluoroacetate). Salts have negligible vapor pressure and can be easily handled. The free base can be liberated just before the next synthetic step.

  • Azeotropic Distillation: For less volatile examples, co-evaporation with a high-boiling point solvent like toluene or xylenes at atmospheric pressure can sometimes be used, but this is often less effective and risks thermal degradation.

Q2: My crude reaction mixture is an oil. How can I handle it without using a rotary evaporator?

A: If you suspect your product is highly volatile, avoid high vacuum altogether.

  • Extraction & Salting Out: After a standard aqueous workup, extract your product into a minimal amount of a low-boiling organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidification: Add a solution of HCl in a non-aqueous solvent (like 2M HCl in diethyl ether) to the organic extract. The piperidine hydrochloride salt will often precipitate.

  • Isolation: The precipitated salt can be isolated by filtration, washed with cold solvent to remove non-basic impurities, and dried under a gentle stream of nitrogen.

Workflow: Choosing a Loss-Prevention Strategy

The following decision tree can help you select an appropriate strategy based on your compound's properties.

Start Crude Fluorinated Piperidine Product Q1 Is the piperidine protected (e.g., Boc, Cbz)? Start->Q1 Protected Proceed to Standard Purification (Chromatography) Q1->Protected Yes Unprotected Product is likely volatile Q1->Unprotected No Q2 Is the next step compatible with a salt? Unprotected->Q2 SaltFormation Purify via Salt Formation & Recrystallization Q2->SaltFormation Yes NoSalt In-situ Protection Required Q2->NoSalt No Protect Protect Amine (Cbz, Boc) then Purify via Chromatography NoSalt->Protect

Caption: Decision tree for handling volatile fluorinated piperidines.

Section 2: Troubleshooting Chromatographic Purification

Standard silica gel chromatography can be challenging for basic compounds. The acidic nature of silica leads to strong interactions, causing peak tailing, poor separation, and sometimes decomposition.[5][6]

Q3: My fluorinated piperidine streaks badly on a standard silica gel column, even with polar solvent systems. Why is this happening and how can I fix it?

A: The free amine group on your piperidine is interacting strongly with the acidic silanol (Si-OH) groups on the silica surface. This causes a portion of your compound to "stick" and elute slowly, resulting in tailing.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).

  • Use Amine-Functionalized Silica: This is often the most effective solution. Amine-functionalized silica has a deactivated surface that minimizes acid-base interactions, leading to sharp peaks and improved separation for basic compounds.[6]

  • Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying basic compounds.

  • Reverse-Phase HPLC: If your compound is sufficiently polar, purification using reverse-phase (C18) HPLC with a mobile phase containing a modifier like formic acid or trifluoroacetic acid (TFA) can be very effective. Note that your final product will be isolated as the corresponding formate or trifluoroacetate salt.[7]

Q4: I've tried adding triethylamine, but my compound still doesn't elute properly or co-elutes with impurities.

A: If mobile phase modification isn't sufficient, it points to either a very strong interaction or impurities with very similar polarity.

  • Check Compound Stability: First, ensure your compound is stable on silica gel. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking from the baseline, your compound is decomposing, and you must use an alternative stationary phase like alumina or a protection strategy.[5]

  • Optimize Gradient: A shallow elution gradient may be necessary to resolve closely-eluting impurities.

  • Consider Salt Formation: As a purification strategy, convert the crude mixture to the HCl salt. The salt will have drastically different polarity and can often be purified by recrystallization, separating it from non-basic impurities.

Table 1: Comparison of Chromatographic Techniques
TechniqueStationary PhaseProsConsBest For
Normal Phase Silica GelInexpensive, widely availablePeak tailing, potential decomposition of aminesProtected amines, or with mobile phase modifiers
Normal Phase Amine-Functionalized SilicaExcellent peak shape for amines, no need for additives[6]More expensive than bare silicaUnprotected, basic fluorinated piperidines
Normal Phase Alumina (Neutral)Good for basic compounds, less acidic than silicaCan have variable activity, lower resolution than silicaCompounds that are unstable on silica gel
Reverse Phase C18 SilicaHigh resolution, very reproducibleProduct isolated as a salt, requires HPLC systemPolar fluorinated piperidines, final purification step

Section 3: Purification via Salt Formation & Recrystallization

Converting the volatile free-base amine into a stable, non-volatile salt is a powerful purification strategy that leverages changes in solubility and physical state.

Q5: How do I choose the right acid to make a salt for purification?

A: The choice of acid depends on the desired properties of the salt (e.g., crystallinity) and compatibility with downstream steps.

  • Hydrogen Chloride (HCl): The most common choice. Often forms highly crystalline hydrochloride salts that are ideal for recrystallization. It's typically added as a solution in an anhydrous solvent (e.g., ether, dioxane).

  • Trichloroacetic Acid (TCA): A newer method involves using TCA to precipitate the amine salt. A key advantage is that upon gentle heating, the TCA salt can decarboxylate to liberate the free amine along with volatile byproducts (chloroform, CO2), simplifying the final isolation step.[8]

  • Other Acids: Oxalic acid, tartaric acid, or other dicarboxylic acids can also be used and may offer better crystallinity for certain compounds.

Q6: My amine hydrochloride salt won't crystallize; it just oils out. What should I do?

A: "Oiling out" occurs when the salt is more soluble in the solvent than the starting material or when impurities inhibit crystal lattice formation.

  • Change the Solvent System: Try a different solvent or solvent mixture for the precipitation/crystallization. A common strategy is to dissolve the crude amine in a minimal amount of a polar solvent (like isopropanol or ethanol) and then add a non-polar solvent (like diethyl ether or hexanes) until turbidity is observed, then allow it to slowly crystallize.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can induce nucleation.

  • Seed Crystals: If you have a small amount of pure, solid salt, add a tiny crystal to the supersaturated solution to initiate crystallization.

  • Purify the Free Base First: If the crude material is very impure, a quick pass through a plug of alumina or amine-functionalized silica to remove major impurities may be necessary before attempting salt formation.

Protocol: Purification of a Volatile Fluorinated Piperidine via HCl Salt Formation

This protocol provides a general workflow for isolating a volatile amine as its hydrochloride salt.

  • Preparation: Dissolve the crude reaction mixture (approx. 1.0 g) containing the volatile fluorinated piperidine in a minimal volume of a suitable solvent in which the HCl salt is insoluble (e.g., 10-20 mL of diethyl ether or dichloromethane).

  • Precipitation: While stirring, slowly add a solution of 2.0 M HCl in diethyl ether dropwise. Monitor for the formation of a precipitate. Continue adding until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature or cooler to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with several portions of the cold precipitation solvent (e.g., diethyl ether) to remove any remaining non-basic, soluble impurities.

  • Drying: Dry the solid salt under a stream of nitrogen or in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove residual solvent. The resulting salt is typically a stable, non-volatile solid.

  • Liberation of Free Base (if required): To recover the free amine, dissolve the salt in water and basify the solution to >pH 10 with a strong base (e.g., 2M NaOH). Extract the liberated free amine into an organic solvent, dry the organic layer with Na2SO4, filter, and use the solution directly in the next step or carefully concentrate if the product's volatility allows.

Section 4: Purity Analysis

Assessing the purity of volatile compounds requires appropriate analytical techniques.

Q7: My ¹H NMR spectrum looks perfectly clean, but subsequent reactions are failing. Could my starting material still be impure?

A: Yes. While NMR is excellent for structural confirmation, it may not detect small amounts of volatile impurities that lack distinct protons or are present at low concentrations. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical tool.

  • Gas Chromatography (GC): This technique is ideal for separating volatile compounds. Purity is often assessed by the peak area percentage.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Can also be used, especially for less volatile or protected derivatives.

  • Fluorine NMR (¹⁹F NMR): This is an extremely powerful technique. Since there is often no background signal, ¹⁹F NMR can detect very small fluorine-containing impurities that might be missed in ¹H NMR.

Workflow: Comprehensive Purity Assessment

Start Purified Fluorinated Piperidine NMR ¹H and ¹³C NMR Start->NMR F_NMR ¹⁹F NMR Start->F_NMR GCMS GC-MS Start->GCMS Analysis Analyze Data NMR->Analysis F_NMR->Analysis GCMS->Analysis Pass Purity Confirmed (>95%) Analysis->Pass All techniques show high purity Fail Impurity Detected Analysis->Fail Discrepancies or impurities found Repurify Re-purify using an orthogonal method Fail->Repurify

Caption: Workflow for robust purity analysis of fluorinated piperidines.

Section 5: Safety Precautions

Volatile fluorinated compounds require specific safety measures due to their physical and chemical properties.

Q8: What are the primary safety concerns when working with volatile fluorinated piperidines?

A: The main hazards are associated with inhalation and potential decomposition.

  • Inhalation Hazard: Due to their volatility, these compounds can easily be inhaled. Always handle them in a well-ventilated chemical fume hood.[11][12][13]

  • Skin and Eye Contact: Many amines are corrosive or irritants. Fluorinated compounds can also have unique toxicological profiles. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][14]

  • Thermal Decomposition: At high temperatures, fluorinated organic compounds can decompose to release highly toxic and corrosive hydrogen fluoride (HF). Avoid overheating during distillation or drying.

Always consult the Safety Data Sheet (SDS) for the specific compound or a close structural analog before beginning work.[12]

References
  • Schwerk, T., Strieth-Kalthoff, F., Schlepphorst, C., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Schwerk, T., Strieth-Kalthoff, F., Schlepphorst, C., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Quick Company. (Date N/A). Process For Preparation Of Acid Salts Of Fluorinated Alkylamine. Available at: [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • Carl ROTH. (2022). Safety Data Sheet: Piperidine. Available at: [Link]

  • University of Rochester, Department of Chemistry. (Date N/A). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2022). Is an amine in salt form or free after prep HPLC (0.1% formic acid) and freeze drying?. Available at: [Link]

  • Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation (PDF). Available at: [Link]

  • RSC Publishing. (2023). Analytical methods for the analysis of volatile natural products. Available at: [Link]

  • Google Patents. (Date N/A). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (2024). PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluoropiperidine Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of fluoropiperidines. As indispensable scaffolds in modern drug discovery, the strategic incorporation...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of fluoropiperidines. As indispensable scaffolds in modern drug discovery, the strategic incorporation of fluorine into the piperidine ring allows for the fine-tuning of physicochemical properties such as basicity (pKa), metabolic stability, and binding affinity.[1][2] However, the path to these valuable building blocks is often fraught with challenges, from controlling regioselectivity to suppressing unwanted side reactions.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section addresses the most frequent and critical issues encountered during fluoropiperidine synthesis. Each entry provides a diagnosis of potential causes and a series of corrective actions based on established chemical principles and literature-validated methods.

Q1: My reaction yield is low or non-existent. What are the likely causes and how can I fix it?

Low yield is a multifaceted problem that can stem from catalyst deactivation, suboptimal reaction conditions, or instability of the reactants or products.[3] A systematic approach is crucial for diagnosis.

Potential Causes & Corrective Actions:

  • Catalyst Inactivation (Especially in Hydrogenations):

    • Diagnosis: In hydrogenation reactions of fluoropyridines, the catalyst (e.g., Pd, Rh) can be poisoned by impurities or by byproducts generated during the reaction.[1] For instance, fluoride ions (F⁻) formed during hydrodefluorination can inhibit catalyst activity.[1]

    • Solution:

      • Acid Addition: For palladium-catalyzed hydrogenations, the addition of a strong Brønsted acid like aqueous HCl is often essential.[4] Protonation of the pyridine nitrogen prevents catalyst inhibition and, crucially, suppresses the competing hydrodefluorination pathway.[4]

      • Purity: Ensure the purity of your starting materials and solvents. Methods like the dearomatization-hydrogenation (DAH) process are known to be highly sensitive to the purity of reagents.[4]

  • Incomplete Reaction or Stalling:

    • Diagnosis: The reaction may not be reaching completion due to insufficient activation energy, incorrect stoichiometry, or degradation of reagents over the reaction time.

    • Solution:

      • Optimize Temperature & Pressure: Systematically vary the temperature and, for hydrogenations, the pressure. For example, in some hydrogenations, increasing H₂ pressure can improve conversion.

      • Reagent Stoichiometry: Re-evaluate the molar ratios of your reactants, catalysts, and any additives. Avoid large excesses of reagents where possible to minimize side reactions.[5]

      • Monitor Reaction: Use techniques like TLC, GC-MS, or NMR to monitor the reaction progress and identify the point at which it stalls.

  • Product Instability or Loss during Workup:

    • Diagnosis: Many unprotected fluoropiperidines are volatile and can be lost during solvent removal or purification.[4][6]

    • Solution: Implement an in situ protection strategy. Before workup and purification, add a reagent to trap the product as a less volatile derivative. Common choices include benzyloxycarbonyl (Cbz), Fmoc, or trifluoroacetic anhydride (TFAA).[4][6][7]

Troubleshooting Low Yield: A Logical Workflow

LowYieldWorkflow start Low or No Yield Observed check_completion Is the reaction going to completion? (Monitor via TLC, GC-MS, NMR) start->check_completion incomplete Reaction Incomplete / Stalled check_completion->incomplete No complete Reaction Appears Complete check_completion->complete Yes cause_incomplete1 Catalyst Poisoning? incomplete->cause_incomplete1 check_workup Is product lost during workup/purification? complete->check_workup cause_incomplete2 Suboptimal Conditions? cause_incomplete1->cause_incomplete2 No solve_incomplete1 Add Brønsted Acid (e.g., HCl). Check Reagent Purity. cause_incomplete1->solve_incomplete1 Yes solve_incomplete2 Optimize Temp, Pressure, Time. Verify Stoichiometry. cause_incomplete2->solve_incomplete2 Yes final_issue Consider alternative synthetic route. cause_incomplete2->final_issue No workup_loss Yes, product is volatile. check_workup->workup_loss Yes no_workup_loss No, workup is efficient. check_workup->no_workup_loss No solve_workup Implement in-situ protection (Cbz, Fmoc, TFAA). workup_loss->solve_workup no_workup_loss->final_issue

Caption: Workflow for diagnosing low yield issues.

Q2: I'm getting a mixture of regioisomers. How can I improve regioselectivity?

Regioselectivity is a common hurdle, particularly when multiple reactive sites are present. The solution lies in carefully selecting reagents and conditions that can differentiate between these sites electronically or sterically.

Potential Causes & Corrective Actions:

  • In Electrophilic Cyclizations:

    • Context: In the synthesis of 3-fluoropiperidines via cyclization of alkenyl N-tosylamides, competitive side reactions like oxoamination can lead to undesired regioisomers.[8][9]

    • Solution: The selectivity is highly dependent on the ligands attached to the hypervalent iodine(III) reagent and the presence of additives.

      • Reagent Choice: The nature of the ligand on the ArI(III) dicarboxylate reagent dictates the reaction pathway. Experiment with different aryl iodine reagents to find the optimal selectivity.[8]

      • Additives: The addition of electrolytes, such as tetrabutylammonium tetrafluoroborate (TBABF₄), can modulate the electrostatic potential of the intermediates, favoring the desired fluorocyclization pathway.[8][9]

  • In Nucleophilic Ring-Opening Reactions:

    • Context: The ring-opening of substituted aziridines or epoxides with a fluoride source can occur at two different positions, leading to a mixture of isomers.

    • Solution: The regioselectivity can often be switched by manipulating steric hindrance around the reaction center. This is governed by principles like the Fürst-Plattner rule (trans-diaxial opening).[10] By changing the protecting group on the piperidine nitrogen, you can introduce or remove steric strain (e.g., a pseudo-A(1,3) strain), which directs the nucleophilic attack of the fluoride ion to the less hindered carbon.[10]

Q3: The diastereoselectivity of my reaction is poor. How can I obtain the desired stereoisomer?

Controlling diastereoselectivity is key to obtaining a single, active pharmaceutical ingredient. The stereochemical outcome is determined by the reaction mechanism and the method used to introduce the fluorine and saturate the ring.

Potential Causes & Corrective Actions:

  • Hydrogenation of Fluoropyridines:

    • Observation: Metal-catalyzed hydrogenation of a substituted fluoropyridine typically proceeds via syn-addition of hydrogen to the less hindered face of the ring, leading to cis-diastereomers.[4][6]

    • Strategy: This inherent selectivity is powerful. Methods based on the hydrogenation of fluoropyridine precursors, such as direct Pd-catalyzed hydrogenation or the Rh-catalyzed DAH process, are highly effective for accessing all-cis-(multi)fluorinated piperidines.[7][11] If the trans isomer is desired, a different synthetic strategy may be required.

  • Controlling Axial vs. Equatorial Fluorine:

    • Observation: The conformational preference of the fluorine atom is a critical aspect of stereochemistry. In protonated fluoropiperidines, an axial fluorine is often favored due to a stabilizing C-F···H-N⁺ electrostatic interaction.[1][12]

    • Strategy: The choice of protecting group on the nitrogen and the final salt form can influence the conformational equilibrium. For instance, HCl salts often favor the axial conformer, whereas bulky TFA-protected analogues may favor an equatorial fluorine to minimize steric clash.[7] This can be confirmed through detailed NMR studies, looking at ³J(F,H) coupling constants.[7]

Q4: My main product is contaminated with a significant side product from hydrodefluorination. How can this be prevented?

Hydrodefluorination, the replacement of a C-F bond with a C-H bond, is the most common and problematic side reaction during the catalytic hydrogenation of fluoropyridines.[4][6]

Potential Causes & Corrective Actions:

  • Reaction Mechanism:

    • Cause: This side reaction is believed to occur on dearomatized intermediates during the hydrogenation process.[4] Certain catalysts, particularly iridium, are known to promote extensive C-F bond cleavage.[1]

    • Solution:

      • Catalyst Choice: Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) are robust catalysts for this transformation.[4][6]

      • Acidic Conditions: The most effective way to suppress hydrodefluorination is to perform the hydrogenation in the presence of a strong Brønsted acid. A combination of Pd(OH)₂/C with aqueous HCl in methanol is a highly effective system.[4] The acid protonates the substrate, increasing its reactivity towards hydrogenation while disfavoring the hydrodefluorination pathway.

Mechanism: Suppression of Hydrodefluorination

G1 cluster_0 Neutral Conditions cluster_1 Acidic Conditions (HCl) A Fluoropyridine C Dearomatized Intermediate A->C + H₂ B [Pd] Catalyst B->A D Desired Fluoropiperidine C->D Hydrogenation (Slow) E Hydrodefluorination (Side Product) C->E C-F Cleavage (Competitive) A_H Protonated Fluoropyridinium C_H Protonated Intermediate A_H->C_H + H₂ B_H [Pd] Catalyst B_H->A_H D_H Desired Fluoropiperidine (Major Product) C_H->D_H Hydrogenation (Favored) E_H Hydrodefluorination (Suppressed) C_H->E_H C-F Cleavage (Disfavored) Strategy start Goal: Synthesize a Substituted Fluoropiperidine q1 Is a corresponding fluoropyridine readily available? start->q1 s1 Strategy 1: Hydrogenation of Fluoropyridine q1->s1 Yes q2 Is a pre-functionalized piperidine or precursor available? q1->q2 No s1_desc Robust, high diastereoselectivity (cis). Use Pd catalyst with HCl to prevent hydrodefluorination. s1->s1_desc s2 Strategy 2: Electrophilic Fluorination q2->s2 Yes s3 Strategy 3: Ring-Opening or Cyclization q2->s3 No s2_desc Direct fluorination of electron-rich intermediates (e.g., enamines). Use Selectfluor® or NFSI. s2->s2_desc s3_desc Nucleophilic opening of aziridines/epoxides or intramolecular cyclization of a fluorinated linear precursor. s3->s3_desc

Caption: Choosing a synthetic route for fluoropiperidines.

  • Hydrogenation of Fluoropyridines: This is arguably the most powerful and direct method, transforming cheap, abundant fluoropyridines into the desired saturated heterocycles. [4][6][11][13]It offers excellent control over cis-diastereoselectivity.

  • Electrophilic Fluorination of Piperidine Precursors: This strategy involves forming the piperidine ring first (or using a pre-made one) and then introducing fluorine onto an electron-rich position using an "F⁺" reagent like Selectfluor®. [7]3. Cyclization or Ring-Opening: This involves either the intramolecular cyclization of a fluorinated aliphatic precursor or the nucleophilic ring-opening of a strained ring system (like an epoxide or aziridine) with a fluoride source. [8][10]

Q3: What are the critical safety precautions when working with fluorinating agents?

Safety is paramount. Fluorinating agents are highly reactive and potentially hazardous. [5]

  • Engineering Controls: ALWAYS handle fluorinating agents in a well-ventilated chemical fume hood. For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended. * Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield is recommended when handling larger quantities.

    • Hand Protection: Use chemical-resistant gloves. Double-gloving is a good practice. Consult the manufacturer's compatibility chart for the specific reagent and solvent you are using. * Body Protection: Wear a flame-resistant lab coat at all times.

  • Quenching and Disposal:

    • Electrophilic Reagents (e.g., Selectfluor®): These are generally stable. Small residual amounts and contaminated materials should be disposed of as solid chemical waste according to your institution's guidelines without attempting to quench them. * Reagents like DAST: These can react violently with water. Quenching must be done slowly at low temperatures (0 °C) by adding the reaction mixture to a stirred, saturated solution of sodium bicarbonate. * Emergency Preparedness: Ensure an emergency shower and eyewash station are accessible. For any exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Section 3: Experimental Protocol Example

Protocol: cis-Selective Hydrogenation of 3-Fluoropyridine

This protocol is adapted from the robust method developed by Glorius and coworkers for the synthesis of fluorinated piperidines using heterogeneous palladium catalysis. [4][11] Materials:

  • 3-Fluoropyridine

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl, 37% aq.)

  • Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) for in situ protection

  • Sodium bicarbonate (NaHCO₃)

  • High-pressure autoclave/reactor equipped with a magnetic stir bar and pressure gauge

Procedure:

  • Reactor Setup: To a glass liner of a high-pressure autoclave, add 3-fluoropyridine (1.0 eq).

  • Solvent and Acid: Add methanol as the solvent, followed by the careful addition of aqueous HCl (e.g., 1.2 eq).

  • Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst (e.g., 1-5 mol%).

  • Hydrogenation: Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 bar H₂).

  • Reaction: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature) for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS if possible.

  • Workup - In Situ Protection:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Cool the filtrate to 0 °C in an ice bath.

    • Slowly add a solution of saturated sodium bicarbonate to neutralize the acid until the pH is ~8-9.

    • Add the protecting agent (e.g., Boc₂O, 1.5 eq) and stir the mixture, allowing it to warm to room temperature overnight.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • The crude protected 3-fluoropiperidine can be purified by column chromatography on silica gel.

References

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. NIH. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. The Nairoukh Research Group. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK. [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of highly functionalised chiral 2-Fluoropiperidine. Depot institutionnel de l'Universite Abou Bekr Belkaid Tlemcen UABT. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Self-Publishing. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ACS Publications. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Fluorination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Switchable Regioselectivity in the Opening of Aziridine by Fluoride: DFT Calculation and Synthesis of Fluorinated Piperidines. Sci-Hub. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. Uni Münster. [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Self-Publishing. [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoropiperidin-3-ol Hydrochloride

Welcome to the technical support center for the synthesis of 4-Fluoropiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoropiperidin-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable building block. The following question-and-answer format directly addresses specific issues you may encounter in your experiments, providing in-depth explanations and actionable troubleshooting steps.

I. Overview of the Synthetic Pathway

A common and effective synthetic route to 4-Fluoropiperidin-3-ol hydrochloride is a multi-step process. Understanding this pathway is the first step in diagnosing and troubleshooting impurity issues. The synthesis generally proceeds as follows:

  • N-Protection: The synthesis typically begins with the protection of the nitrogen on a piperidone precursor, most commonly with a tert-butyloxycarbonyl (Boc) group, starting from 1-Boc-4-piperidone.

  • α-Fluorination: The next step is the introduction of a fluorine atom at the 3-position. A widely used method is the electrophilic fluorination of a silyl enol ether intermediate using an N-F reagent such as Selectfluor™. This step yields 1-Boc-3-fluoro-4-piperidone.

  • Ketone Reduction: The ketone at the 4-position is then reduced to a hydroxyl group. This critical step generates a second stereocenter, leading to the formation of diastereomers.

  • Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions, typically with hydrochloric acid (HCl), which also forms the desired hydrochloride salt.

The following diagram illustrates this general synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: α-Fluorination cluster_2 Step 3: Ketone Reduction cluster_3 Step 4: Deprotection & Salt Formation 4-Piperidone 4-Piperidone 1-Boc-4-piperidone 1-Boc-4-piperidone 4-Piperidone->1-Boc-4-piperidone (Boc)2O 1-Boc-3-fluoro-4-piperidone 1-Boc-3-fluoro-4-piperidone 1-Boc-4-piperidone->1-Boc-3-fluoro-4-piperidone 1. LHMDS, TMSCl 2. Selectfluor™ cis/trans-1-Boc-4-fluoropiperidin-3-ol cis/trans-1-Boc-4-fluoropiperidin-3-ol 1-Boc-3-fluoro-4-piperidone->cis/trans-1-Boc-4-fluoropiperidin-3-ol NaBH4 or L-Selectride® 4-Fluoropiperidin-3-ol HCl 4-Fluoropiperidin-3-ol HCl cis/trans-1-Boc-4-fluoropiperidin-3-ol->4-Fluoropiperidin-3-ol HCl HCl in Dioxane or Ether

Figure 1: General synthetic workflow for 4-Fluoropiperidin-3-ol hydrochloride.

II. Frequently Asked Questions & Troubleshooting Guides

This section addresses common questions and issues that may arise during the synthesis and purification of 4-Fluoropiperidin-3-ol hydrochloride.

Category 1: Impurities from the Fluorination Step

Question 1: My reaction mixture from the fluorination step shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely impurities?

Answer:

During the α-fluorination of 1-Boc-4-piperidone, several impurities can form. The most common are:

  • Unreacted Starting Material (1-Boc-4-piperidone): This is often the most prevalent impurity if the reaction has not gone to completion.

  • Di-fluorinated Byproduct (1-Boc-3,5-difluoro-4-piperidone): Over-fluorination can occur, leading to the introduction of a second fluorine atom. This has been noted as a minor byproduct in similar syntheses[1].

  • Hydrolyzed Silyl Enol Ether: If the silyl enol ether intermediate is exposed to water before the addition of the fluorinating agent, it can revert to the starting ketone.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The formation of the silyl enol ether is highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reagent Stoichiometry: Use a slight excess of the silylating agent (e.g., TMSCl) and the base (e.g., LHMDS or LDA) to ensure complete conversion to the enol ether. For the fluorination step, use a carefully controlled amount of the fluorinating agent (e.g., Selectfluor™); a large excess can promote di-fluorination.

  • Temperature Control: Maintain the recommended low temperature during the formation of the silyl enol ether to prevent side reactions.

  • Purification: These impurities can typically be separated from the desired 1-Boc-3-fluoro-4-piperidone by flash column chromatography on silica gel.

Question 2: I am using DAST for fluorination and observing significant elimination byproducts. What can I do?

Answer:

While DAST (Diethylaminosulfur trifluoride) can be used for deoxofluorination, it is known to promote elimination reactions, especially with substrates that can form stable carbocations or conjugated systems.[2] In the context of a piperidone system, you might be forming unsaturated piperidine derivatives.

Troubleshooting Steps:

  • Switch to a Milder Fluorinating Agent: For the α-fluorination of a ketone via its silyl enol ether, an electrophilic fluorinating agent like Selectfluor™ is generally preferred as it is less prone to causing elimination and rearrangement side reactions.

  • Lower the Reaction Temperature: If you must use DAST, running the reaction at a lower temperature can favor the substitution reaction over elimination.

  • Consider Alternative Reagents: Newer deoxyfluorination reagents like PyFluor have been developed to minimize elimination side products.

Category 2: Stereoisomeric Impurities from the Reduction Step

Question 3: After reducing 1-Boc-3-fluoro-4-piperidone, I see two distinct spots on TLC and two sets of peaks in the NMR, suggesting I have a mixture of diastereomers. How can I control the stereoselectivity and separate them?

Answer:

The reduction of the ketone at the 4-position creates a new stereocenter, resulting in the formation of cis and trans diastereomers of 1-Boc-4-fluoropiperidin-3-ol. The ratio of these diastereomers is highly dependent on the reducing agent used.

  • Sodium borohydride (NaBH₄): Tends to give a mixture of diastereomers, often with a slight preference for the cis isomer.

  • L-Selectride® or K-Selectride®: These are bulkier reducing agents and typically provide higher diastereoselectivity, favoring the formation of the cis isomer through axial attack on the piperidone ring.

Troubleshooting and Purification Protocol:

  • Optimize the Reducing Agent: To favor the formation of one diastereomer, consider using a sterically hindered reducing agent like L-Selectride®.

  • Chromatographic Separation: The diastereomers can often be separated by flash column chromatography on silica gel. However, the separation can be challenging. Supercritical Fluid Chromatography (SFC) has been shown to be more effective than traditional HPLC for the separation of diastereomeric mixtures of drug-like compounds.[3]

  • Recrystallization: It may be possible to selectively crystallize one of the diastereomers from a suitable solvent system. For example, in the synthesis of a similar compound, crystallization from an ether-hexane mixture was used to obtain enantiopure material.[1]

  • Derivatization and Separation: In some cases, the diastereomers can be derivatized to facilitate separation, followed by removal of the derivatizing group.[4]

Analytical Methods for Diastereomer Analysis:

Analytical TechniqueApplication
TLC Quick initial assessment of the presence of multiple isomers.
¹H and ¹⁹F NMR The signals for the protons and fluorine atom in the cis and trans isomers will have different chemical shifts and coupling constants, allowing for quantification of the diastereomeric ratio.
HPLC/SFC Separation and quantification of the diastereomers. Chiral HPLC is not necessary for diastereomer separation.[3][5]
GC-MS Can be used for separation and identification, especially after derivatization to increase volatility.
Category 3: Impurities from the Deprotection Step

Question 4: After treating my Boc-protected intermediate with HCl, my final product is not as clean as expected. What are the potential side products from this step?

Answer:

The deprotection of the Boc group is generally a clean reaction, but impurities can arise from:

  • Incomplete Deprotection: Residual 1-Boc-4-fluoropiperidin-3-ol can remain if the reaction time is too short or an insufficient amount of acid is used.

  • Side Reactions of the tert-Butyl Cation: The tert-butyl cation formed during deprotection can react with the solvent or other nucleophiles present. For example, if using an ether solvent like dioxane or THF, the strong acid can cause ether cleavage, leading to chloro-alcohol impurities.[6]

  • Degradation: Although less common for this specific molecule, prolonged exposure to strong acid could potentially lead to degradation.

Troubleshooting Steps:

  • Ensure Complete Reaction: Monitor the reaction by TLC or LC-MS to ensure all the starting material has been consumed.

  • Solvent Choice: Using a solvent like methanol or isopropanol for the HCl-mediated deprotection can mitigate issues with ether cleavage. Alternatively, generating HCl gas ex situ and bubbling it through a solution of the substrate in a non-reactive solvent is a clean method.[7]

  • Purification of the Final Salt: The hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. This will also help in removing any non-basic impurities.

Impurity_Formation 1-Boc-3-fluoro-4-piperidone 1-Boc-3-fluoro-4-piperidone 1-Boc-4-fluoropiperidin-3-ol (cis/trans) 1-Boc-4-fluoropiperidin-3-ol (cis/trans) 1-Boc-3-fluoro-4-piperidone->1-Boc-4-fluoropiperidin-3-ol (cis/trans) Reduction 1-Boc-3,5-difluoro-4-piperidone 1-Boc-3,5-difluoro-4-piperidone 1-Boc-3-fluoro-4-piperidone->1-Boc-3,5-difluoro-4-piperidone Over-fluorination Unreacted Ketone Unreacted Ketone 1-Boc-3-fluoro-4-piperidone->Unreacted Ketone Incomplete Reduction 4-Fluoropiperidin-3-ol HCl 4-Fluoropiperidin-3-ol HCl 1-Boc-4-fluoropiperidin-3-ol (cis/trans)->4-Fluoropiperidin-3-ol HCl Deprotection Trans-isomer Trans-isomer 1-Boc-4-fluoropiperidin-3-ol (cis/trans)->Trans-isomer Non-selective Reduction Residual Boc-protected alcohol Residual Boc-protected alcohol 1-Boc-4-fluoropiperidin-3-ol (cis/trans)->Residual Boc-protected alcohol Incomplete Deprotection 1-Boc-4-piperidone 1-Boc-4-piperidone 1-Boc-4-piperidone->1-Boc-3-fluoro-4-piperidone Fluorination Unreacted 1-Boc-4-piperidone Unreacted 1-Boc-4-piperidone

Figure 2: Potential impurity formation at different stages of the synthesis.

III. References

  • Hughes, D. L., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897. [Link]

  • ResearchGate. (n.d.). Role of Selectfluor® in the reported fluorination reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine. Retrieved from [Link]

  • PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. [Link]

  • The Doyle Group. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. [Link]

  • SCI. (n.d.). Simpler fluorine chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation. Retrieved from

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • CHEM21. (n.d.). Synthetic Routes to SB 214857 - Lotrafiban. [Link]

  • ResearchGate. (n.d.). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Retrieved from [Link]

  • Arkat USA. (2017). Selective fluorination of natural products. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • National Institutes of Health. (n.d.). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. [Link]

  • PubMed. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]

  • Isonet. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Fluoropiperidin-3-ol Hydrochloride in Solution

Introduction: 4-Fluoropiperidin-3-ol hydrochloride is a valuable fluorinated building block for medicinal chemistry and drug discovery, prized for its role in creating novel therapeutics with potentially enhanced physico...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Fluoropiperidin-3-ol hydrochloride is a valuable fluorinated building block for medicinal chemistry and drug discovery, prized for its role in creating novel therapeutics with potentially enhanced physicochemical properties.[1][2] The integrity of this molecule in solution is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive technical resource for researchers, addressing common stability issues, offering troubleshooting protocols, and detailing methodologies for systematic stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-Fluoropiperidin-3-ol hydrochloride that may influence its stability in solution?

A: The stability of 4-Fluoropiperidin-3-ol hydrochloride is primarily influenced by two functional groups: the secondary amine within the piperidine ring and the secondary alcohol (hydroxyl group). As a hydrochloride salt, the amine is protonated, which generally increases its stability against oxidation. However, under basic conditions (pH > pKa), the deprotonated free amine is susceptible to oxidative degradation. The hydroxyl group is generally stable but can be involved in side reactions under harsh conditions. The carbon-fluorine bond is exceptionally strong and not typically a point of degradation under standard experimental conditions.

Q2: What are the most probable degradation pathways for this molecule in solution?

A: While specific degradation pathways for this exact molecule are not widely published, we can infer likely routes based on the chemistry of similar piperidine derivatives. The most probable pathway involves the oxidation of the piperidine nitrogen, especially if the pH is raised, which could lead to the formation of an N-oxide or, in more extreme cases, ring-opening products.[3] Direct oxidation of the secondary alcohol to a ketone is also possible but typically requires strong oxidizing agents.

Q3: What are the recommended storage conditions for stock solutions of 4-Fluoropiperidin-3-ol hydrochloride?

A: To ensure maximum shelf-life, stock solutions should be prepared using high-purity, anhydrous solvents if possible. For aqueous solutions, use of a buffer system (e.g., phosphate or citrate) at a slightly acidic pH (pH 4-6) can help maintain the protonated, more stable form of the amine. Vendor recommendations suggest storing the solid compound at 2-8°C.[4] For solutions, it is best practice to:

  • Store at 2-8°C or frozen at -20°C for longer-term storage.

  • Protect from light by using amber vials or wrapping vials in foil.

  • Prepare solutions fresh whenever possible, especially for sensitive, high-precision experiments.

Q4: Is the compound susceptible to degradation under acidic or basic conditions?

A: Yes, like many amine-containing compounds, it is susceptible to pH-dependent degradation.

  • Acidic Conditions: The hydrochloride salt is generally stable in acidic to neutral pH. However, very strong acidic conditions coupled with high temperatures can potentially promote side reactions, although this is less common.[5][6]

  • Basic Conditions: The compound is significantly more vulnerable in basic solutions. Deprotonation of the piperidinium ion yields the free secondary amine, which is more readily oxidized.[3] We strongly advise against prolonged storage of solutions at a pH above 7.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Analytical Results (e.g., Decreasing Peak Area in HPLC, Variable Reaction Yields)

You observe a progressive loss of your starting material over time in control samples or notice that reaction yields are not reproducible.

Primary Suspect: Degradation of 4-Fluoropiperidin-3-ol hydrochloride in your solution.

Troubleshooting Workflow:

G start Inconsistent Results Observed fresh_sample Immediately prepare and analyze a fresh sample (T=0 baseline) start->fresh_sample compare Compare T=0 baseline to problematic sample fresh_sample->compare degradation_confirmed Degradation Confirmed compare->degradation_confirmed  Peak area is lower, new peaks present   no_degradation Issue is likely not starting material stability. Investigate other experimental parameters. compare->no_degradation  Results are identical   storage Review storage conditions: - Temperature (2-8°C?) - Light exposure (Protected?) - Headspace in vial (Use Argon?) ph_check Measure pH of the solution. Is it neutral or acidic? storage->ph_check adjust_ph Adjust pH to 4-6 using a buffer. Re-test stability. ph_check->adjust_ph No (pH > 7) forced_degradation Perform rapid forced degradation (See Protocol 1 - Thermal). Do new peaks match unexpected peaks in your experiment? ph_check->forced_degradation Yes degradation_confirmed->storage

Caption: Troubleshooting workflow for inconsistent analytical results.

Issue 2: Appearance of a New, Unexpected Peak in LC-MS Analysis

During reaction monitoring or purity analysis, a consistent impurity peak appears that is not present in the initial analysis of the solid material.

Primary Suspects: A degradation product or a reaction solvent artifact.

Recommended Action Steps:

  • Run a Solvent Control: Prepare a solution of 4-Fluoropiperidin-3-ol hydrochloride in the reaction or analytical solvent. Let it stir under the same conditions (temperature, atmosphere) as your experiment but without any other reagents. Analyze this sample by LC-MS after a relevant time period.

  • Compare Mass Spectra: If the unexpected peak appears in the solvent control, it is a degradation product. The mass-to-charge ratio (m/z) can provide clues to its identity. For example, an increase of 16 amu (m/z = +16) strongly suggests the formation of an N-oxide.[3]

  • Evaluate Peak Purity: Use a Photo Diode Array (PDA) detector if available. If the main peak for your compound shows signs of impurity (i.e., is not spectrally homogenous), it indicates co-elution, and your chromatographic method may need optimization.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study for Solution Stability Assessment

Forced degradation studies are essential to understand a compound's intrinsic stability and to develop stability-indicating analytical methods.[7][8] This protocol outlines a typical approach.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-Fluoropiperidin-3-ol hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 Methanol:Water).

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clean vial. Store a control sample (1 mL stock + 1 mL solvent) under ambient, protected conditions.

  • Acid Hydrolysis: Use 0.1 M HCl. Keep at 60°C for 24 hours.[9]

  • Base Hydrolysis: Use 0.1 M NaOH. Keep at 60°C for 8 hours.[5]

  • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (per ICH Q1B guidelines) for 24 hours.

3. Sample Analysis:

  • At the designated time point, withdraw a sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze all stressed samples and the control sample using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Detection by both UV/PDA and MS is highly recommended.[3][10]

4. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

  • Ensure "mass balance" by confirming that the sum of the parent compound and all degradation products is close to 100% of the initial concentration.[10]

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Parallel Vials) start->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, 60°C) stress->base oxid Oxidative (3% H₂O₂, RT) stress->oxid therm Thermal (80°C) stress->therm photo Photolytic (ICH Q1B) stress->photo analysis Sample at Time Points, Neutralize (if needed), Dilute for Analysis acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-UV/MS Method analysis->hplc eval Evaluate Data: - Calculate % Degradation - Assess Peak Purity - Check Mass Balance hplc->eval

Caption: Experimental workflow for a forced degradation study.

Hypothetical Forced Degradation Data Summary

The table below illustrates how to summarize results from a forced degradation study.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (m/z)
0.1 M HCl24h60°C< 5%Minor peaks observed
0.1 M NaOH8h60°C35%M+16 (N-oxide), others
3% H₂O₂24hRoom Temp22%M+16 (N-oxide)
Thermal48h80°C12%Various minor peaks
Photolytic (ICH Q1B)24hAmbient< 2%No significant degradation

Visualizing Potential Degradation

While multiple pathways are possible, oxidation of the piperidine nitrogen is a primary concern, especially under basic or oxidative conditions.

G cluster_main Hypothetical Oxidative Degradation Pathway start 4-Fluoropiperidin-3-ol (Free Base Form) n_oxide 4-Fluoropiperidin-3-ol N-oxide (m/z +16) start->n_oxide Oxidation (e.g., H₂O₂ or air) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation (Harsh Conditions)

Caption: A potential oxidative degradation pathway for the free base.

References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2025). ResearchGate. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2022). ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ResearchGate. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). NIH. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). NIH. [Link]

  • 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. (2001). PubMed. [Link]

  • 3-Fluoropiperidin-4-ol hydrochloride. (n.d.). PubChem. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (2024). Synfacts. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). NIH. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019). University of Münster. [Link]

  • Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (2024). Acta Pharmaceutica Sciencia. [Link]

  • (3S,4R)-3-fluoropiperidin-4-ol hydrochloride - 97% (CAS No. 1443380-89-9) Suppliers. (n.d.). ChemicalRegister.com. [Link]

  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. (2025). Impactfactor.org. [Link]

  • Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. (2024). MDPI. [Link]

  • Quantitative analysis of Loperamide hydrochloride in the presence its acid degradation products. (2009). ResearchGate. [Link]

  • Why 90% of clinical drug development fails and how to improve it? (n.d.). NIH. [Link]

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. (2013). PubMed. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Diastereoselectivity in Fluorinated Piperidine Synthesis

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of fluorinated piperidines. The strategic introduction of fluorine into piperidine s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of fluorinated piperidines. The strategic introduction of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability and basicity. However, controlling the diastereoselectivity of these syntheses can be a significant challenge.

This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions. We move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of a substituted fluoropyridine is yielding a mixture of diastereomers with low selectivity. What are the primary factors I should investigate?

Low diastereoselectivity in the hydrogenation of fluoropyridines is a common issue that can often be traced back to several key reaction parameters. The observed stereochemistry is a direct consequence of the interplay between the catalyst surface, the substrate, and the reaction conditions.

The hydrogenation of fluoropyridines to all-cis-(multi)fluorinated piperidines is a well-established and highly diastereoselective process.[1][2] The cis selectivity is often rationalized by the initial dearomatization of the pyridine ring followed by hydrogenation from the same face.[3][4] However, deviations from this high selectivity can occur.

Key Troubleshooting Areas:

  • Catalyst Choice: The nature of the catalyst is paramount. Different catalysts can favor the formation of different isomers. For instance, in related piperidine syntheses, 10% Palladium on carbon (Pd/C) has been shown to favor trans-isomer formation, whereas Platinum(IV) oxide (PtO₂) can lead to the cis-isomer as the major product. It is crucial to screen different catalysts to find the optimal one for your specific substrate.

  • Reaction Conditions:

    • Temperature and Pressure: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less thermodynamically stable diastereomer, thus reducing selectivity. Conversely, excessively low temperatures may stall the reaction. A systematic optimization of temperature and hydrogen pressure is recommended.

    • Reaction Time: Prolonged reaction times can sometimes lead to the epimerization of a kinetically favored product to a more thermodynamically stable one, especially if the product is sensitive to the reaction conditions. Monitoring the reaction progress over time is essential.

  • N-Protecting Group: The steric bulk and electronic nature of the protecting group on the piperidine nitrogen can significantly influence the conformational preference of the ring and its approach to the catalyst surface, thereby impacting diastereoselectivity. Consider screening different protecting groups (e.g., Boc, Cbz, benzyl) to enhance stereochemical control.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Unexpected trans Isomer Formation in a Reaction Expected to Yield a cis Product

The formation of an unexpected trans diastereomer can be perplexing, especially when literature precedents suggest a cis outcome. This often points to a deviation from the expected reaction mechanism or post-reaction isomerization.

Underlying Causes and Explanations:

The conformational preference of the fluorine atom on the piperidine ring plays a crucial role. Fluorine often prefers an axial position due to stabilizing stereoelectronic effects like hyperconjugation (anomeric effect) and gauche interactions.[5][6] This axial preference can lock the conformation of the piperidine ring and direct the stereochemical outcome of subsequent reactions.

However, factors such as the solvent polarity can influence this conformational equilibrium.[5][7][8] In some cases, a switch to a more polar solvent can favor a different conformation, leading to a change in the observed diastereoselectivity.

Troubleshooting Workflow:

start Unexpected trans Isomer Observed check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions analyze_catalyst Evaluate Catalyst Choice (e.g., Pd/C vs. PtO₂) check_conditions->analyze_catalyst Conditions Correct screen_solvents Screen Solvents of Varying Polarity analyze_catalyst->screen_solvents Catalyst Appropriate check_epimerization Investigate Potential for Post-Reaction Epimerization screen_solvents->check_epimerization No Improvement confirm_structure Confirm Stereochemistry via 2D NMR (NOESY) and/or X-ray Crystallography check_epimerization->confirm_structure Epimerization Unlikely

Caption: Troubleshooting workflow for unexpected trans isomer formation.

Experimental Protocol: Screening for Optimal Solvent

  • Set up a parallel synthesis array with identical reaction conditions (substrate, catalyst, temperature, pressure).

  • Use a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Methanol, Water).

  • Run the reactions for a fixed period.

  • Analyze the diastereomeric ratio (d.r.) of the crude product from each reaction using ¹H or ¹⁹F NMR.

SolventDielectric Constant (ε)Observed d.r. (cis:trans)
Toluene2.485:15
THF7.690:10
DCM9.192:8
Methanol33.095:5
Water80.1>99:1

Data Interpretation: An increase in diastereoselectivity with increasing solvent polarity may suggest that a more polar transition state leading to the cis product is stabilized. Computational studies have shown that solvent polarity can play a major role in the conformational behavior of fluorinated piperidines.[5][7][8]

Issue 2: Poor Diastereoselectivity in the Fluorination of a Piperidine Precursor

When introducing a fluorine atom onto a pre-existing piperidine ring, achieving high diastereoselectivity can be challenging. The outcome is often dictated by the steric and electronic environment around the reaction center.

Controlling Factors in Electrophilic and Nucleophilic Fluorination:

  • Substrate Control: The inherent stereochemistry of the starting material is a powerful tool. Existing stereocenters can bias the approach of the fluorinating agent. For example, a bulky substituent may block one face of the molecule, forcing the reagent to attack from the less hindered side.

  • Reagent Control: The choice of fluorinating reagent is critical. For electrophilic fluorination, reagents like Selectfluor® offer a different steric profile compared to others. In nucleophilic fluorination, the size of the counter-ion associated with the fluoride source can influence the transition state geometry.

  • Catalyst Control: The use of chiral catalysts, either transition metal complexes or organocatalysts, can create a chiral environment that favors the formation of one diastereomer.[9] This is a powerful strategy for achieving high levels of stereocontrol.

Decision Tree for Optimizing Diastereoselectivity in Fluorination:

start Low Diastereoselectivity in Fluorination substrate_mod Modify Substrate? (e.g., bulkier protecting group) start->substrate_mod reagent_mod Change Fluorinating Reagent? substrate_mod->reagent_mod No high_dr High Diastereoselectivity Achieved substrate_mod->high_dr Yes catalyst_mod Introduce Chiral Catalyst? reagent_mod->catalyst_mod No reagent_mod->high_dr Yes catalyst_mod->high_dr Yes

Caption: Decision-making process for improving diastereoselectivity in fluorination reactions.

Analytical Confirmation of Stereochemistry

Accurate determination of the diastereomeric ratio and the absolute stereochemistry of your products is non-negotiable.

Q3: How can I definitively determine the relative stereochemistry of my fluorinated piperidine diastereomers?

A combination of spectroscopic techniques is often necessary for unambiguous structural elucidation.

  • ¹H and ¹⁹F NMR Spectroscopy:

    • Coupling Constants (J values): The magnitude of the ³J(¹⁹F,¹H) coupling constant is highly informative of the dihedral angle between the fluorine and adjacent protons. Large coupling constants (typically > 25 Hz) are indicative of an anti-periplanar (axial-axial) relationship, while smaller values suggest a gauche (axial-equatorial or equatorial-equatorial) relationship.[5][6][8]

    • 2D NMR (NOESY/ROESY): These experiments reveal through-space correlations between protons. The presence of a NOE/ROE between protons on different substituents can confirm their relative orientation (e.g., cis or trans).

    • ¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom and can be used for accurate quantification of diastereomeric ratios.[10][11][12]

  • X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides unequivocal proof of the relative and absolute stereochemistry.[13]

Experimental Protocol: Determination of Stereochemistry by NMR

  • Acquire a high-resolution ¹H NMR spectrum to observe the proton chemical shifts and coupling patterns.

  • Acquire a ¹⁹F NMR spectrum to determine the number of fluorine environments and their relative integrals.

  • Run a 2D COSY experiment to establish proton-proton connectivity.

  • Run a 2D HSQC experiment to correlate protons with their directly attached carbons.

  • Run a 2D NOESY or ROESY experiment to identify through-space interactions. For example, a strong NOE between a proton at C2 and a proton at C6 would suggest a cis relationship.

  • If possible, acquire a ¹H-¹⁹F HOESY to observe through-space interactions between protons and fluorine.

By systematically applying these troubleshooting strategies and analytical techniques, researchers can gain a deeper understanding of the factors governing diastereoselectivity in fluorinated piperidine synthesis and develop robust, high-yielding, and stereoselective reactions.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J., 26, 6141-6146. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Aho, J. E., et al. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

  • Gensch, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Gensch, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • Tverdokhlebov, A. V., & Volochnyuk, D. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6446. [Link]

  • Renault, Y. J. G., et al. (2023). Direct syntheses of stereoisomers of 3-fluoro GABA and β-fluoroamine analogues of the calcium receptor (CaR) agonists, cinacalcet, tecalcet, fendiline and NPS R-467. Medicinal Chemistry Research. [Link]

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Heterocycles, 89(7), 1689-1704. [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-271. [Link]

  • Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(6), 1045-1061. [Link]

  • Denmark, S. E., & Martin, C. T. (2009). Diastereoselective synthesis of 2,3,6-trisubstituted piperidines. The Journal of Organic Chemistry, 74(12), 4546-4557. [Link]

  • Gichuhi, P. N., Kuriyama, M., & Onomura, O. (2014). DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. ResearchGate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Dong, J., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]

  • Isailovic, D., et al. (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • Gensch, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Wang, Y., et al. (2015). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE B, 16(1), 57-62. [Link]

  • Wawrzyniak, P., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(17), 5304. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]

  • Sojka, M., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 1-10. [Link]

  • Li, M., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4169-4176. [Link]

  • Gerig, J. T. (2010). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Fluorine Chemistry, 131(4), 485-491. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Fluoropiperidin-3-ol Hydrochloride

Welcome to the dedicated technical support center for the synthesis and purification of 4-Fluoropiperidin-3-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of 4-Fluoropiperidin-3-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve high yield and purity of this valuable building block.

Troubleshooting Guide: Navigating the Synthesis of 4-Fluoropiperidin-3-ol Hydrochloride

This section addresses specific issues that you may encounter during the synthesis of 4-Fluoropiperidin-3-ol hydrochloride. The troubleshooting guide is presented in a question-and-answer format to directly address practical challenges.

Low Yield in the Stereoselective Reduction of N-Boc-4-fluoro-3-piperidinone

Question: My yield of the desired cis-4-Fluoropiperidin-3-ol is consistently low after the reduction of N-Boc-4-fluoro-3-piperidinone. What are the potential causes and how can I improve the yield?

Answer: Low yields in the reduction of N-Boc-4-fluoro-3-piperidinone to the desired cis-isomer can stem from several factors, primarily related to the choice of reducing agent, reaction conditions, and the stability of the starting material and product.

Root Causes and Solutions:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for achieving high stereoselectivity and yield.

    • Insight: Bulky hydride reagents are often preferred to favor hydride attack from the less hindered face of the piperidinone ring, leading to the desired cis-isomer. The N-Boc protecting group plays a crucial role in influencing the conformation of the piperidine ring, thereby directing the stereochemical outcome of the reduction.[1][2]

    • Recommendation: Sodium borohydride (NaBH₄) in methanol or ethanol is a common choice, but its stereoselectivity can be moderate. For higher cis-selectivity, consider using lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride. L-Selectride is a highly stereoselective reducing agent that often provides excellent diastereoselectivity in the reduction of cyclic ketones.

  • Reaction Temperature: The reaction temperature can significantly impact the stereoselectivity and the rate of side reactions.

    • Insight: Lower temperatures generally favor higher stereoselectivity by increasing the energy difference between the transition states leading to the cis and trans isomers.

    • Recommendation: Perform the reduction at low temperatures, typically between -78 °C and 0 °C. For instance, when using L-Selectride, the reaction is often carried out at -78 °C in an inert solvent like tetrahydrofuran (THF).

  • Incomplete Reaction or Decomposition: The reaction may not be going to completion, or the starting material or product may be degrading under the reaction conditions.

    • Insight: The N-Boc protecting group is sensitive to strong acidic conditions and can be partially cleaved if the workup is not performed carefully.[3]

    • Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material. During the workup, use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and avoid strong acids.

Experimental Protocol: Stereoselective Reduction of N-Boc-4-fluoro-3-piperidinone

  • Dissolve N-Boc-4-fluoro-3-piperidinone (1.0 eq) in anhydrous THF (10 mL/g) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.1-1.5 eq, 1.0 M solution in THF) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and then extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-cis-4-fluoropiperidin-3-ol.

ParameterRecommendationRationale
Reducing Agent L-Selectride®High cis-diastereoselectivity
Solvent Anhydrous THFInert and good solubility
Temperature -78 °CMaximizes stereoselectivity
Workup Quench with sat. NH₄Cl (aq)Mild conditions to prevent Boc deprotection
Presence of the Undesired trans-Isomer and Separation Challenges

Question: My product is a mixture of cis and trans isomers of 4-Fluoropiperidin-3-ol hydrochloride. How can I improve the cis:trans ratio and effectively separate the isomers?

Answer: Achieving a high diastereomeric ratio and effectively separating the isomers are critical for obtaining pure cis-4-Fluoropiperidin-3-ol hydrochloride.

Improving the cis:trans Ratio:

  • Asymmetric Synthesis: For obtaining enantiomerically pure cis-isomer, an asymmetric synthesis approach is highly recommended. The use of chiral catalysts, such as in a Noyori-type asymmetric hydrogenation of the corresponding N-protected 4-fluoro-3-piperidinone, can provide high diastereo- and enantioselectivity.[4]

  • Optimized Reduction Conditions: As discussed in the previous section, the choice of a bulky reducing agent and low reaction temperatures are key to maximizing the formation of the cis-isomer.

Separation of cis and trans Isomers:

  • Flash Column Chromatography: The diastereomers of N-Boc-4-fluoropiperidin-3-ol can often be separated by flash column chromatography on silica gel.[5][6]

    • Insight: The difference in polarity between the cis and trans isomers allows for their separation. The cis-isomer, where the hydroxyl and fluorine are on the same side, may have a different polarity and interaction with the stationary phase compared to the trans-isomer.

    • Recommended Protocol:

      • Load the crude mixture of N-Boc-protected diastereomers onto a silica gel column.

      • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

      • Monitor the fractions by TLC and combine the fractions containing the pure cis-isomer.

  • Fractional Crystallization: The hydrochloride salts of the cis and trans isomers may have different solubilities in certain solvent systems, allowing for separation by fractional crystallization.[7]

    • Insight: The different crystal packing of the diastereomeric salts can lead to significant differences in their solubility.

    • Recommended Solvents to Screen: Isopropanol, ethanol, methanol/diethyl ether, acetone.

    • General Procedure:

      • Dissolve the mixture of hydrochloride salts in a minimal amount of a suitable hot solvent.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

      • Collect the precipitated crystals by filtration.

      • Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation.

Separation TechniqueKey ParametersExpected Outcome
Flash Chromatography Silica gel, Hexane/Ethyl Acetate gradientSeparation of N-Boc protected diastereomers
Fractional Crystallization Isopropanol or Ethanol/EtherIsolation of the less soluble diastereomeric hydrochloride salt
Formation of Hydrodefluorination Byproduct

Question: I am observing a significant amount of a byproduct that appears to be the des-fluoro analog of my product. What causes this hydrodefluorination and how can I prevent it?

Answer: Hydrodefluorination is a common side reaction in the synthesis of fluorinated piperidines, especially during catalytic hydrogenation.[8][9]

Mechanism and Prevention:

  • Cause: Catalytic hydrogenation, often used to reduce a pyridine precursor or to remove a benzyl-type protecting group, can lead to the cleavage of the C-F bond. This is particularly problematic with certain catalysts like palladium on carbon (Pd/C) under harsh conditions (high pressure and temperature).[10][11]

  • Prevention Strategies:

    • Milder Reaction Conditions: If using catalytic hydrogenation, employ milder conditions, such as lower hydrogen pressure and room temperature.

    • Alternative Catalysts: Consider using alternative catalysts that are less prone to causing hydrodefluorination. For example, rhodium-based catalysts have been shown to be effective for the hydrogenation of fluorinated pyridines with minimal defluorination.[8]

    • Dearomatization-Hydrogenation (DAH) Process: A two-step, one-pot dearomatization-hydrogenation process can be employed to reduce fluoropyridines to the corresponding piperidines with high diastereoselectivity and minimal hydrodefluorination.[9][12]

    • Protecting Group Strategy: If the hydrodefluorination occurs during a deprotection step (e.g., removal of a benzyl group), consider a different N-protecting group that can be removed under non-reductive conditions, such as the Boc group (acid-labile) or a Cbz group (removable by hydrogenolysis under carefully controlled conditions).[3]

Workflow to Minimize Hydrodefluorination:

Start Fluoropyridine Precursor DAH Dearomatization-Hydrogenation (DAH) [Rh(COD)Cl]2, HBpin Start->DAH Reduction Stereoselective Reduction (e.g., L-Selectride®) DAH->Reduction Product cis-4-Fluoropiperidin-3-ol Reduction->Product

Caption: A recommended synthetic workflow to minimize hydrodefluorination.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-Boc protecting group in the synthesis of 4-Fluoropiperidin-3-ol?

A1: The N-Boc (tert-butoxycarbonyl) protecting group serves several critical functions:

  • Deactivation of the Nitrogen: It deactivates the basic nitrogen atom, preventing it from participating in undesired side reactions.[1]

  • Improved Solubility: It enhances the solubility of the piperidine intermediate in organic solvents, facilitating reactions and purification.

  • Stereochemical Control: The bulky Boc group influences the conformational equilibrium of the piperidine ring, which can direct the stereochemical outcome of subsequent reactions, such as the reduction of the ketone at the 3-position.[2][13]

Q2: What are the best analytical methods to monitor the reaction and assess the purity of the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, determination of the cis:trans isomer ratio, and assessment of the final product's purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a good starting point.[5][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation and can also be used to determine the diastereomeric ratio.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

Q3: How should I prepare and purify the final 4-Fluoropiperidin-3-ol hydrochloride salt?

A3: The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.[15][16]

  • Protocol for Salt Formation:

    • Dissolve the purified N-Boc-cis-4-fluoropiperidin-3-ol in a suitable solvent like dioxane or diethyl ether.

    • Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C until the pH is acidic.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Purification: The purity of the hydrochloride salt can be further improved by recrystallization from a suitable solvent system, such as ethanol or isopropanol.[17]

Q4: What are the common impurities I should look out for, and what are their likely sources?

A4: Besides the trans-isomer and the hydrodefluorinated byproduct, other potential impurities include:

  • Unreacted Starting Material: Incomplete reaction.

  • Over-reduction Products: If a stronger reducing agent is used or the reaction is not carefully controlled.

  • Byproducts from Protecting Group Manipulation: For example, tert-butylated byproducts from the Boc deprotection step.[3]

  • Process-Related Impurities: From reagents and solvents used in the synthesis.[18][19]

Impurity Identification and Control Workflow:

Synthesis Crude Product Analysis Impurity Profiling (HPLC, LC-MS, NMR) Synthesis->Analysis Identification Identify Impurity Structures Analysis->Identification Source Determine Source of Impurity (Starting Material, Side Reaction, Degradation) Identification->Source Control Implement Control Strategy (Purification, Process Modification) Source->Control

Sources

Troubleshooting

Technical Support Center: Mastering Hydrochloride Salt Formation

Welcome to the technical support center for hydrochloride (HCl) salt formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing acidic co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrochloride (HCl) salt formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing acidic conditions during the synthesis and crystallization of active pharmaceutical ingredients (APIs) as HCl salts. Here, we move beyond rote protocols to delve into the underlying chemical principles, offering field-tested insights to troubleshoot common issues and optimize your salt formation process.

Section 1: Fundamental Principles & Initial Considerations

This section addresses the foundational knowledge required for successful HCl salt formation, focusing on the critical role of pKa, stoichiometry, and solvent selection.

FAQ 1.1: What is the "pKa rule" and why is it crucial for successful HCl salt formation?

The "pKa rule" is a guiding principle in salt formation that dictates the likelihood of a stable ionic salt forming between a basic API and an acid. For a basic drug, its pKa (specifically, the pKa of its conjugate acid) should be at least two to three pH units higher than the pKa of the acidic counterion. This significant difference in pKa ensures that the proton transfer from the acid to the basic API is energetically favorable, leading to the formation of a stable salt.

  • Causality in Action: Hydrochloric acid is a strong acid with a very low pKa (approximately -7). This makes it an excellent choice for forming salts with a wide range of weakly basic APIs. The large pKa difference ensures a complete and stable proton transfer, which is essential for the salt's integrity. If the pKa difference is too small, the resulting complex may be a co-crystal or may readily dissociate back to the free base and acid, particularly in an aqueous environment.

FAQ 1.2: How do I accurately determine the stoichiometry of HCl required? What are the risks of using excess acid?

Theoretically, a 1:1 molar ratio of a monoprotic acid like HCl to a monobasic API is required for complete salt formation. However, in practice, a slight excess of HCl is often used to drive the equilibrium towards the salt form and to account for any potential loss of volatile HCl gas.

Risks of Excessive Acid:

  • Impurity Profile: Excess HCl can lead to the formation of undesired byproducts or degradation of the API, particularly if the molecule has acid-labile functional groups.

  • Crystallization Issues: A highly acidic environment can significantly alter the solubility of the API and its salt, potentially leading to the precipitation of the free base or the formation of an oil instead of a crystalline solid.

  • Corrosion: Highly acidic solutions can be corrosive to stainless steel and other manufacturing equipment, which is a significant consideration during scale-up. Saturated aqueous solutions with a pH of 2.5 or lower are generally considered corrosive.

Experimental Protocol: Titration for Stoichiometry Determination

A simple acid-base titration can be employed to experimentally determine the optimal amount of HCl.

  • Dissolve the API: Dissolve a known quantity of the API free base in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Indicator: Add a few drops of a suitable pH indicator or use a calibrated pH meter.

  • Titrate: Slowly titrate with a standardized solution of HCl (e.g.,

Optimization

Technical Support Center: Catalyst Residue Removal from Fluorinated Piperidines

Welcome to the technical support center for catalyst residue removal. This guide is designed for researchers, scientists, and drug development professionals who work with fluorinated piperidine products.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst residue removal. This guide is designed for researchers, scientists, and drug development professionals who work with fluorinated piperidine products. The unique electronic properties of the fluorinated piperidine scaffold, particularly the basicity of the nitrogen atom, can lead to strong chelation with residual metal catalysts, making purification a significant challenge. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve the stringent purity levels required for your active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)
Q1: Why is removing catalyst residues from fluorinated piperidine products so challenging?

The primary difficulty arises from the Lewis basic nitrogen atom within the piperidine ring. This nitrogen can act as a strong ligand, coordinating with residual metal species (e.g., Palladium, Ruthenium, Rhodium) to form stable metal-amine complexes. This chelation can render the metal species soluble in the organic phase, making simple filtration or extraction methods ineffective. The presence of fluorine can further modulate the basicity of the nitrogen, influencing the strength of this interaction.

Q2: What are the primary methods for removing metal catalyst residues?

There are several established techniques, each with its own advantages and disadvantages. The optimal choice depends on the specific catalyst, the nature of your product, and the scale of your reaction.[1] The most common methods include:

  • Adsorption: Using solid-supported materials with a high affinity for the target metal. This is the most widely used technique and includes activated carbon and specialized metal scavengers.[2]

  • Crystallization: Purifying the final product through crystallization can leave the metal impurities behind in the mother liquor. This is highly effective if a suitable solvent system can be found.

  • Extraction: Employing liquid-liquid extraction to partition the catalyst into a phase separate from the product. This is often less effective for nitrogen-containing compounds due to the aforementioned chelation issues.

  • Chromatography: Using techniques like column chromatography to separate the product from the catalyst. While effective, this method can be costly and time-consuming to scale up.[3]

Table 1: Comparison of Common Catalyst Removal Techniques
MethodProsConsBest For
Metal Scavengers High selectivity, minimal product loss, mild conditions, simple filtration removal.[4][5]Higher cost than carbon, requires screening to find the optimal scavenger.Removing strongly chelated homogeneous catalysts.
Activated Carbon Low cost, effective for a broad range of metals, readily available.[2][6]Can cause significant product loss due to non-specific adsorption, batch-to-batch variability.[1]Initial bulk removal of palladium; less selective applications.
Crystallization Can deliver very high purity, cost-effective at scale.Highly substrate-dependent, may require extensive method development.Final purification step for solid compounds with good crystallization properties.
Extraction Simple, fast, and inexpensive procedure.Often ineffective for nitrogen-containing compounds where the catalyst is chelated.Removing non-chelated or weakly associated catalyst residues.
Q3: What are the regulatory limits for catalyst residues in pharmaceutical products?

Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs.[7][8] These limits are based on the Permitted Daily Exposure (PDE) and vary depending on the element's toxicity and the route of administration (oral, parenteral, inhalation).[9][10]

Table 2: Selected Regulatory Limits for Common Metal Catalyst Residues (Oral Administration)
MetalClassOral PDE (µ g/day )Concentration Limit (ppm, assuming 10g/day dose)
Palladium (Pd) 2B10010
Platinum (Pt) 2B10010
Rhodium (Rh) 2B10010
Ruthenium (Ru) 2B70070
Nickel (Ni) 2A20020

Source: Adapted from the ICH Q3D Guideline for Elemental Impurities.[7] It is critical to consult the latest official guidelines for complete and up-to-date information.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your fluorinated piperidine products.

Issue 1: High palladium content (>10 ppm) persists after standard filtration or work-up.
  • Question: I've completed a Suzuki or Buchwald-Hartwig coupling to synthesize my fluorinated piperidine derivative. After the reaction, I performed a standard aqueous wash and filtration, but my ICP-MS analysis shows over 50 ppm of residual palladium. Why is this happening and what is the most effective solution?

  • Answer: The high palladium level is almost certainly due to strong chelation of soluble palladium species (e.g., Pd(0), Pd(II)) to the nitrogen atom of your piperidine product. A simple filtration or wash is insufficient to break this bond. The most reliable solution is to use a solid-supported metal scavenger. Thiol-functionalized (Si-Thiol) or dimercaptotriazine-functionalized (Si-DMT) silica gels are particularly effective as they act as soft ligands that bind tightly to the soft palladium metal center, facilitating its removal by filtration.[4]

    G A Crude Product Containing Catalyst Residue B Is the catalyst heterogeneous (e.g., Pd/C)? A->B C Simple Filtration (e.g., through Celite®) B->C Yes D Is the catalyst homogeneous (dissolved)? B->D No K Analyze Residue by ICP-MS C->K E Does the product readily crystallize? D->E F Crystallization E->F Yes G Does the product contain a strong chelating group (e.g., piperidine N)? E->G No F->K H Liquid-Liquid Extraction G->H No I Use Metal Scavenger (e.g., Si-Thiol, Si-DMT) G->I Yes J Use Activated Carbon (High-Throughput Screen) G->J Alternative H->K I->K J->K

    Caption: Decision logic for selecting a catalyst removal strategy.

    • Dissolution: Dissolve the crude fluorinated piperidine product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a known concentration.

    • Sample Preparation: Aliquot the solution into several vials. Keep one vial as a control.

    • Scavenger Addition: To each of the other vials, add a different metal scavenger (e.g., Si-Thiol, MP-Thiol, Si-DMT). A good starting point is to use 5-10 weight equivalents of scavenger relative to the product.

    • Agitation: Stir the vials at room temperature for 2-4 hours. For difficult cases, heating to 40-60°C can improve kinetics.[4]

    • Filtration: Filter the contents of each vial through a separate filter, washing the scavenger with a small amount of fresh solvent to ensure complete recovery of the product.

    • Analysis: Submit a sample from each filtrate, including the control, for palladium content analysis by ICP-MS.[11][12] This will identify the most effective scavenger for your specific system.

Issue 2: Significant product loss is observed when using activated carbon.
  • Question: I used activated carbon to remove palladium, and while it reduced the metal content, I lost over 30% of my valuable fluorinated piperidine product. How can I improve my yield?

  • Answer: This is a common problem caused by the non-specific adsorptive nature of activated carbon. The porous structure of carbon can trap your product molecules along with the metal catalyst. To mitigate this:

    • Reduce the Amount: Use the minimum effective amount of activated carbon. Run a small-scale experiment to determine the lowest loading (e.g., 1-5 wt%) that achieves the desired purity.

    • Change the Solvent: The solvent plays a crucial role. A solvent in which your product is highly soluble can reduce its adsorption onto the carbon surface.

    • Consider a More Selective Adsorbent: If product loss remains high, activated carbon may not be suitable. Switching to a highly selective functionalized silica scavenger is recommended, as they are designed to bind the metal with minimal interaction with your organic product.[4][5]

Issue 3: Ruthenium levels are inconsistent after ring-closing metathesis (RCM).
  • Question: I am performing an RCM reaction to synthesize a complex fluorinated piperidine-containing macrocycle. The residual ruthenium levels vary significantly between batches, making purification unpredictable. What causes this, and how can I establish a robust purification protocol?

  • Answer: Inconsistency in ruthenium removal often stems from variations in the final oxidation state and coordination environment of the ruthenium species after the reaction.[13] To achieve consistent results, a standardized work-up and scavenging protocol is essential.

    Some effective strategies for ruthenium removal include treatment with mild oxidants, phosphines, or specialized scavengers.[13][14] For nitrogen-containing products, a scavenger with an acidic functional group, such as ISOLUTE® SCX-2 (a strong cation exchange resin), can be highly effective. It binds the basic phosphine ligands of the Grubbs catalyst, helping to pull the entire complex out of solution.[15]

    G cluster_0 Purification Process A 1. Dissolve Crude Product in Appropriate Solvent B 2. Add Solid-Supported Metal Scavenger A->B C 3. Agitate Mixture (Stir/Shake at RT or Heat) B->C D 4. Filter to Remove Scavenger-Metal Complex C->D E 5. Concentrate Filtrate to Obtain Purified Product D->E F 6. Analyze for Residual Metal (ICP-MS) E->F

    Caption: General workflow for purification using a solid-supported scavenger.

    • Reaction Quench (Optional but Recommended): After the RCM reaction is complete, consider adding a scavenger like triphenylphosphine or 3-mercaptopropionic acid to quench the active catalyst and form a more easily removed species.[13]

    • Dissolution: After initial work-up, dissolve the crude product in a solvent like Dichloromethane (DCM).

    • Scavenger Addition: Add ISOLUTE® SCX-2 resin (approx. 5-10 weight equivalents) to the solution.

    • Agitation: Stir the mixture at room temperature overnight (approx. 16 hours).[15]

    • Filtration: Filter the mixture through a fritted funnel, washing the resin thoroughly with fresh DCM to recover all of the product.

    • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure.

    • Analysis: Analyze the purified product for residual ruthenium content using ICP-MS.

Q4: How can I be certain of my final product's purity in terms of metal content?
  • Question: What is the industry-standard method for quantifying trace metal residues to ensure I meet regulatory requirements?

  • Answer: The definitive analytical technique for quantifying trace elemental impurities in pharmaceutical products is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[11][16] ICP-MS offers exceptionally low detection limits, often at the parts-per-billion (ppb) level, providing the high sensitivity required to meet stringent regulatory guidelines like ICH Q3D.[11][17] For higher concentration levels, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is also a robust and commonly used technique.[12][18] It is essential that the analytical method used is properly validated for your specific product matrix to ensure accurate and reliable results.[19]

References
  • European Medicines Agency. Guideline on the specification limits for residues of metal catalysts. EMA/CHMP/SWP/4446/2000 Rev. 3. [Link]

  • European Medicines Agency. Limits Residues Heavy Metal Catalysts. Note for Guidance on Specification Limits for Residues of Metal Catalysts (CPMP/SWP/QWP/4446/00). [Link]

  • European Medicines Agency. Guideline on the specification limits for residues of metal catalysts or metal reagents. EMEA/CHMP/SWP/4446/2000. [Link]

  • Sopachem. Metal Scavenger Guide. Sopachem. [Link]

  • Secrets of Science. Analysis of residual catalysts in pharmaceuticals. Secrets of Science. [Link]

  • Environmental Genome. Pd on carbon (activated carbon impregnated with Pd). [Link]

  • Therapeutic Goods Administration (TGA). Complying with requirements relating to impurities in prescription medicines. TGA. [Link]

  • Biotage. Metal Scavenger User Guide. Biotage. [Link]

  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. [Link]

  • ASX Global. Silica Gel in Petrochemical Industry: Drying & Catalyst Uses. ASX Global. [Link]

  • Google Patents. US20160297742A1 - Use of metal scavengers for removal of ruthenium residues.
  • Gallou, F., et al. (2021). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PubMed Central. [Link]

  • Welch, D. S., et al. (2016). Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Organic Process Research & Development. [Link]

  • Biotage. New Applications of Ruthenium Scavenging. Biotage. [Link]

  • Google Patents. WO2014174501A2 - Use of metal scavengers for removal of ruthenium residues.
  • Johnson Matthey. Scavenging Technologies. Johnson Matthey. [Link]

  • ResearchGate. (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

  • ResearchGate. A simple oxidative procedure for the removal of ruthenium residues. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. [Link]

  • Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

  • CPL. A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • Biotage. How to Remove Palladium in three easy steps. [Link]

  • Google Patents.
  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Recent Developments on Processes for Recovery of Rhodium Metal from Spent Catalysts. [Link]

  • YouTube. Metal Scavenging using bulk SiliaMetS functionalized silica. [Link]

  • ResearchGate. How to remove palladium catalyst from reaction mixture ?. [Link]

  • Reddit. Your trick to remove residual palladium. [Link]

  • MDPI. Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. [Link]

  • American Pharmaceutical Review. Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • Pharmaceutical Online. Leveraging Inductively Coupled Plasma Mass Spectrometry To Its Full Potential. [Link]

  • Sorbent Technologies, Inc. Silica Gel. [Link]

  • YM Silica. Silica Gel Catalyst. [Link]

  • National Institutes of Health (NIH). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • Scientific Research Publishing. Overview of Precious Metal Content Analysis Methods in Automotive Catalytic Converter. [Link]

  • YouTube. Trace Metal Analysis in APIs by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). [Link]

  • ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Avoid Racemization During Synthesis

Welcome to the Technical Support Center for Stereochemical Control. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of racemization in their synthetic wo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereochemical Control. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of racemization in their synthetic work. In asymmetric synthesis, maintaining the stereochemical integrity of your compounds is paramount. Undesired racemization can lead to loss of biological activity, altered pharmacological profiles, and complex purification challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, prevent, and solve racemization issues in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: My reaction produced a racemic or nearly racemic mixture, but it was supposed to be stereoselective. What happened?

This is a common and frustrating problem. The loss of stereochemical control can happen at various stages. Let's break down the likely culprits.

Potential Cause A: Unstable Stereocenter

The most frequent cause of racemization is the formation of a transient, achiral intermediate.[1][2]

  • Mechanism Insight : If the chiral center is adjacent to a carbonyl group (like a ketone or ester), it is susceptible to racemization in the presence of acid or base.[3][4] The mechanism involves the formation of a planar, achiral enol or enolate intermediate.[1][2][3] Once this intermediate is formed, reprotonation can occur from either face of the plane with equal probability, leading to a 50:50 mixture of enantiomers.[1][3]

  • Recommended Solutions :

    • Strict pH Control : Avoid strongly acidic or basic conditions if your chiral center is α to a carbonyl. Use non-nucleophilic bases (e.g., 2,4,6-collidine) or buffered conditions where possible.

    • Low Temperature : Lowering the reaction temperature can decrease the rate of enolization or other racemization pathways. Racemization processes, like most reactions, have an activation energy barrier that is more difficult to overcome at lower temperatures.

    • Choice of Reagents : In peptide synthesis, for instance, certain coupling reagents can promote the formation of racemization-prone oxazolone intermediates. Using additives like HOBt, HOAt, or Oxyma can suppress this pathway by forming active esters that are less likely to racemize.[5][6]

Potential Cause B: Reaction Mechanism

The intrinsic mechanism of your reaction might be promoting racemization.

  • Mechanism Insight : Substitution reactions that proceed through a planar carbocation intermediate, such as SN1 reactions, will inherently lead to racemization because the incoming nucleophile can attack from either side of the plane.[1][2]

  • Recommended Solutions :

    • Favor SN2 Conditions : If applicable, switch to conditions that favor an SN2 mechanism, which proceeds with an inversion of stereochemistry and avoids a carbocation intermediate. This typically involves using a less polar solvent, a better nucleophile, and a substrate that is not sterically hindered.

    • Use a Chiral Catalyst or Auxiliary : Employ a chiral catalyst or auxiliary to create a chiral environment around the reacting molecule. This can effectively block one face of the molecule, forcing the reaction to proceed with high stereoselectivity.[7][8][9]

Potential Cause C: Catalyst or Reagent Issues

The problem might lie with the components of your reaction.

  • Mechanism Insight : Impurities in starting materials or solvents can sometimes act as catalysts for racemization. Even a well-chosen chiral catalyst can be "poisoned" by impurities that bind to its active site, leading to a non-selective background reaction that produces a racemic product.

  • Recommended Solutions :

    • Purify Starting Materials : Ensure all substrates, reagents, and solvents are of high purity. Distill solvents and recrystallize solid starting materials if necessary.

    • Catalyst Handling : Handle chiral catalysts, especially sensitive organometallic complexes, under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation. Store them according to the manufacturer's recommendations.

Issue 2: My enantiomeric excess (ee) is lower than expected after workup or purification. Why?

Sometimes a reaction proceeds with high selectivity, but the stereochemical purity is lost during subsequent steps.

Potential Cause A: Racemization on Silica Gel
  • Mechanism Insight : Standard silica gel is slightly acidic and can catalyze racemization, especially for compounds with acid-sensitive functional groups or stereocenters (e.g., those α to a carbonyl).

  • Recommended Solutions :

    • Neutralize Silica Gel : Deactivate the silica gel by treating it with a base. A common method is to wash the silica with a solvent containing a small amount of triethylamine (e.g., 1-2% Et₃N in the eluent) and then use this treated silica for chromatography.

    • Alternative Purification Methods : Consider other purification techniques that avoid acidic conditions, such as preparative thin-layer chromatography (TLC), recrystallization, or using a different stationary phase like alumina.

Potential Cause B: Temperature During Solvent Removal
  • Mechanism Insight : Applying excessive heat during solvent evaporation on a rotary evaporator can provide the energy needed for racemization, especially for thermally labile compounds.

  • Recommended Solutions :

    • Use Low Temperatures : Remove solvent at the lowest practical temperature and pressure.

    • Avoid Prolonged Heating : Do not leave the flask on the rotary evaporator for an extended period after the solvent has been removed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of racemization?

Racemization is the process by which a pure enantiomer is converted into a racemic mixture, which contains equal amounts of both enantiomers.[1][10] This process is thermodynamically favorable.[10] For racemization to occur, a bond to the stereocenter must be temporarily broken or altered to form a planar, achiral intermediate.[2][10] Common achiral intermediates include enols, enolates, and carbocations.[1][2]

Q2: How does temperature affect racemization?

Temperature plays a critical role. Higher temperatures increase the kinetic energy of molecules, making it easier to overcome the activation energy barrier for racemization pathways.[11] Therefore, running reactions at the lowest possible temperature that still allows for a reasonable reaction rate is a key strategy to minimize racemization. This is particularly crucial in processes like deracemization via temperature cycles, where the rate of racemization is a key parameter.[11][12]

Q3: What role does the solvent play in racemization?

The choice of solvent can have a significant impact on the rate of racemization.[13][14][15]

  • Polarity : For reactions involving ionic intermediates, such as SN1 reactions, polar protic solvents can stabilize the carbocation intermediate, thereby accelerating racemization.[4]

  • Specific Interactions : Solvents can have specific interactions with the substrate or transition state. For example, some studies on biphenyl derivatives have shown that solvents like DMSO can significantly increase the rate of racemization compared to water, likely due to desolvation of the reactant.[14] In other systems, less polar solvents have been observed to accelerate racemization.[13] The effect is highly system-dependent.[15]

Q4: How do I choose between using a chiral auxiliary and a chiral catalyst?

Both are excellent strategies for controlling stereochemistry, but they have different advantages.

FeatureChiral AuxiliaryChiral Catalyst
Stoichiometry Stoichiometric amounts are required.Catalytic amounts (sub-stoichiometric) are used.
Procedure Requires two additional steps: attachment and removal of the auxiliary.[8][9]Added directly to the reaction; no extra steps.
Generality Often highly reliable and predictable for specific reaction classes (e.g., Evans' oxazolidinones for aldol reactions).[]A single catalyst can often be applied to a broader range of substrates.
Atom Economy Lower, due to the stoichiometric use of the (often complex) auxiliary.Higher, as only a small amount of catalyst is needed.
Cost/Recycling The auxiliary can often be recovered and reused.[8]Catalysts can be expensive, and recovery may be difficult.

General Guideline : Chiral auxiliaries are often a robust choice during methods development when reliability is paramount. Chiral catalysts are generally preferred for large-scale synthesis due to better atom economy and efficiency.

Q5: My ee measurement seems incorrect. How can I troubleshoot my analytical method?

Before optimizing your reaction, you must be confident in your analytical method. An unoptimized chiral chromatography method can give misleading results.

  • Step 1: Analyze a Racemic Standard : The first and most crucial step is to analyze a true racemic (50:50) sample of your product. You should see two distinct, well-separated peaks of equal area.

  • Step 2: Troubleshooting the Separation :

    • Poor Resolution : If the peaks are not baseline-separated, you need to optimize your chiral HPLC, GC, or SFC method. Try different chiral columns, mobile phase compositions, temperatures, and flow rates.

    • Pressure Issues/Column Damage : Sudden pressure increases can indicate a blocked frit or damage to the stationary phase from incompatible solvents.[17] Always ensure your system is flushed of harmful solvents before connecting a chiral column.[17]

    • Contamination : Adsorption of impurities at the head of the column can lead to a loss of efficiency.[17] Using a guard column and ensuring proper sample cleanup are essential preventative measures.[17]

Part 3: Experimental Protocols & Visualizations

Protocol: General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes a reliable method for stereoselective C-C bond formation. The oxazolidinone auxiliary creates a sterically hindered environment, directing the electrophile to attack from a specific face of the enolate.

  • Acylation : React the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with the desired acyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like CH₂Cl₂ to form the N-acyl imide.

  • Enolate Formation : Cool the solution of the N-acyl imide to -78 °C under an inert atmosphere (N₂ or Ar). Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) dropwise to form the Z-enolate.

  • Alkylation : Add the alkylating agent (e.g., benzyl bromide) to the cold enolate solution and allow the reaction to stir at low temperature until completion (monitored by TLC).

  • Workup : Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, extract the product with an organic solvent, wash the organic layer, dry it over Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the product by flash column chromatography on silica gel.

  • Auxiliary Cleavage : Cleave the auxiliary using a method such as hydrolysis with LiOH/H₂O₂ to yield the chiral carboxylic acid. The chiral auxiliary can typically be recovered.

Diagrams
Mechanism of Racemization via Enolization

This diagram illustrates how a chiral center alpha to a carbonyl group can lose its stereochemical information through the formation of a planar, achiral enol intermediate.

racemization_mechanism R_enantiomer (R)-Enantiomer (Chiral) Enol_intermediate Planar Enol Intermediate (Achiral) R_enantiomer->Enol_intermediate H⁺ or OH⁻ (Acid/Base Catalyst) S_enantiomer (S)-Enantiomer (Chiral) Enol_intermediate->R_enantiomer Protonation from original face Enol_intermediate->S_enantiomer Protonation from opposite face

Caption: Acid/Base-catalyzed racemization of a ketone.

Troubleshooting Workflow for Low Enantiomeric Excess (ee)

This flowchart provides a logical sequence of steps to diagnose the cause of poor stereoselectivity in a reaction.

troubleshooting_workflow start Low ee Observed q1 Is the analytical method validated? start->q1 a1_no Validate with racemic standard q1->a1_no No a1_yes Method is reliable q1->a1_yes Yes a1_no->q1 Optimize & Re-evaluate q2 Was the reaction run at low temperature? a1_yes->q2 a2_no Repeat reaction at lower temp. q2->a2_no No a2_yes Temp. is likely not the primary issue q2->a2_yes Yes a2_no->q2 Re-run & Re-evaluate q3 Is the chiral center acid/base sensitive? a2_yes->q3 a3_yes Check pH of reaction and workup. Use non- acidic/basic conditions. q3->a3_yes Yes a3_no Consider other mechanisms q3->a3_no No end Consult specialist literature for specific reaction type a3_yes->end q4 Could Sₙ1 pathway be active? a3_no->q4 a4_yes Switch to conditions favoring Sₙ2 (e.g., polar aprotic solvent) q4->a4_yes Yes q4->end No a4_yes->end

Caption: Decision tree for diagnosing low ee.

References

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  • 19.11: Racemization - Chemistry LibreTexts. Chemistry LibreTexts.
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  • Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. CCS Chemistry.
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  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles.
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  • Kinetic resolution (KR) and dynamic kinetic resolution (DKR). SR and...
  • Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents.
  • Origin of Stereocontrol in Photoredox Organocatalysis of Asymmetric α-Functionalizations of Aldehydes. The Journal of Organic Chemistry.
  • Kinetic resolution – Knowledge and References. Taylor & Francis.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Generic mechanisms for acid‐catalysed racemisation.
  • Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). Science of Synthesis Reference Library.
  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives.
  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. SlideShare.
  • Chiral auxiliary - Wikipedia. Wikipedia.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Role of Additives during Deracemization Using Temper
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  • Role of Additives during Deracemization Using Temper
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  • A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis. Benchchem.
  • Role of Additives during Deracemization Using Temperature Cycling.
  • 26 questions with answers in CHIRAL HPLC.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Deriv
  • Effect of stereoisomerism and racemization on solubility. Chemistry Stack Exchange.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Deracemization via Periodic and Non-periodic Temperature Cycles: Rationalization and Experimental Validation of a Simplified Process Design Approach. NIH.
  • Troubleshooting HPLC.pdf. vscht.cz.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
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Validation

The Fluorine Advantage: A Comparative Guide to 4-Fluoropiperidin-3-ol Hydrochloride and its Non-fluorinated Analogs in Biological Assays

For researchers, scientists, and professionals navigating the intricate landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a pivotal tool for optimizing lead compounds. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a pivotal tool for optimizing lead compounds. This guide offers an in-depth technical comparison of 4-Fluoropiperidin-3-ol hydrochloride and its non-fluorinated counterpart, piperidin-3-ol. While direct head-to-head biological assay data for these specific analogs is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry, data from related analogs, and a comprehensive understanding of fluorine's influence on molecular properties to provide a robust comparative analysis. We will explore the nuanced effects of fluorination on physicochemical properties and project its likely impact on performance in key biological assays, supported by detailed experimental protocols.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic and pharmacodynamic properties.[1][2] The high electronegativity of fluorine, combined with its relatively small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[2] These modifications can, in turn, lead to improved potency, selectivity, and bioavailability. The C-F bond is significantly stronger than a C-H bond, which can block sites of metabolism and increase the metabolic stability of a compound.[2][3]

Physicochemical Properties: A Tale of Two Analogs

The substitution of a hydrogen atom with fluorine at the 4-position of the piperidin-3-ol ring induces significant changes in its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (LogP/LogD). These parameters are critical in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity (pKa):

Fluorine's strong electron-withdrawing inductive effect is expected to lower the pKa of the piperidine nitrogen in 4-Fluoropiperidin-3-ol compared to piperidin-3-ol.[4] A lower pKa means the compound is less basic. This reduction in basicity can be advantageous for several reasons:

  • Reduced Off-Target Effects: A lower pKa can decrease unintended interactions with acidic off-targets, such as hERG potassium channels, potentially reducing the risk of cardiac toxicity.[5]

  • Improved Oral Bioavailability: By decreasing the extent of ionization at physiological pH, a lower pKa can increase the fraction of the neutral, more membrane-permeable species, which can lead to improved oral absorption.[4][5]

Lipophilicity (LogP/LogD):

The impact of fluorination on lipophilicity is more complex and context-dependent. While fluorine is highly electronegative, the substitution of a C-H bond with a C-F bond can sometimes increase lipophilicity due to the hydrophobic nature of the fluorine atom itself. However, the overall effect is influenced by the molecular context. In the case of 4-Fluoropiperidin-3-ol, the introduction of the polar C-F bond in proximity to the hydroxyl group could lead to a nuanced change in LogP/LogD compared to piperidin-3-ol. It is plausible that the fluorinated analog may exhibit a similar or slightly higher lipophilicity.[6]

Table 1: Predicted Physicochemical Properties of 4-Fluoropiperidin-3-ol vs. Piperidin-3-ol

PropertyPiperidin-3-ol (Non-fluorinated)4-Fluoropiperidin-3-olRationale for Predicted Difference
pKa HigherLowerThe strong electron-withdrawing effect of the fluorine atom reduces the basicity of the piperidine nitrogen.[4]
LogP/LogD BaselinePotentially similar or slightly higherThe effect of fluorine on lipophilicity is complex; the increase in hydrophobicity from the fluorine atom may be offset by changes in polarity near the hydroxyl group.[6]
Metabolic Stability LowerHigherThe high bond energy of the C-F bond can block potential sites of metabolic oxidation by cytochrome P450 enzymes.[2][3]

Comparative Performance in Biological Assays: An Inferential Analysis

While direct comparative experimental data for 4-Fluoropiperidin-3-ol hydrochloride and piperidin-3-ol is scarce, we can infer likely differences in their biological performance based on the known activities of piperidine derivatives and the established effects of fluorination. Piperidin-3-ol and its derivatives are known to interact with a variety of biological targets, including neurotransmitter transporters and receptors.[1][7]

1. Receptor Binding Affinity (e.g., Dopamine and Serotonin Transporters):

  • Piperidin-3-ol Analogs: Derivatives of piperidin-3-ol have been investigated as ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[8] The affinity for these transporters is highly dependent on the nature and position of substituents on the piperidine ring.

  • Expected Impact of 4-Fluoro Substitution: The introduction of a fluorine atom can alter the electronic and conformational properties of the piperidine ring, which in turn can affect its interaction with the binding pocket of a receptor. The conformational preference of fluorinated piperidines can be influenced by factors such as charge-dipole interactions and hyperconjugation.[2] It is plausible that the fluorine atom in 4-Fluoropiperidin-3-ol could engage in specific interactions, such as hydrogen bonding or favorable electrostatic interactions, within a receptor's binding site, potentially leading to enhanced affinity and selectivity compared to the non-fluorinated analog.[9] For instance, fluorinated piperidine derivatives have been shown to be high-affinity ligands for the serotonin transporter.

2. In Vitro Metabolic Stability (CYP450 Inhibition):

  • General Considerations: A common metabolic liability for piperidine-containing compounds is oxidation at carbons adjacent to the nitrogen atom by cytochrome P450 (CYP) enzymes.

  • Expected Impact of 4-Fluoro Substitution: The presence of a fluorine atom at the 4-position in 4-Fluoropiperidin-3-ol is expected to increase its metabolic stability compared to piperidin-3-ol.[3][6][10] The strong C-F bond is resistant to oxidative cleavage by CYP enzymes, effectively blocking a potential site of metabolism.[3] This can lead to a longer half-life and improved pharmacokinetic profile for the fluorinated compound. A difluorinated analogue of reduced haloperidol was shown to be resistant to oxidation back to its parent compound in liver microsomes.[11]

3. hERG Channel Inhibition:

  • General Considerations: Inhibition of the hERG potassium channel is a major safety concern in drug development due to the risk of cardiac arrhythmias. Basic amines, such as the piperidine nitrogen, are a common structural motif in hERG inhibitors.

  • Expected Impact of 4-Fluoro Substitution: The lower pKa of 4-Fluoropiperidin-3-ol is predicted to reduce its propensity for hERG channel inhibition.[5] At physiological pH, a smaller fraction of the fluorinated compound will be protonated, which is the form that typically interacts with the hERG channel pore. This reduction in basicity is a key strategy for mitigating hERG liability in drug design.

4. Cytotoxicity:

  • General Considerations: The cytotoxicity of piperidine derivatives is highly variable and depends on the specific compound and cell line being tested.

  • Expected Impact of 4-Fluoro Substitution: The effect of fluorination on cytotoxicity is not straightforward to predict without experimental data. While fluorination can sometimes increase cytotoxicity, in other cases, it has little effect or can even decrease it. The overall cytotoxicity will depend on the compound's mechanism of action and its interactions with cellular components.

Experimental Protocols

To facilitate the direct comparison of 4-Fluoropiperidin-3-ol hydrochloride and its non-fluorinated analogs, the following detailed experimental protocols for key in vitro assays are provided.

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the potential of a test compound to inhibit the activity of major human CYP450 isoforms.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • Test compounds (4-Fluoropiperidin-3-ol HCl and Piperidin-3-ol) and positive control inhibitors

  • CYP-specific substrates (fluorogenic or LC-MS/MS probes)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • 96-well plates

  • Plate reader (for fluorogenic assays) or LC-MS/MS system

Procedure:

  • Prepare Reagents: Dissolve test compounds and positive controls in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare working solutions of enzymes, substrates, and the NADPH regenerating system in phosphate buffer.

  • Incubation: In a 96-well plate, add the enzyme preparation and the test compound at various concentrations. Pre-incubate for a short period at 37°C.

  • Initiate Reaction: Add the CYP-specific substrate to each well to start the enzymatic reaction.

  • Stop Reaction: After a defined incubation time, stop the reaction by adding a suitable stop solution (e.g., acetonitrile or a strong acid).

  • Detection:

    • Fluorogenic Assay: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • LC-MS/MS Assay: Analyze the formation of the metabolite from the substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable model.

Causality Behind Experimental Choices: The use of human liver microsomes provides a more physiologically relevant system as it contains a mixture of CYP enzymes and other drug-metabolizing enzymes. Recombinant enzymes are used to pinpoint which specific CYP isoform is inhibited. The choice between a fluorogenic or LC-MS/MS assay depends on the desired throughput and sensitivity.

Protocol 2: hERG Potassium Channel Patch-Clamp Assay

This "gold standard" electrophysiological assay directly measures the inhibitory effect of a compound on the hERG channel current.

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK-293 cells)

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Internal and external physiological salt solutions

  • Test compounds and a positive control (e.g., dofetilide)

Procedure:

  • Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency. On the day of the experiment, prepare a single-cell suspension.

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ. Fill the pipette with the internal solution.

  • Giga-seal Formation: Under microscopic observation, bring the patch pipette into contact with a single cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell patch-clamp configuration.

  • Current Recording: Apply a specific voltage-clamp protocol to elicit and measure the hERG current. Record a stable baseline current in the external solution.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations. Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis: Measure the peak tail current amplitude in the presence and absence of the test compound. Calculate the percent inhibition for each concentration and determine the IC50 value.

Causality Behind Experimental Choices: The whole-cell patch-clamp technique provides the most accurate and detailed information on the interaction of a compound with the hERG channel, including its potency and mechanism of inhibition. The specific voltage protocol is designed to isolate the hERG current from other endogenous currents.

Visualization of Key Concepts

Diagram 1: The Impact of Fluorination on Piperidine pKa

G cluster_0 Piperidin-3-ol (Non-fluorinated) cluster_1 4-Fluoropiperidin-3-ol a Nitrogen Lone Pair (More Available) b Higher pKa (More Basic) a->b Leads to e Lower pKa (Less Basic) c Electron-Withdrawing Fluorine Atom d Nitrogen Lone Pair (Less Available) c->d Inductive Effect d->e Results in

Caption: Fluorine's inductive effect on the pKa of the piperidine nitrogen.

Diagram 2: Experimental Workflow for In Vitro ADME Assays

G start Test Compounds (Fluorinated vs. Non-fluorinated) cyp CYP450 Inhibition Assay start->cyp herg hERG Channel Assay start->herg ppb Plasma Protein Binding Assay start->ppb data Comparative Data Analysis (IC50, % Unbound) cyp->data herg->data ppb->data report Comprehensive Comparison Guide data->report

Caption: A typical workflow for comparing key ADME properties of drug candidates.

Conclusion

The strategic incorporation of fluorine into the piperidine-3-ol scaffold, yielding 4-Fluoropiperidin-3-ol hydrochloride, is predicted to confer several advantages in a drug discovery context. The anticipated reduction in pKa is likely to translate into a more favorable safety profile, particularly with respect to hERG channel inhibition. Furthermore, the enhanced metabolic stability due to the robust C-F bond could lead to an improved pharmacokinetic profile. While the impact on target affinity is target-specific and requires empirical determination, the conformational and electronic changes induced by fluorination may offer opportunities for enhanced potency and selectivity. This guide provides a foundational framework and practical protocols for researchers to conduct a thorough and objective comparison of these and other fluorinated analogs, ultimately enabling more informed decisions in the pursuit of novel therapeutics.

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Comparative

A Senior Application Scientist's Guide to the pKa of Fluorinated vs. Non-Fluorinated Piperidines: A Comparative Analysis for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, understanding and manipulating the physicochemical properties of lead compounds is paramount. Among these properties, the acid dissociation cons...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding and manipulating the physicochemical properties of lead compounds is paramount. Among these properties, the acid dissociation constant (pKa) of ionizable groups, such as the nitrogen in a piperidine ring, plays a pivotal role in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The strategic introduction of fluorine atoms into a molecule is a widely employed tactic to modulate these properties. This guide provides an in-depth, objective comparison of the pKa of fluorinated versus non-fluorinated piperidines, supported by experimental data and detailed methodologies.

The Fundamental Principles: pKa and the Influence of Fluorination

The pKa of an amine is a measure of the acidity of its conjugate acid. A lower pKa value indicates a stronger conjugate acid and, consequently, a weaker base. For a piperidine, the pKa reflects the equilibrium between the protonated piperidinium ion and the neutral piperidine. The lone pair of electrons on the nitrogen atom is responsible for its basicity.

The introduction of fluorine, the most electronegative element, into the piperidine ring exerts a significant influence on the nitrogen's basicity. This is primarily due to the inductive effect , where the electron-withdrawing fluorine atom pulls electron density away from the nitrogen through the sigma bonds. This reduces the availability of the lone pair for protonation, thereby decreasing the basicity and lowering the pKa of the piperidine. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen atom.

Comparative Analysis of pKa Values

The following table summarizes the experimentally determined pKa values for piperidine and several of its fluorinated derivatives, illustrating the impact of fluorination.

CompoundStructurepKa ValueReference(s)
PiperidineC₅H₁₁N~11.1-11.2[1][2]
4-FluoropiperidineC₅H₁₀FN9.4[3]
3,3-DifluoropiperidineC₅H₉F₂N7.4[4]
4,4-DifluoropiperidineC₅H₉F₂N8.5[5]
3-Fluoro-4-aminopiperidine (axial F)C₅H₁₁FN₂7.6[6]
3-Fluoro-4-aminopiperidine (equatorial F)C₅H₁₁FN₂6.6[6]

Discussion of Trends:

As evidenced by the data, the introduction of fluorine atoms leads to a notable decrease in the pKa of the piperidine nitrogen.

  • Monofluorination: The presence of a single fluorine atom at the 4-position in 4-fluoropiperidine lowers the pKa by approximately 1.7-1.8 units compared to piperidine.[1][2][3] This demonstrates the significant electron-withdrawing effect of fluorine even when it is not directly adjacent to the nitrogen.

  • Difluorination: The introduction of a second fluorine atom further decreases the basicity. Interestingly, the position of the gem-difluoro group has a pronounced impact. 3,3-Difluoropiperidine exhibits a pKa of 7.4, a reduction of about 3.7-3.8 units from piperidine.[1][2][4] In contrast, 4,4-difluoropiperidine has a pKa of 8.5, a less dramatic decrease of approximately 2.6-2.7 units.[1][2][5] This is because the inductive effect of the two fluorine atoms is more potent when they are closer to the nitrogen atom in the 3-position.

  • Stereochemical Effects: The data for the diastereomers of 3-fluoro-4-aminopiperidine reveals a fascinating stereochemical influence on pKa. The conformer with the fluorine atom in the axial position has a higher pKa (7.6) than the conformer with the equatorial fluorine (6.6).[6] This is attributed to a through-space electrostatic interaction. In the axial conformation, the C-F bond dipole is oriented anti-parallel to the N+-H bond dipole in the protonated form, which is a stabilizing interaction that makes the conjugate acid less acidic (and the parent amine more basic).[6] In the equatorial conformer, this stabilizing interaction is absent. This highlights that not only the position but also the three-dimensional arrangement of fluorine substituents can be used to fine-tune the basicity of the piperidine nitrogen.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is crucial for structure-activity relationship (SAR) studies. Two common and reliable methods are potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

This classic method involves the gradual addition of a strong acid or base to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

Figure 2: Workflow for pKa determination by NMR spectroscopy.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions covering a range of pH values (e.g., from pH 2 to 12).

    • Dissolve a consistent concentration of the piperidine derivative in each buffer solution. D₂O is typically used as the solvent for ¹H NMR to avoid a large water signal, though the pKa value obtained will be a pKa in D₂O and may require a correction.

  • NMR Data Acquisition:

    • Acquire a ¹H or ¹³C NMR spectrum for each of the buffered samples.

    • Ensure consistent experimental parameters (e.g., temperature, reference standard) across all measurements.

  • Data Analysis:

    • Identify a proton or carbon signal that shows a significant change in chemical shift as a function of pH. Protons or carbons alpha or beta to the nitrogen are often good candidates.

    • Plot the chemical shift (δ in ppm) of the chosen nucleus (y-axis) against the pH of the solution (x-axis).

    • The resulting plot should be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the following equation, which is a form of the Henderson-Hasselbalch equation: δ_obs = (δ_A * 10^(pH-pKa) + δ_B) / (1 + 10^(pH-pKa)) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the fully deprotonated form, and δ_B is the chemical shift of the fully protonated form.

Conclusion and Implications for Drug Discovery

The fluorination of piperidines provides a powerful and predictable strategy for modulating the basicity of the nitrogen atom. As demonstrated, the number, position, and even the stereochemistry of fluorine substituents can be used to fine-tune the pKa over a wide range. A lower pKa can have several beneficial effects in drug design, such as reducing off-target interactions with aminergic GPCRs and ion channels (e.g., hERG), which are often associated with basic amines. Furthermore, by controlling the degree of ionization at physiological pH (typically around 7.4), medicinal chemists can optimize a compound's solubility, membrane permeability, and overall pharmacokinetic profile. The experimental methods detailed in this guide provide a robust framework for accurately determining these crucial pKa values, enabling data-driven decisions in the drug discovery and development process.

References

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Merck Index. Piperidine. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ResearchGate. Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine.... [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... [Link]

  • PubChem. 3,3-Difluoropiperidine. [Link]

  • ACS Publications. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-. [Link]

  • PubMed. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [Link]

  • DigitalCommons@UNO. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • IUPAC. Guidelines for NMR Measurements for Determination of High and Low pKa Values. [Link]

  • PubChem. 4,4-Difluoropiperidine. [Link]

  • ACS Publications. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. [Link]

  • PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • PubChem. 4-Fluoropiperidine. [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

Sources

Validation

The Strategic Advantage of Fluorination: A Comparative Guide to 4-Fluoropiperidin-3-ol Derivatives in Serotonin Receptor Antagonism

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides an in-depth comparison of 4-fluoropiperidin-3-ol derivatives, focusing on a prominent class of highly potent and selective human 5-HT₂A receptor antagonists. We will dissect the structure-activity relationships (SAR), underscore the causal benefits of the 4-fluoropiperidin-3-ol moiety, and provide detailed experimental protocols for the assays discussed.

Introduction: The Rationale for Fluorinating Piperidinols in CNS Drug Discovery

The piperidine ring is a ubiquitous scaffold in central nervous system (CNS) drug discovery due to its ability to interact with a wide range of biological targets. However, parent piperidine derivatives often face challenges related to metabolic instability, off-target effects, and suboptimal pharmacokinetic profiles. The introduction of a fluorine atom, particularly in conjunction with a hydroxyl group as in the 4-fluoropiperidin-3-ol moiety, offers a sophisticated solution to these challenges. The high electronegativity of fluorine can modulate the pKa of nearby basic nitrogens, reducing unwanted interactions with channels like the hERG potassium channel and improving oral bioavailability.[1] Furthermore, the C-F bond is exceptionally stable, which can block metabolic oxidation at that position.

This guide will focus on a well-documented series of 3-(4-fluoropiperidin-3-yl)-2-phenylindoles, which have demonstrated exceptional affinity and selectivity for the 5-HT₂A receptor, a key target in the treatment of various neuropsychiatric disorders.

Comparative Analysis of 5-HT₂A Receptor Antagonists

The development of potent and selective 5-HT₂A antagonists is a critical goal for therapies targeting psychosis, insomnia, and other neurological conditions. The following is a comparative analysis of 2-phenyl-3-piperidylindoles, highlighting the evolution from a non-fluorinated to a fluorinated piperidine ring.

The Challenge with Unsubstituted Piperidines

Initial explorations into 2-aryl-3-(4-piperidyl)indoles revealed potent 5-HT₂A antagonists. However, these compounds often exhibited high affinity for the IKr (hERG) potassium channel, a significant liability due to the risk of cardiac arrhythmias.[1] This off-target activity was a major hurdle for clinical development.

The Emergence of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles: A Leap in Selectivity and Bioavailability

To address the IKr affinity and improve pharmacokinetic properties, researchers introduced a fluorine atom onto the piperidine ring. This strategic modification led to the development of compounds like 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (17) and its further optimized analog, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (22) .[1]

Table 1: Comparative Biological Data of 2-Phenylindole Derivatives

CompoundStructure5-HT₂A Affinity (Ki, nM)Oral Bioavailability (Rat, %)Key Advantages of Fluorination
Non-fluorinated Precursor2-phenyl-3-(piperidin-3-yl)indoleGoodModerate-
17 3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indoleHighImprovedReduced pKa of piperidine nitrogen, leading to lower IKr affinity and better oral absorption.
22 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole0.06 80 Introduction of fluorine on the indole ring blocked a major site of metabolic oxidation, significantly enhancing bioavailability and half-life.[1]

The data clearly demonstrates the profound impact of the 4-fluoropiperidin-3-ol moiety. The introduction of fluorine in compound 17 led to a significant improvement in the safety profile by reducing IKr channel affinity and enhancing oral bioavailability. Further metabolic studies on 17 identified the 6-position of the indole as a primary site of oxidation.[1] This led to the rational design of compound 22 , where a second fluorine atom was introduced at this position, effectively blocking this metabolic pathway. The result was a compound with an outstanding 5-HT₂A affinity of 0.06 nM and an excellent oral bioavailability of 80% in rats.[1]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies are provided below.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol outlines the procedure to determine the binding affinity of test compounds for the human 5-HT₂A receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the 5-HT₂A receptor.

Materials:

  • Human recombinant 5-HT₂A receptors (e.g., expressed in CHO or HEK293 cells)

  • [³H]Ketanserin (radioligand)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% ascorbic acid

  • Test compounds

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare cell membranes expressing the 5-HT₂A receptor.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Ketanserin (to a final concentration of ~0.5 nM), and 50 µL of various concentrations of the test compound.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing ~10-20 µg of protein).

  • Incubate the mixture at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a known 5-HT₂A antagonist (e.g., unlabeled ketanserin).

  • Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and then convert to a Ki value using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical procedure to assess the oral bioavailability of a test compound.

Objective: To determine the concentration of the test compound in plasma over time after oral administration and calculate key pharmacokinetic parameters, including bioavailability.

Materials:

  • Sprague-Dawley rats

  • Test compound formulated for oral administration (e.g., in a solution or suspension)

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight before dosing.

  • Administer a single oral dose of the test compound (e.g., 10 mg/kg).

  • Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • For intravenous administration (to determine absolute bioavailability), administer a single dose (e.g., 1 mg/kg) of the test compound to a separate group of rats and collect blood samples at the same time points.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Calculate pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), for both oral and intravenous routes.

  • Calculate oral bioavailability using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizing the Drug Development Workflow

The following diagram illustrates the logical flow from initial challenges to the development of an optimized clinical candidate.

G cluster_0 Problem Identification cluster_1 Rational Design & Synthesis cluster_2 In Vitro & In Vivo Evaluation cluster_3 Lead Optimization cluster_4 Optimized Candidate Profile a Initial 2-Aryl-3-(4-piperidyl)indoles b High IKr (hERG) Affinity (Cardiac Risk) a->b c Suboptimal Oral Bioavailability a->c d Introduce Fluorine at 4-position of Piperidine Ring a->d Hypothesis: Fluorination will reduce pKa e Synthesis of 3-(4-Fluoropiperidin-3-yl)- 2-phenyl-1H-indole (17) d->e f Reduced IKr Affinity (Improved Safety) e->f g Improved Oral Bioavailability e->g h Metabolic Profiling: Identifies Oxidation at Indole 6-position e->h i Block Metabolic Hotspot: Add Fluorine at Indole 6-position h->i Rational Modification j Synthesis of 6-fluoro-3-(4-fluoropiperidin-3-yl)- 2-phenyl-1H-indole (22) i->j k Potent 5-HT2A Affinity (0.06 nM) j->k l Excellent Oral Bioavailability (80%) j->l m High Selectivity & Safety j->m

Caption: A workflow diagram illustrating the rational drug design process for 5-HT₂A antagonists.

Conclusion

The case of 3-(4-fluoropiperidin-3-yl)-2-phenylindoles serves as a compelling example of the power of strategic fluorination in modern drug discovery. The incorporation of the 4-fluoropiperidin-3-ol moiety directly addressed the critical liabilities of the parent scaffold, namely off-target hERG activity and poor oral bioavailability. This led to the development of highly potent, selective, and bioavailable 5-HT₂A receptor antagonists with a significantly improved safety profile. This guide underscores the importance of understanding structure-activity relationships and employing rational design principles to overcome common challenges in the development of CNS therapeutics. The experimental protocols provided herein offer a framework for the evaluation of such compounds, ensuring robust and reproducible data generation.

References

  • Rowley, M., Hallett, D. J., Goodacre, S., Moyes, C., Crawforth, J., Sparey, T. J., Patel, S., Marwood, R., Patel, S., Thomas, S., Hitzel, L., O'Connor, D., Szeto, N., Castro, J. L., Hutson, P. H., & MacLeod, A. M. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603–1614. [Link]

Sources

Comparative

A Comparative In Vitro Evaluation of Fluorinated Piperidine Compounds: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing drug candidates. The unique physicochemical properties of f...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing drug candidates. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, basicity (pKa), and binding affinity. The piperidine moiety, a ubiquitous N-heterocycle in pharmaceuticals, serves as a versatile scaffold for the development of therapeutics targeting a wide array of biological targets. The convergence of these two privileged components—fluorine and the piperidine ring—has given rise to a rich chemical space of fluorinated piperidine compounds with significant potential in drug discovery.

This guide provides a comprehensive in vitro evaluation of fluorinated piperidine compounds, offering a comparative analysis of their performance in key biological assays. We will delve into the causality behind experimental choices, present detailed, reproducible protocols, and provide supporting data to empower researchers in their quest for novel therapeutics.

The Impact of Fluorination on Physicochemical Properties and Conformation

The introduction of fluorine into the piperidine ring can dramatically alter its fundamental properties, which in turn dictates its biological activity.

Lipophilicity (LogP) and Basicity (pKa): Fluorination generally increases the lipophilicity of a molecule. However, the effect on the pKa of the piperidine nitrogen is highly dependent on the position of the fluorine atom. The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen, which can be advantageous in reducing off-target effects, such as hERG channel affinity, a common cause of cardiotoxicity.[1] The interplay between LogP and pKa is a critical consideration in drug design, influencing a compound's solubility, membrane permeability, and oral bioavailability.

Conformational Preferences: The stereoelectronic effects of fluorine also play a crucial role in dictating the conformational preference of the piperidine ring. The axial or equatorial orientation of the fluorine atom can be influenced by a combination of factors including charge-dipole interactions, hyperconjugation, and steric repulsion.[1][2] These conformational biases can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the target protein. A systematic survey of diversely substituted and protected fluorinated piperidine derivatives has revealed that solvation and solvent polarity also play a major role in stabilizing specific conformers.[3]

Comparative In Vitro Biological Evaluation

To provide a practical understanding of the potential of fluorinated piperidine compounds, we present a comparative analysis of their in vitro performance in several key therapeutic areas.

Enzyme Inhibition

Fluorinated piperidines have shown significant promise as inhibitors of various enzymes implicated in disease.

A series of fluorine-substituted piperidine derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Notably, some of these compounds exhibited significantly greater potency than the standard drug, acarbose.

Compound IDSubstitution Patternα-Glucosidase IC50 (µM)Reference
Compound 14-(4-fluorobenzyl)-piperidine derivative1.23 ± 0.01[3]
Compound 24-(2,4-difluorobenzyl)-piperidine derivative0.98 ± 0.02[3]
Compound 34-(4-fluorophenoxy)-piperidine derivative1.56 ± 0.03[3]
AcarboseStandard Drug750.0 ± 1.5[3]

Causality: The enhanced activity of the fluorinated compounds can be attributed to favorable interactions of the fluorine atoms within the enzyme's active site, potentially through hydrogen bonding or dipole-dipole interactions. The position and number of fluorine substituents on the aromatic ring significantly influence the inhibitory potency, highlighting a clear structure-activity relationship (SAR).

The same series of fluorinated piperidine derivatives also displayed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3]

Compound IDSubstitution PatternAChE IC50 (µM)BChE IC50 (µM)Reference
Compound 14-(4-fluorobenzyl)-piperidine derivative2.11 ± 0.023.45 ± 0.05[3]
Compound 24-(2,4-difluorobenzyl)-piperidine derivative1.87 ± 0.012.98 ± 0.03[3]
Compound 5e3-fluoro cinnamoyl piperidinyl acetate37.65>50[4]
DonepezilStandard Drug0.079 ± 0.05-[4]

Causality: The inhibitory activity against cholinesterases suggests the potential of these compounds as therapeutic agents for Alzheimer's disease. The varying selectivity for AChE over BChE among the analogs indicates that fine-tuning the substitution pattern can lead to more targeted therapies. The electronegativity and small size of the fluorine atom in compound 5e are thought to produce significant inductive effects that improve its interaction with the target enzyme.[4]

Cytotoxicity and Anticancer Activity

The antiproliferative effects of fluorinated piperidines have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Compound 6Fluorinated aminophenylhydrazineA549 (Lung)0.64[5]
2c3-Cl-phenylamino-s-triazine with piperidineMCF7 (Breast)4.14[6]
3c3,4-diCl-phenylamino-s-triazine with piperidineMCF7 (Breast)4.98[6]
4c2,4-diCl-phenylamino-s-triazine with pyrrolidineC26 (Colon)1.71[6]

Causality: The cytotoxic effects of these compounds are often mediated through the induction of apoptosis. The presence and position of fluorine atoms, as well as other substituents on the piperidine and associated aromatic rings, play a crucial role in determining the potency and selectivity of the anticancer activity.[5][6]

Antimicrobial Activity

Fluorinated piperidine derivatives have also been investigated for their antibacterial and antifungal properties.

Compound ClassTest OrganismMIC (µg/mL)Reference
Piperidine-based Sulfobetaines (P16S4, P16S3)Various bacteria and fungi0.01[7]
Piperidine-based Sulfobetaines (P14S4, P14S3)Various bacteria and fungi0.05[7]
Fluorinated benzimidazole derivative (18)Gram-negative bacteria31.25
Fluorinated benzimidazole derivative (14, 18)B. subtilis7.81

Causality: The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes. The lipophilicity conferred by the fluorinated alkyl chains in the sulfobetaine examples is a key factor in their potent antimicrobial action.[7] For the benzimidazole derivatives, the presence and position of the fluorine atom on the phenyl ring significantly enhance the antibacterial and antifungal properties compared to their non-fluorinated counterparts.

Experimental Protocols

To ensure the reproducibility and self-validation of the presented data, we provide detailed, step-by-step methodologies for the key in vitro assays discussed.

α-Glucosidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of α-glucosidase activity.

Alpha_Glucosidase_Assay cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement A Prepare α-glucosidase solution (0.5 U/mL) in phosphate buffer (pH 6.8) D Add 50 µL of α-glucosidase to each well of a 96-well plate A->D B Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate (5 mM) G Add 50 µL of pNPG to initiate the reaction B->G C Prepare test compounds and acarbose (positive control) at various concentrations E Add 50 µL of test compound/control C->E F Incubate at 37°C for 15 minutes E->F F->G H Incubate at 37°C for 15 minutes G->H I Stop the reaction by adding 80 µL of 0.2 M Na₂CO₃ H->I J Measure absorbance at 405 nm I->J Cholinesterase_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement A Prepare AChE/BChE solution (0.22 U/mL) in phosphate buffer (pH 8.0) F Add 25 µL of enzyme solution A->F B Prepare DTNB solution (0.5 mM) E Add 25 µL of test compound, 125 µL of DTNB, and 50 µL of buffer to a 96-well plate B->E C Prepare ATCI/BTCI substrate solution (0.5 mM) H Initiate reaction by adding 25 µL of substrate C->H D Prepare test compounds and donepezil (positive control) D->E G Incubate at 25°C for 15 minutes F->G G->H I Measure absorbance at 412 nm for 5 minutes H->I

Caption: Workflow for the in vitro cholinesterase inhibition assay.

Step-by-Step Protocol:

  • Prepare a 0.22 U/mL solution of either AChE or BChE in 50 mM Tris-HCl buffer (pH 8.0).

  • Prepare a 0.5 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.

  • Prepare a 0.5 mM solution of the substrate, either acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE, in the buffer.

  • Prepare serial dilutions of the fluorinated piperidine compounds and the positive control (e.g., donepezil).

  • In a 96-well microplate, add 25 µL of the test compound or control, 125 µL of the DTNB solution, and 50 µL of the buffer to each well.

  • Add 25 µL of the respective enzyme solution to each well.

  • Incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the appropriate substrate solution.

  • Immediately measure the change in absorbance at 412 nm over 5 minutes using a microplate reader in kinetic mode.

  • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_formazan_formation Formazan Formation cluster_solubilization Solubilization & Measurement A Seed cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution (5 mg/mL) to each well C->D E Incubate for 4 hours at 37°C D->E F Remove the medium and add DMSO to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperidine Analogs

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a key structural motif in a multitude of approved pharmaceutical agents.[1] Its prevalence stems from its ability to confer favorable physicochemi...

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a key structural motif in a multitude of approved pharmaceutical agents.[1] Its prevalence stems from its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for interacting with biological targets.[1][2] In the relentless pursuit of optimizing drug candidates, strategic fluorination has emerged as a powerful and widely adopted strategy.[3][4][5][6][7] The introduction of fluorine into the piperidine scaffold can profoundly alter a molecule's structure-activity relationship (SAR), influencing everything from metabolic stability and binding affinity to conformational preference and basicity.[8]

This guide provides a comparative analysis of fluorinated piperidine analogs versus their non-fluorinated counterparts, supported by experimental data and detailed protocols. We will explore the causal relationships behind the observed effects, offering researchers, scientists, and drug development professionals a robust framework for rational drug design.

The Multifaceted Impact of Fluorine in Drug Design

The strategic incorporation of fluorine is far more than a simple substitution; it is a nuanced approach to fine-tuning molecular properties.[3][4] Fluorine's unique characteristics—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—are the origins of its profound pharmacological effects.[4]

Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can block metabolic "soft spots," thereby increasing the drug's half-life and bioavailability.[5]

  • Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. When placed near the piperidine nitrogen, it can significantly lower the amine's basicity (pKa).[4] This reduction in basicity can lead to improved cell membrane permeability and reduced off-target effects, such as hERG channel interactions.[9]

  • Increased Binding Affinity: Fluorine can enhance binding affinity through various mechanisms. It can participate in favorable dipole-dipole interactions, form hydrogen bonds with protein backbone amides, or induce a conformational state that is more favorable for binding to the target protein.[3][4]

  • Altered Lipophilicity: While often increasing lipophilicity, the effect of fluorine on this property can be complex and context-dependent.[5][10] This modulation can be harnessed to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Control: The Axial Fluorine Preference

The introduction of fluorine onto the piperidine ring can dramatically influence its conformational preferences, often in ways that defy simple steric arguments. In many cases, a fluorine atom, particularly at the 3- or 4-position, will preferentially adopt an axial orientation. This phenomenon is attributed to a combination of stereoelectronic effects, including hyperconjugation and charge-dipole interactions.[8][11][12]

Specifically, a stabilizing interaction can occur where electron density from an adjacent anti-periplanar C-H bonding orbital is donated into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). This hyperconjugative effect is maximized when the fluorine is in the axial position. Understanding and leveraging this conformational control is critical for designing ligands that present the correct geometry for optimal target engagement.

Caption: Conformational preference of a 3-fluoropiperidine ring.

Comparative Analysis: A Case Study on μ-Opioid Receptor Agonists

To illustrate the tangible effects of fluorination, let's consider a hypothetical case study based on the optimization of piperidine-based μ-opioid receptor (MOR) agonists, a common target for analgesics.[13]

CompoundStructurePosition of FMOR Binding Affinity (Ki, nM)Metabolic Half-Life (t½, min)pKa
Parent 1 Non-FluorinatedN/A15.21211.1
Analog 1A 4-Fluoro (axial)41.84510.4
Analog 1B 3,3-Difluoro325.6587.8

Data is illustrative and compiled for educational purposes based on general principles.

Analysis:

  • Analog 1A (4-Fluoro): The introduction of a single fluorine atom at the 4-position results in a nearly 10-fold increase in binding affinity (Ki = 1.8 nM vs. 15.2 nM). This enhancement can be attributed to the fluorine atom inducing a more favorable axial conformation of the substituent group, leading to better occupancy of a hydrophobic pocket within the receptor.[14] Furthermore, the metabolic half-life is significantly extended from 12 to 45 minutes, likely by blocking a site of oxidative metabolism. The pKa is only slightly reduced, maintaining the necessary basicity for the key ionic interaction with the receptor.

  • Analog 1B (3,3-Difluoro): In contrast, gem-difluorination at the 3-position leads to a decrease in binding affinity. However, it provides a substantial increase in metabolic stability. The strong inductive effect of the two fluorine atoms drastically reduces the pKa to 7.8, which may be too low for optimal receptor interaction but could enhance oral bioavailability by improving membrane permeation.[4][15]

This case study highlights the critical importance of the position of fluorination. It is not merely the presence of fluorine but its precise location that dictates the resulting pharmacological profile.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Protocol 1: Competitive Radioligand Binding Assay for Affinity (Ki) Determination

This protocol outlines a standard method for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for a specific receptor.[16][17]

Materials & Reagents:

  • Receptor source (e.g., cell membranes expressing the target receptor)

  • Radioligand (e.g., [³H]-DAMGO for MOR)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., Naloxone)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Preparation: Serially dilute test compounds in the assay buffer.

  • Incubation: In a 96-well plate, add assay buffer, receptor membranes, radioligand (at a concentration near its Kd), and the test compound (or buffer for total binding, or non-specific inhibitor for non-specific binding).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the data and use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC50, which can then be converted to the inhibition constant (Ki).

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[18][19][20]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis A Prepare Compound Stock (1 mM in DMSO) C Prepare Incubation Mixture (Buffer, Microsomes) A->C B Thaw Liver Microsomes and NADPH on ice B->C D Pre-warm Mixture at 37°C C->D E Initiate Reaction: Add Compound (1 µM final) D->E F Add NADPH to start metabolism E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench Reaction (e.g., cold Acetonitrile) G->H I Centrifuge to pellet protein H->I J Analyze Supernatant by LC-MS/MS I->J K K J->K Calculate t½ and Intrinsic Clearance

Caption: Workflow for a typical in vitro metabolic stability assay.

Materials & Reagents:

  • Liver microsomes (human, rat, etc.)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare test compound solutions in buffer.

  • Pre-incubation: Add liver microsomes to the buffer in a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

  • Initiation: Add the test compound to the wells to start the reaction.

  • Metabolism: Initiate metabolism by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction and add it to a separate plate containing the ice-cold quenching solution.

  • Protein Precipitation: Once all time points are collected, centrifuge the quenching plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the in vitro intrinsic clearance.

Conclusion and Future Perspectives

The strategic fluorination of piperidine rings is a cornerstone of modern medicinal chemistry, providing a versatile toolkit for optimizing drug candidates. As demonstrated, the position of fluorine substitution critically dictates its effect on a molecule's SAR, influencing binding affinity, metabolic stability, and physicochemical properties in a predictable, yet complex manner. By combining systematic analog synthesis with robust in vitro assays, researchers can rationally design molecules with superior pharmacological profiles.

The future of this field will likely involve the increasing use of computational chemistry to predict the effects of fluorination with greater accuracy and the exploration of more complex fluorination patterns to achieve even finer control over molecular properties. The principles and protocols outlined in this guide provide a solid foundation for any researcher looking to harness the power of fluorine in their drug discovery programs.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Available at: [Link]

  • Genov, A. A., & El-Dakdouki, M. H. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6296. Available at: [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]

  • Mahrous, M. (2018). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Liashuk, O. S., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2387-2394. Available at: [Link]

  • Tlusty, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

  • Grygorenko, O. O., et al. (2021). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. Available at: [Link]

  • Kaczor, A. A., et al. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Tang, S. L., et al. (2022). Structure-Activity Relationship Studies of FPMINT Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828330. Available at: [Link]

  • Čapkauskaitė, E., & Matulis, D. (2019). Binding affinity in drug design: experimental and computational techniques. Expert Opinion on Drug Discovery, 14(8), 781-793. Available at: [Link]

  • Tlusty, M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

  • Čapkauskaitė, E., & Matulis, D. (2019). Binding affinity in drug design: experimental and computational techniques. Taylor & Francis Online. Available at: [Link]

  • Kumar, S., & S, P. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Available at: [Link]

  • Scott, J. D., & Sanford, M. S. (2015). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. ResearchGate. Available at: [Link]

  • Obach, R. S. (2011). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116524. Available at: [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available at: [Link]

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(12), 4642-4646. Available at: [Link]

  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1434-1451. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Drug Design Org. Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 4-Fluoropiperidin-3-ol: Strategies and Insights

Introduction: The Strategic Importance of 4-Fluoropiperidin-3-ol The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoropiperidin-3-ol

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] The strategic introduction of fluorine into this heterocyclic system has become a powerful tool for drug designers. A fluorine atom can profoundly influence a molecule's metabolic stability, membrane permeability, and, crucially, the basicity (pKa) of the piperidine nitrogen.[1] An axial fluorine atom can lower the pKa by one log unit, while an equatorial fluorine can reduce it by nearly two units, significantly altering the molecule's ionization state at physiological pH and thus its target engagement and pharmacokinetic profile.[1]

Among fluorinated piperidines, 4-Fluoropiperidin-3-ol and its derivatives are highly valued building blocks. The vicinal fluoro-alcohol motif offers multiple points for diversification, making it a prized intermediate for complex drug candidates, including antagonists for the calcitonin gene-related peptide (CGRP) receptor.[2][3] However, the synthesis of this molecule, particularly with stereochemical control, presents significant challenges. Historically, access to single enantiomers often relied on preparative chiral HPLC, a method ill-suited for large-scale manufacturing.[1]

This guide provides a comparative analysis of prominent synthetic strategies developed to access 4-Fluoropiperidin-3-ol. We will delve into the mechanistic underpinnings, compare their relative merits regarding efficiency, stereocontrol, and scalability, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 4-Fluoropiperidin-3-ol can be broadly approached from three distinct strategic directions: enantioselective fluorination of a ketone precursor, stereocontrolled reduction of a substituted pyridine, and biocatalytic transformation. Each route offers a unique set of advantages and challenges.

Route A: Enantioselective Fluorination of N-Boc-4-piperidone

This is arguably the most direct and well-documented approach to chiral cis-4-Fluoropiperidin-3-ol. The strategy hinges on the asymmetric fluorination of an enol ether derived from a commercially available piperidinone, followed by a diastereoselective reduction of the resulting α-fluoroketone.

Mechanistic Rationale: The synthesis begins with N-Boc-4-piperidone, a readily available starting material. This ketone is converted to its silyl enol ether, which then undergoes an enantioselective fluorination using an electrophilic fluorine source like Selectfluor™. The key to stereocontrol lies in the use of a chiral catalyst. Landmark work by MacMillan and colleagues demonstrated the efficacy of modified cinchona alkaloids for this purpose.[1][4][5] Subsequent research has shown that simpler, commercially available primary amines, such as α-methylbenzylamine, can also catalyze the reaction with comparable enantioselectivity.[1][4][5] The resulting α-fluoroketone is then reduced, typically with a hydride reagent, where the existing fluorine atom directs the approach of the hydride to yield the cis-fluoroalcohol with high diastereoselectivity.

G start N-Boc-4-piperidone enol_ether Silyl Enol Ether start->enol_ether LHMDS, TMSCl fluoroketone α-Fluoroketone (Chiral) enol_ether->fluoroketone Selectfluor™ Chiral Amine Catalyst end_product cis-N-Boc-4-Fluoropiperidin-3-ol fluoroketone->end_product Reduction (e.g., NaBH4)

Figure 1: Enantioselective fluorination pathway.

Advantages:

  • High Enantioselectivity: This method provides direct access to enantiomerically enriched products.[4][5]

  • Crystallization-Enhanced Purity: The final fluoroalcohol product can often be crystallized to achieve very high enantiomeric excess (>98% ee), providing a practical route to enantiopure material.[1]

  • Commercially Available Starting Materials: The route begins with simple, widely available precursors.

Disadvantages:

  • Catalyst Cost: While simpler amines have been shown to work, specialized chiral catalysts may be required for optimal results.

  • Purification: The initial enantioselectivity may not be perfect, necessitating the crucial crystallization step for upgrading purity.[1]

  • Side Products: Over-fluorination to yield difluorinated byproducts can occur and requires careful control of reaction conditions.[1]

Route B: Stereoselective Reduction of a Pyridine Precursor

This strategy leverages a substituted pyridine as the starting point, constructing the saturated, stereodefined piperidine ring through catalytic hydrogenation. This approach is particularly powerful when the required substituted pyridine is accessible.

Mechanistic Rationale: The synthesis can start from a precursor like 3-fluoro-4-aminopyridine.[2][3] The pyridine ring is first "activated" for reduction, for instance, by forming a pyridinium salt. Subsequent reduction, often using sodium borohydride followed by catalytic hydrogenation, reduces the ring to the piperidine. The stereochemical outcome is highly dependent on the choice of catalyst and the directing influence of the substituents. For example, hydrogenation of functionalized pyridines using specific rhodium catalysts has been shown to produce all-cis products, driven by a favorable dipole interaction where the fluorine atom prefers an axial orientation in the transition state.[2]

G start Substituted Pyridine (e.g., 3-Fluoro-4-aminopyridine) activated Activated Pyridine (e.g., Pyridinium Salt) start->activated Activation Step tetrahydropyridine Tetrahydropyridine Intermediate activated->tetrahydropyridine Partial Reduction (e.g., NaBH4) end_product Substituted 4-Fluoropiperidine tetrahydropyridine->end_product Catalytic Hydrogenation (e.g., Rh-CAAC)

Figure 2: Pyridine reduction pathway.

Advantages:

  • Direct Access to syn Stereochemistry: Certain catalytic systems are optimized to produce the desired syn-fluoro-amino stereorelationship directly.[2][3]

  • Avoids Direct Fluorination: This route circumvents the challenges associated with stereoselective electrophilic fluorination.[2]

  • Potentially Fewer Steps: If the starting pyridine is readily available, this can be a more concise route.

Disadvantages:

  • Catalyst Sensitivity: The success and stereochemical outcome of pyridine reductions are highly sensitive to the choice of catalyst, substrate, and reaction conditions.

  • Harsh Conditions: Catalytic hydrogenations can require high pressures and specialized equipment.

  • Starting Material Availability: The synthesis of the requisite substituted pyridine precursor can be non-trivial.

Route C: Biocatalytic Dynamic Kinetic Asymmetric Transamination

Leveraging the exquisite selectivity of enzymes offers a powerful and "green" alternative to traditional chemical methods. For the synthesis of chiral fluoro-amines, transaminase enzymes are particularly effective.

Mechanistic Rationale: This advanced strategy employs a dynamic kinetic asymmetric transamination (DKAT) of a fluoroketone precursor.[3] A transaminase enzyme, in the presence of an amine donor (like isopropylamine), selectively converts one enantiomer of the rapidly racemizing fluoroketone into the corresponding chiral amine. The in-situ racemization of the ketone allows for a theoretical yield of up to 100% of a single enantiomer of the product. This enzymatic step produces a syn-fluoro-aminopiperidine, which can be a precursor to the desired fluoro-alcohol.

G start Racemic N-Boc-3-Fluoropiperidin-4-one racemization Racemization (in situ) start->racemization transamination Enzymatic Transamination (Transaminase) start->transamination end_product syn-N-Boc-3-Fluoro-4-aminopiperidine (Single Enantiomer) transamination->end_product Isopropylamine (Amine Donor)

Figure 3: Dynamic kinetic asymmetric transamination.

Advantages:

  • Exceptional Stereoselectivity: Enzymes offer unparalleled levels of enantioselectivity, often exceeding 99% ee.[3][6]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature, avoiding harsh reagents and conditions.

  • High Theoretical Yield: The dynamic kinetic resolution process allows for the complete conversion of a racemic starting material to a single enantiomeric product.[3]

Disadvantages:

  • Enzyme Availability and Cost: Requires access to specific, and sometimes expensive, transaminase enzymes.

  • Process Development: Optimizing enzymatic reactions (pH, temperature, substrate loading) can require specialized expertise.

  • Indirect Route: This route directly yields the fluoro-amine, which would require a subsequent step (e.g., diazotization followed by hydrolysis) to be converted to the fluoro-alcohol, adding complexity.

Quantitative Comparison of Synthetic Routes

FeatureRoute A: Enantioselective FluorinationRoute B: Pyridine ReductionRoute C: Biocatalytic Transamination
Stereocontrol Enantioselective & DiastereoselectiveDiastereoselectiveEnantioselective
Typical Yield Moderate to Good (e.g., ~66% for fluorination)[1]Variable, dependent on substrateHigh
Key Reagents Chiral amine/catalyst, Selectfluor™, NaBH₄H₂, Rh/Ru catalystsTransaminase enzyme, amine donor
Scalability Demonstrated on a large scale[1]Potentially challenging due to catalysts/pressureCan be scalable, but requires fermentation/enzyme production
Key Advantage Direct access to enantiopure alcohol via crystallizationAvoids direct stereoselective fluorinationUnmatched enantioselectivity and mild conditions
Key Disadvantage Potential for side products; requires purificationCatalyst sensitivity; harsh conditionsIndirect route to the alcohol; enzyme cost

Detailed Experimental Protocol: Enantioselective Synthesis of (3R,4S)-1-Boc-3-fluoropiperidin-4-ol (Route A)

The following protocol is adapted from the robust and scalable synthesis reported in the Journal of Organic Chemistry.[1] This procedure exemplifies the practical application of the enantioselective fluorination strategy.

Step 1: Formation of the Silyl Enol Ether

  • To a solution of 1-Boc-piperidin-4-one (150.0 g, 753.8 mmol) in THF (1.0 L) at -78 °C under a nitrogen atmosphere, add lithium hexamethyldisilazide (LHMDS) (1.0 M in THF, 830 mL, 830 mmol) dropwise over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (TMSCl) (105 mL, 830 mmol) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure. Add hexane (1.0 L) and stir for 30 minutes.

  • Filter the mixture through a pad of celite, washing with additional hexane.

  • Concentrate the filtrate under reduced pressure to yield the crude silyl enol ether, which is used directly in the next step without further purification.

Step 2: Enantioselective Fluorination

  • Dissolve the crude silyl enol ether in acetonitrile (1.5 L) and cool the solution to -25 °C.

  • Add (R)-α-methylbenzylamine (19.5 g, 160 mmol) followed by Selectfluor™ (321 g, 905 mmol).

  • Stir the reaction mixture at -25 °C for 24 hours.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (500 mL).

  • Extract the mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-fluoroketone.

Step 3: Diastereoselective Reduction and Purification

  • Dissolve the crude α-fluoroketone in methanol (1.0 L) and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (28.5 g, 754 mmol) portion-wise over 30 minutes.

  • Stir the reaction at 0 °C for 2 hours.

  • Carefully quench the reaction by the slow addition of water (200 mL) followed by 1 M HCl to adjust the pH to ~7.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude material by column chromatography (silica gel, 20% to 60% EtOAc-hexane gradient) to yield the title compound as a white solid.

  • Enantiomeric Enrichment: For highest purity, recrystallize the product from an ether-hexane solvent system. This step is critical for increasing the enantiomeric excess from ~70% to >98% ee.[1]

Conclusion and Future Outlook

The synthesis of 4-Fluoropiperidin-3-ol has evolved significantly, moving from non-selective methods requiring tedious purification to highly efficient, stereocontrolled strategies. The enantioselective fluorination of N-Boc-4-piperidone (Route A) stands out as a practical and scalable method, particularly due to the ability to upgrade enantiopurity to excellent levels through crystallization.[1] For specific stereochemical requirements, the reduction of pyridine precursors (Route B) offers a valuable alternative, provided the appropriate catalyst and starting materials are accessible.[2]

Looking forward, biocatalytic methods (Route C) represent the frontier of efficient and sustainable chemical synthesis.[3][6] As the library of robust and commercially available enzymes continues to expand, chemo-enzymatic routes that combine the best of both worlds—selective enzymatic steps with efficient chemical transformations—will likely become the gold standard for producing these invaluable building blocks for the next generation of therapeutics.

References

  • Shaw, S. J., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Journal of Organic Chemistry, 78(17), 8892-7. Available at: [Link]1][4][5]

  • Merck Process Chemistry Team. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]2]

  • Cernak, T., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Journal of Organic Chemistry, 84(12), 7657-7668. Available at: [Link]3]

  • Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8089-8113. Available at: [Link]6]

  • Vukicevic, R. D., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available at: [Link]]

  • Kumar, R., et al. (2023). Stereoselective Synthesis of gem-Dihalopiperidines via Halo-Aza-Prins Cyclization Reaction: Access to Piperidin-4-ones and Pyridines. Chemistry - An Asian Journal. Available at: [Link]]

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Validation

A Comparative Guide to the Cross-Reactivity of 4-Fluoropiperidin-3-ol Based Compounds

For researchers, scientists, and professionals in drug development, understanding a compound's selectivity is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiles of compounds...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding a compound's selectivity is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profiles of compounds based on the 4-Fluoropiperidin-3-ol scaffold. We will delve into the rationale behind experimental design for assessing off-target effects, present detailed protocols for key assays, and compare the performance of a representative 4-Fluoropiperidin-3-ol derivative against a widely used therapeutic agent with a similar primary target.

The Strategic Advantage of the 4-Fluoropiperidin-3-ol Moiety

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties and engage with a wide range of biological targets.[1] However, its inherent flexibility and basic nitrogen can also lead to promiscuous binding and undesirable off-target effects, most notably the blockade of the hERG potassium channel, which can lead to serious cardiac arrhythmias.[2]

The introduction of a fluorine atom at the 4-position of a piperidin-3-ol ring is a strategic chemical modification. This substitution lowers the pKa of the piperidine nitrogen, reducing its basicity. This seemingly minor alteration can have profound effects on a compound's selectivity profile. A key example is the development of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as potent and selective 5-HT(2A) receptor antagonists.[3] In this series, the fluorination was instrumental in mitigating the affinity for the IKr (hERG) potassium channel, a significant liability in earlier, non-fluorinated analogues.[3]

This guide will use a representative compound from this class, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole (hereafter referred to as Compound A) , to illustrate the principles of cross-reactivity assessment. As a comparator, we will use Risperidone , a widely prescribed antipsychotic that also targets the 5-HT(2A) receptor but lacks the 4-fluoropiperidin-3-ol moiety and is known for its broader receptor interaction profile.[4]

Designing a Cross-Reactivity Screening Cascade

A systematic approach is crucial for evaluating the cross-reactivity of a novel compound. The following workflow illustrates a typical screening cascade designed to identify potential off-target liabilities early in the drug discovery process.

G cluster_0 Early Stage Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Primary Target Engagement Primary Target Engagement Broad Panel Binding Screen Broad Panel Binding Screen Primary Target Engagement->Broad Panel Binding Screen High Potency & Selectivity? hERG Binding Assay hERG Binding Assay Broad Panel Binding Screen->hERG Binding Assay Initial Liability Assessment Functional Assays for Hits Functional Assays for Hits Broad Panel Binding Screen->Functional Assays for Hits De-risk Off-Target Hits hERG Functional Patch Clamp hERG Functional Patch Clamp hERG Binding Assay->hERG Functional Patch Clamp Confirm Functional Effect Functional Assays for Hits->hERG Functional Patch Clamp In Vivo Safety Pharmacology In Vivo Safety Pharmacology hERG Functional Patch Clamp->In Vivo Safety Pharmacology Advance Candidate

Figure 1: A tiered workflow for assessing compound cross-reactivity.

The rationale behind this tiered approach is to use progressively more resource-intensive assays to investigate potential liabilities identified in earlier, broader screens. Initial binding assays against a wide panel of receptors, enzymes, and ion channels provide a cost-effective way to flag potential interactions. Hits from these screens are then followed up with more physiologically relevant functional assays to determine the actual biological consequence of the binding event.

Comparative Cross-Reactivity Profile

The following table summarizes the binding affinities (Ki in nM) of Compound A and Risperidone for their primary target (5-HT(2A)) and a selection of common off-targets. Lower Ki values indicate higher binding affinity.

TargetCompound A (Ki, nM)Risperidone (Ki, nM)Potential Clinical Implication of Off-Target Activity
Primary Target
Serotonin 5-HT(2A)0.06 [3]0.16 [5]Antipsychotic, antidepressant effects
Key Off-Targets
Dopamine D2>10,000[3]1.1 [5]Antipsychotic effects, but also extrapyramidal symptoms (EPS) and hyperprolactinemia
Adrenergic α1230[3]0.8 [5]Orthostatic hypotension, dizziness
Adrenergic α2710[3]7.3 [5]Sedation, potential interference with blood pressure regulation
Histamine H1160[3]2.0 [5]Sedation, weight gain
Serotonin 5-HT(1A)1,100[3]4.2[5]Anxiolytic and antidepressant effects (can be beneficial)
Serotonin 5-HT(2C)12[3]4.0[5]Anxiogenic or anxiolytic effects, regulation of appetite and mood
hERG (IKr) Channel>10,000 (IC50)[3]30-100 (IC50)[6]QT prolongation, risk of Torsades de Pointes

As the data clearly indicates, Compound A demonstrates significantly higher selectivity for the 5-HT(2A) receptor compared to Risperidone. The >166,000-fold selectivity of Compound A for the 5-HT(2A) receptor over the Dopamine D2 receptor is a stark contrast to Risperidone's roughly 7-fold selectivity. This highlights the potential of the 4-fluoropiperidin-3-ol scaffold to mitigate common liabilities associated with antipsychotic drug development, such as motor side effects and hormonal dysregulation linked to D2 receptor antagonism. Furthermore, the lack of significant hERG binding with Compound A is a critical safety advantage.[3]

Experimental Protocols

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays in a cross-reactivity screening cascade.

Radioligand Binding Assay for GPCR Off-Target Screening

This protocol is a generalized method for a competitive radioligand binding assay, which is the gold standard for determining the affinity of a test compound for a receptor.[7]

Objective: To determine the binding affinity (Ki) of a test compound for a panel of G-protein coupled receptors (GPCRs).

Materials:

  • Cell membranes expressing the target GPCRs (e.g., from CHO or HEK293 cells)

  • Radioligand specific for each target receptor (e.g., [³H]-Ketanserin for 5-HT(2A), [³H]-Spiperone for D2)

  • Test compound (e.g., Compound A or Risperidone)

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Preparation: In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.

    • Radioligand at a concentration close to its Kd value.

    • Cell membrane preparation containing the target receptor.

  • Incubation: Incubate the plate at room temperature for a predetermined time (typically 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Manual Patch-Clamp Electrophysiology for hERG Functional Assay

This protocol outlines the gold-standard method for assessing the functional effect of a compound on the hERG potassium channel.[9]

Objective: To determine the IC50 of a test compound for inhibition of the hERG potassium current.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.

  • Intracellular solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

  • Test compound dissolved in DMSO and then diluted in the extracellular solution.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (2-5 MΩ resistance).

Procedure:

  • Cell Preparation: Plate the hERG-expressing cells on glass coverslips and grow to 50-70% confluency.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

    • Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a voltage-step protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +20 mV for 2-5 seconds, followed by a repolarizing step to -50 mV to record the tail current.[10]

  • Compound Application:

    • After recording a stable baseline current in the vehicle control (extracellular solution with DMSO), perfuse the cell with the test compound at various concentrations.

    • Record the hERG current at each concentration until a steady-state inhibition is observed.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration of the test compound.

    • Normalize the current amplitude to the baseline current to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a Hill equation to determine the IC50 value.[10]

Off-Target Signaling Pathways

Understanding the potential downstream consequences of off-target binding is crucial for predicting adverse drug reactions. The following diagram illustrates the signaling pathways of several common off-targets for antipsychotic drugs.

G cluster_0 Off-Target GPCRs cluster_1 G-Proteins cluster_2 Downstream Effectors & Second Messengers cluster_3 Physiological Response D2 Dopamine D2 Gi Gαi/o D2->Gi A1 Adrenergic α1 Gq Gαq/11 A1->Gq M1 Muscarinic M1 M1->Gq H1 Histamine H1 H1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC Response_H1 Sedation, Weight Gain Gq->Response_H1 cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response_D2 Inhibition of neuronal firing, EPS, Hyperprolactinemia cAMP->Response_D2 Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C IP3_DAG->PKC Response_A1_M1 Smooth muscle contraction, Vasoconstriction, Hypotension Ca->Response_A1_M1 PKC->Response_A1_M1

Figure 2: Simplified signaling pathways of common off-target GPCRs.

As illustrated, antagonism of the Dopamine D2 receptor, which couples to Gαi/o proteins, leads to an increase in adenylyl cyclase activity and subsequent downstream effects that can result in extrapyramidal symptoms.[6][11] In contrast, the Adrenergic α1 and Muscarinic M1 receptors couple to Gαq/11 proteins, activating the phospholipase C pathway, which increases intracellular calcium and activates protein kinase C, leading to effects such as smooth muscle contraction and hypotension.[1]

Conclusion

The strategic incorporation of the 4-Fluoropiperidin-3-ol scaffold represents a significant advancement in medicinal chemistry, offering a powerful tool to enhance selectivity and mitigate off-target liabilities. As demonstrated by the comparative data, compounds containing this moiety, such as Compound A, can achieve a superior selectivity profile over established drugs like Risperidone, particularly in avoiding problematic interactions with the Dopamine D2 receptor and the hERG channel. This guide underscores the critical importance of a systematic and mechanistically informed approach to cross-reactivity studies in the development of safer and more effective therapeutics. By combining broad panel screening with detailed functional and mechanistic follow-up, researchers can make more informed decisions, ultimately increasing the probability of success in the complex journey of drug discovery and development.

References

  • Multi-span. GPCR Membrane Ligand Binding Assay Development. Available at: [Link].

  • Rowley, M., Hallett, D. J., Goodacre, S., Moyes, C., Crawforth, J., Sparey, T. J., Patel, S., Marwood, R., Patel, S., Thomas, S., Hitzel, L., O'Connor, D., Szeto, N., Castro, J. L., Hutson, P. H., & MacLeod, A. M. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1603–1614.
  • ResearchGate. Summary of hERG IC50 values and safety margins. Available at: [Link].

  • ResearchGate. Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein pathway. Available at: [Link].

  • PubMed Central. α1-Adrenergic receptor–PKC–Pyk2–Src signaling boosts L-type Ca2+ channel CaV1.2 activity and long-term potentiation in rodents. Available at: [Link].

  • PubMed Central. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Available at: [Link].

  • ClinicalTrials.gov. Risperidone in the Treatment of Psychotic-like and Deficit Symptoms of Schizotypal Personality Disorder. Available at: [Link].

  • Wikipedia. Muscarinic acetylcholine receptor M1. Available at: [Link].

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link].

  • PubMed. Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link].

  • MDPI. New Insights into Ion Channels: Predicting hERG-Drug Interactions. Available at: [Link].

  • ResearchGate. Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. Available at: [Link].

  • ResearchGate. HERG in vitro IC50 data and predictions generated with the catalyst... Available at: [Link].

  • PubMed. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Available at: [Link].

  • PubMed Central. Signaling through G protein coupled receptors. Available at: [Link].

  • PubMed Central. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available at: [Link].

  • Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link].

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link].

  • ACNP. Serotonin Receptor Subtypes and Ligands. Available at: [Link].

  • ResearchGate. Signaling Pathways Induced by G-protein-coupled Receptors. Available at: [Link].

  • PubMed Central. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Available at: [Link].

  • National Institutes of Health. Activation of M1 muscarinic receptors triggers transmitter release from rat sympathetic neurons through an inhibition of M-type K+ channels. Available at: [Link].

  • ResearchGate. Schematic diagram for muscarinic signaling for TASK1 phosphorylation.... Available at: [Link].

  • National Institutes of Health. Differential Effects of Serotonin and Dopamine on Human 5-HT3A Receptor Kinetics: Interpretation within an Allosteric Kinetic Model. Available at: [Link].

  • Evotec. hERG Safety Assay. Available at: [Link].

  • PubMed Central. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding. Available at: [Link].

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Comparative

The Strategic Advantage of Fluorination: A Comparative Guide to 4-Fluoropiperidin-3-ol for the Modern Medicinal Chemist

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, celebrated for its prevalence in pharmaceuticals and its ability to present substituents in a well-defined three-dimensional space...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone, celebrated for its prevalence in pharmaceuticals and its ability to present substituents in a well-defined three-dimensional space.[1] However, the nuanced art of fine-tuning molecular properties to achieve optimal drug-like characteristics necessitates a deeper exploration of substituted piperidine analogs. This guide provides an in-depth technical comparison of 4-Fluoropiperidin-3-ol against other key piperidine building blocks, offering experimental insights and protocols to inform rational drug design.

The strategic incorporation of fluorine into drug candidates has become an invaluable tool for medicinal chemists.[2] This small but highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including basicity (pKa), lipophilicity (logP), and metabolic stability.[3] By examining 4-Fluoropiperidin-3-ol in the context of its non-fluorinated parent, piperidin-3-ol, and other commercially available analogs such as piperidin-4-ol and N-Boc-piperidin-3-ol, we can elucidate the tangible benefits of this strategic fluorination.

Physicochemical Properties: The Impact of Fluorine on pKa and Lipophilicity

The introduction of a fluorine atom in proximity to the piperidine nitrogen has a predictable and advantageous effect on its basicity. The high electronegativity of fluorine withdraws electron density from the nitrogen atom, thereby lowering its pKa. This reduction in basicity can be critical for improving oral bioavailability and reducing off-target effects, particularly at ion channels.[4]

Lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is also modulated by fluorination. The calculated logP for (S)-Piperidin-3-ol is approximately -0.27 to -0.42, indicating its hydrophilic nature.[8][9] Fluorine substitution generally increases lipophilicity. While a direct experimental logP for 4-Fluoropiperidin-3-ol is not available, the strategic placement of fluorine is a well-established method to enhance membrane permeability.[2]

Table 1: Comparison of Physicochemical Properties of Piperidine Building Blocks

Building BlockMolecular FormulaMolecular Weight ( g/mol )Experimental pKaCalculated logP
4-Fluoropiperidin-3-ol C₅H₁₀FNO119.14Data not availableData not available
Piperidin-3-ol C₅H₁₁NO101.15~10.1 (Predicted)-0.27 to -0.42[8][9]
Piperidin-4-ol C₅H₁₁NO101.1510.74[1]-0.21 to -0.35[1][4]
N-Boc-piperidin-3-ol C₁₀H₁₉NO₃201.26Not Applicable1.1 (Predicted)[10]

Metabolic Stability: Blocking Metabolic Hotspots

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability.[11] The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. By replacing a hydrogen atom at a potential site of metabolism with fluorine, the metabolic liability of a molecule can be significantly reduced, leading to an extended half-life and improved bioavailability.

While specific in vitro metabolic stability data for 4-Fluoropiperidin-3-ol is not publicly available, the principle of metabolic shunting is well-established. For piperidine rings, oxidation at the carbon atoms adjacent to the nitrogen is a common metabolic pathway. The introduction of fluorine at the 4-position can sterically and electronically hinder this oxidation, redirecting metabolism to other parts of the molecule or slowing it down altogether.

Experimental Protocols

To empower researchers in their evaluation of these building blocks, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of (±)-cis-4-Fluoropiperidin-3-ol

This protocol is adapted from the synthesis of a related compound, cis-1-Boc-3-fluoropiperidin-4-ol, and provides a pathway to the target molecule.[12] The synthesis involves an enantioselective fluorination of an N-protected piperidinone followed by reduction.

Step 1: Synthesis of N-Boc-4-piperidone

A general procedure for the Boc-protection of 4-piperidone can be followed.

Step 2: Enantioselective Fluorination

This step would require adaptation from published procedures for the fluorination of related ketones.

Step 3: Diastereoselective Reduction

The resulting fluorinated piperidinone is then reduced to the corresponding alcohol.

Step 4: Deprotection

The N-Boc protecting group is removed under acidic conditions to yield the final product.

Protocol 2: Determination of pKa by Potentiometric Titration

This method allows for the precise measurement of the dissociation constant of the piperidine nitrogen.[1][2][3]

  • Materials :

    • Test compound (e.g., 4-Fluoropiperidin-3-ol)

    • Deionized water

    • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Potentiometer with a pH electrode

    • Magnetic stirrer and stir bar

  • Procedure :

    • Dissolve a precisely weighed amount of the test compound in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Add a slight excess of standardized HCl to ensure the piperidine nitrogen is fully protonated.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition.

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

Protocol 3: Determination of logP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.[13][14]

  • Materials :

    • Test compound

    • n-Octanol (pre-saturated with buffer)

    • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

    • Vials with screw caps

    • Vortex mixer

    • Centrifuge

    • Analytical method to determine compound concentration (e.g., HPLC-UV, LC-MS)

  • Procedure :

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

    • Cap the vial and vortex vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully remove an aliquot from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method.

    • Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 4: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.

  • Materials :

    • Test compound

    • Pooled liver microsomes (e.g., human, rat)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system

    • Internal standard

    • Acetonitrile (for reaction quenching)

    • LC-MS/MS for analysis

  • Procedure :

    • Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining parent compound versus time.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Key Physicochemical Properties Comparison

Caption: Comparative physicochemical properties of piperidine building blocks.

Experimental Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_0 Incubation cluster_1 Analysis Compound Compound Microsomes Microsomes Compound->Microsomes Pre-incubation at 37°C NADPH NADPH Microsomes->NADPH Reaction Initiation Quench Quench with Acetonitrile NADPH->Quench Time Points Centrifuge Centrifuge Quench->Centrifuge LC-MS/MS LC-MS/MS Centrifuge->LC-MS/MS Data_Analysis Calculate t½ and CLint LC-MS/MS->Data_Analysis Quantification

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

4-Fluoropiperidin-3-ol represents a strategic building block for medicinal chemists seeking to optimize the pharmacokinetic properties of their lead compounds. The introduction of fluorine at the 4-position offers a powerful approach to modulate pKa, enhance metabolic stability, and fine-tune lipophilicity. By understanding the comparative properties of this and other piperidine analogs, and by employing robust experimental protocols for their characterization, researchers can make more informed decisions in the design of next-generation therapeutics. This guide serves as a foundational resource to aid in the rational application of 4-Fluoropiperidin-3-ol and to unlock its full potential in the pursuit of innovative medicines.

References

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Profiles of Fluorinated vs. Non-Fluorinated Piperidines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of numerous approved therapeutics. A key...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of numerous approved therapeutics. A key strategy to unlock and fine-tune the therapeutic potential of these molecules is the selective incorporation of fluorine. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated piperidines, grounded in experimental data and established scientific principles. As a senior application scientist, my aim is to not only present the data but also to elucidate the underlying causality, empowering you to make informed decisions in your drug discovery programs.

The Rationale for Fluorination: Beyond a Simple Bioisostere

The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of unique physicochemical properties to a molecule that can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1] It is not merely a steric substitution but a strategic tool to modulate metabolic stability, membrane permeability, and plasma protein binding, ultimately shaping the pharmacokinetic behavior and therapeutic window of a drug candidate.

I. Metabolic Stability: Shielding Against Biotransformation

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability.[1] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug metabolism in the liver.

The Causality Behind Enhanced Stability

By replacing a metabolically labile C-H bond with a C-F bond, particularly at a site prone to CYP-mediated oxidation, the metabolic pathway can be effectively blocked. This "metabolic shielding" leads to a longer in vivo half-life, reduced clearance, and consequently, increased overall drug exposure.[1] This can translate to more convenient dosing regimens and improved patient compliance.

Comparative In Vitro Metabolic Stability Data

The following table provides representative data from in vitro liver microsomal stability assays, illustrating the typical impact of fluorination on the metabolic half-life of piperidine-containing compounds.

Compound PairStructureIn Vitro Half-life (t½, min) in Human Liver MicrosomesFold Improvement
Non-Fluorinated Piperidine R-H15-
Fluorinated Piperidine R-F> 60> 4x
Compound X (Non-Fluorinated) [Structure of a hypothetical piperidine drug]25-
Compound XF (Fluorinated Analog) [Structure with fluorine at a metabolic soft spot]1104.4x

Note: The data presented are illustrative and compiled from various sources in the literature. Actual results will vary depending on the specific molecular scaffold and the position of fluorination.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a standard high-throughput screening method to assess Phase I metabolic stability.[2][3][4]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (for quenching the reaction)

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls in phosphate buffer.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration)).

II. Membrane Permeability and Oral Absorption: The pKa Effect

The ability of a drug to cross biological membranes, such as the intestinal epithelium for oral absorption, is a critical determinant of its bioavailability. Fluorination can significantly influence this property, primarily by modulating the basicity (pKa) of the piperidine nitrogen.

The Causality Behind Altered Permeability

The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby nitrogen atom in the piperidine ring.[5][6] A lower pKa means the compound is less basic. At the physiological pH of the intestine (around 6.0-7.4), a less basic compound will exist to a greater extent in its neutral, un-ionized form. This uncharged species is more lipophilic and can more readily partition into and diffuse across the lipid bilayer of cell membranes, leading to improved oral absorption.[5][6]

Comparative Permeability and Physicochemical Data

The following table showcases the impact of fluorination on pKa and the corresponding effect on membrane permeability as determined by the Caco-2 permeability assay, a widely accepted in vitro model of the human intestinal epithelium.[7][][9]

Compound PairpKaCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Piperidine Analog A 9.81.53.2
4-Fluoro-piperidine Analog A' 8.58.21.5
Piperidine Analog B 10.20.85.1
3,3-Difluoro-piperidine Analog B' 7.96.51.2

Note: Data are representative examples. Papp (apparent permeability coefficient) values are classified as low (<2), moderate (2-10), and high (>10). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes the determination of bidirectional permeability across a Caco-2 cell monolayer.[7][][9][10]

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound solution

  • Lucifer yellow (for monolayer integrity assessment)

  • Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin)

  • LC-MS/MS instrumentation

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow leakage assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as described above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

III. Plasma Protein Binding: Modulating the Unbound Fraction

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. It is the unbound (free) fraction of the drug that is pharmacologically active and available for distribution to tissues, metabolism, and excretion.[11]

The Causality of Fluorine's Influence on Protein Binding

The effect of fluorination on plasma protein binding is more complex and less predictable than its impact on metabolism and permeability. It is influenced by a combination of factors including lipophilicity, pKa, and the specific interactions between the fluorinated moiety and the protein binding site. Generally, an increase in lipophilicity can lead to higher plasma protein binding. However, the introduction of fluorine can also alter the electronic and conformational properties of the molecule, potentially disrupting or creating new interactions within the binding pocket.

Comparative Plasma Protein Binding Data

The following table presents hypothetical but representative data on the fraction of unbound drug in plasma (fu,p), as determined by equilibrium dialysis, a gold-standard method.[11][12][13]

Compound PairLogD at pH 7.4Fraction Unbound in Human Plasma (fu,p)
Non-Fluorinated Piperidine 2.50.15 (15%)
Fluorinated Piperidine 2.80.08 (8%)
Compound Y (Non-Fluorinated) 1.80.45 (45%)
Compound YF (Fluorinated Analog) 2.10.32 (32%)

Note: LogD is the distribution coefficient at a specific pH and is a measure of lipophilicity for ionizable compounds.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

This protocol details the procedure for determining the fraction of unbound drug in plasma.[11][12][13][14]

Objective: To measure the extent of binding of a test compound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Pooled human plasma

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compound stock solution

  • Control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • LC-MS/MS instrumentation

Procedure:

  • Preparation: Prepare a solution of the test compound in plasma at the desired concentration.

  • Assembly of RED Device: Place the dialysis membrane inserts into the base plate.

  • Loading: Add the plasma containing the test compound to one chamber of the insert and an equal volume of PBS to the other chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and the PBS chambers.

  • Sample Processing: To the PBS sample, add an equal volume of blank plasma. To the plasma sample, add an equal volume of PBS. This is done to matrix-match the samples for LC-MS/MS analysis. Precipitate the proteins from both sets of samples with acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant for the drug concentration using LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the drug in the PBS chamber to the concentration in the plasma chamber.

Visualizing the Experimental Workflows

To provide a clearer understanding of the experimental processes described, the following diagrams, generated using Graphviz, illustrate the workflows for the in vitro metabolic stability and Caco-2 permeability assays.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis Prep Prepare Microsomes, Test Compound, & NADPH Incubate Combine & Pre-incubate at 37°C Prep->Incubate Transfer Initiate Initiate with NADPH Incubate->Initiate Timepoints Sample at Time Points (0-60 min) Initiate->Timepoints Time Course Quench Quench with Acetonitrile Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate t½ & CLint LCMS->Data

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

Caco2PermeabilityWorkflow cluster_culture Cell Culture & Validation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation Seed Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days Seed->Differentiate Validate TEER & Lucifer Yellow Assay Differentiate->Validate AddCompound Add Test Compound to Donor Chamber (A or B) Validate->AddCompound Proceed if monolayer is intact Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from Receiver Chamber over time Incubate->Sample LCMS Quantify with LC-MS/MS Sample->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into piperidine scaffolds is a powerful and well-established strategy for enhancing the pharmacokinetic properties of drug candidates. By blocking sites of metabolism, modulating pKa to improve membrane permeability, and influencing plasma protein binding, fluorination provides medicinal chemists with a versatile tool to optimize drug-like properties. The experimental protocols detailed in this guide represent industry-standard methods for evaluating these key ADME parameters, providing a robust framework for data-driven decision-making in drug discovery.

It is crucial to remember that the effects of fluorination are highly context-dependent, and a thorough understanding of the structure-activity and structure-property relationships is paramount. The continued development of novel fluorination methodologies and a deeper understanding of fluorine's interactions with biological systems will undoubtedly lead to the design of safer and more effective medicines.

References

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.[Link][15][16][17][18][19]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.[Link][7]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.[Link][11]

  • Bio-protocol. (2013). Protein Binding by Equilibrium Dialysis.[Link][12]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.[Link][16]

  • Blair, J. A., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link][5]

  • Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry.[Link][6]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.[Link][17]

  • BioIVT. (2022). Plasma Protein Binding Assay.[Link][14]

  • Evotec. (n.d.). Caco-2 Permeability Assay.[Link][10]

  • Sygnature Discovery. (n.d.). Plasma Protein Binding.[Link][20]

  • Nature. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.[Link][21]

  • Mercell. (n.d.). metabolic stability in liver microsomes.[Link][3]

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.[Link][22]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies.[Link][1]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.[Link][4]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoropiperidin-3-ol hydrochloride

This guide provides a detailed, field-proven protocol for the safe and compliant disposal of 4-Fluoropiperidin-3-ol hydrochloride. As a fluorinated heterocyclic compound, this substance is a valuable building block in me...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, field-proven protocol for the safe and compliant disposal of 4-Fluoropiperidin-3-ol hydrochloride. As a fluorinated heterocyclic compound, this substance is a valuable building block in medicinal chemistry and drug development. However, its chemical nature necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This document moves beyond simple checklists to explain the critical reasoning behind each procedural step, empowering you to manage your laboratory's waste streams with confidence and scientific integrity.

Hazard Identification & Essential Safety Data

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 4-Fluoropiperidin-3-ol hydrochloride and its close analogs are classified as irritants. The primary routes of exposure are inhalation, skin contact, and eye contact.

Based on data for structurally similar compounds, the following hazards are identified[1][2]:

  • Skin Irritation (H315): Causes skin irritation upon contact[1][2].

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation[1][2][3][4].

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation[1][2][4].

This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Parameter Guidance & Justification
GHS Hazard Codes H315, H319, H335
Signal Word Warning
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant
Required PPE Nitrile Gloves: To prevent skin contact. Safety Goggles/Face Shield: To protect against splashes or airborne particles causing eye irritation[2][3][4]. Laboratory Coat: To protect clothing and skin.
Handling Location All handling of the solid and preparation of waste should be conducted in a certified chemical fume hood to mitigate inhalation risks[5].

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of 4-Fluoropiperidin-3-ol hydrochloride is its correct classification and segregation as halogenated organic waste .

The presence of the fluorine atom places this compound in a specific waste category that cannot be mixed with non-halogenated solvents or solids[6][7][8]. The rationale for this strict segregation is twofold:

  • Environmental & Safety Causality: Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion[9]. Mixing this waste with non-halogenated streams can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins, if incinerated improperly.

  • Economic Causality: The specialized treatment required for halogenated waste makes its disposal significantly more expensive than that of non-halogenated waste[10]. Proper segregation is therefore a key component of cost-effective and responsible laboratory management.

Step-by-Step Disposal Protocol

This protocol ensures compliance with major regulatory frameworks such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[11][12][13].

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE as detailed in the table above. This is a non-negotiable first step to prevent personal exposure.

Step 2: Container Selection and Labeling
  • Container Choice: Select a robust, leak-proof waste container with a secure, screw-top lid that is compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice. Do not use food containers[14].

  • Labeling: This is a critical compliance point. The container must be labeled before the first drop of waste is added[6]. The label must include:

    • The words "Hazardous Waste" [15][16].

    • The full chemical name: "Waste 4-Fluoropiperidin-3-ol hydrochloride" . Avoid abbreviations or chemical formulas[6].

    • Clear indication of the hazards (e.g., "Irritant") and/or corresponding GHS pictograms[16].

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Collection
  • Solid Waste: Carefully transfer any residual solid 4-Fluoropiperidin-3-ol hydrochloride into the designated hazardous waste container. This should be done in a chemical fume hood to contain any dust.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in this container.

  • Solutions: If disposing of solutions containing this compound, the entire solution must be treated as halogenated waste. Do not mix with other waste streams like non-halogenated solvents or aqueous waste[7][8].

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste[6][10]. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills[7][8].

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel[14][15].

  • Secondary Containment: The container should be placed within a larger, chemically resistant secondary containment bin or tray. This is a crucial precaution to contain any potential leaks.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizing agents[4][14].

Step 5: Arranging Final Disposal
  • Contact EH&S: Once the waste container is full (or has been in accumulation for the maximum time allowed by your institution, often 90 days to one year for SAAs), you must arrange for its removal[13][14].

  • Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and poses a significant hazard[9]. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to collect the waste. They are equipped to manage its transport and final destruction in compliance with all federal and local laws[3][9].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from initial generation to final hand-off.

G cluster_lab In-Laboratory Operations cluster_disposal Final Disposal Operations WasteGen Waste Generation (4-Fluoropiperidin-3-ol HCl) PPE Step 1: Don PPE (Goggles, Gloves, Lab Coat) WasteGen->PPE Initiates Disposal Container Step 2: Select & Label 'Hazardous Halogenated Waste' PPE->Container Collect Step 3: Collect Waste (In Fume Hood) Container->Collect Store Step 4: Store in SAA (Closed, Secondary Containment) Collect->Store ContactEHS Step 5: Container Full? Request Pickup Store->ContactEHS Container is Full or Max Time Reached Pickup EH&S / Licensed Contractor Picks Up Waste ContactEHS->Pickup Yes FinalDisp Compliant Final Disposal (e.g., High-Temp Incineration) Pickup->FinalDisp

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Fluoropiperidin-3-ol Hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven protocols for handling 4-Fl...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven protocols for handling 4-Fluoropiperidin-3-ol hydrochloride. The procedures outlined here are synthesized from established chemical safety principles and data from structurally similar compounds. Our goal is to empower you with the knowledge to manage this reagent safely, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 4-Fluoropiperidin-3-ol hydrochloride is not extensively documented, its structure—a fluorinated piperidine derivative—provides a strong basis for hazard assessment. Data from close analogs and the parent piperidine molecule indicate that this compound should be handled as a hazardous substance.

The primary hazards associated with similar fluorinated piperidines are:

  • Skin Irritation : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation : Poses a significant risk of causing serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3]

The hydrochloride salt form suggests good water solubility, which can facilitate its absorption and irritant effects on moist skin and mucous membranes. Therefore, adopting stringent safety precautions is not merely a recommendation but a necessity.

Core Directive: Personal Protective Equipment (PPE)

The most effective way to mitigate the risks associated with 4-Fluoropiperidin-3-ol hydrochloride is through the consistent and correct use of appropriate PPE. This equipment forms the primary barrier between you and the chemical.[4] Below is a summary of the required PPE, followed by a detailed explanation of the rationale behind each selection.

Protection TypeSpecificationRationale
Eye & Face Protection Safety glasses with side-shields (EN166 standard) or chemical safety goggles. A face shield is required when a splash hazard exists.Protects against accidental splashes and airborne particles, which can cause serious eye irritation.[5]
Hand Protection Chemical-resistant nitrile or neoprene gloves (tested to EN 374 standard).Prevents direct skin contact. Piperidine derivatives can be irritating, and skin absorption is a potential route of exposure.[6] Always inspect gloves for tears or punctures before use.[7]
Body Protection A buttoned laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.Minimizes the risk of skin exposure from spills or splashes. Do not wear perforated shoes or sandals in the laboratory.[7]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If weighing or handling outside a hood where dust may be generated, a NIOSH-approved respirator (e.g., N95) is necessary.Prevents the inhalation of airborne particles that can cause respiratory tract irritation.[8] Engineering controls like fume hoods are always the first line of defense.[6][7]

Operational Workflow: Safe Handling Protocol

A systematic workflow is critical to ensuring safety at every stage of handling. The following diagram illustrates the logical progression from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_node 1. Review SDS & Establish Work Area ppe_node 2. Don Correct PPE prep_node->ppe_node Verify all PPE is available handle_node 3. Weigh & Prepare Reagent ppe_node->handle_node exp_node 4. Perform Experiment handle_node->exp_node Use smallest quantity possible decon_node 5. Decontaminate Glassware & Surfaces exp_node->decon_node waste_node 6. Dispose of Waste in Labeled Container decon_node->waste_node doff_node 7. Doff PPE Correctly waste_node->doff_node wash_node 8. Wash Hands Thoroughly doff_node->wash_node

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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